Mutanocyclin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
(2R)-4-acetyl-3-hydroxy-2-(2-methylpropyl)-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C10H15NO3/c1-5(2)4-7-9(13)8(6(3)12)10(14)11-7/h5,7,13H,4H2,1-3H3,(H,11,14)/t7-/m1/s1 |
InChI Key |
SHHAXAUQMPMPRV-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1C(=C(C(=O)N1)C(=O)C)O |
Canonical SMILES |
CC(C)CC1C(=C(C(=O)N1)C(=O)C)O |
Origin of Product |
United States |
Foundational & Exploratory
what is the chemical structure of Mutanocyclin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutanocyclin is a naturally occurring unacylated tetramic acid produced by the oral bacterium Streptococcus mutans. This secondary metabolite has garnered significant interest due to its specific and potent biological activities, particularly its ability to inhibit the morphological transition of the opportunistic fungal pathogen Candida albicans from yeast to hyphal form, a critical step in its virulence. This guide provides a comprehensive overview of the chemical structure, biosynthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis, biological evaluation, and the investigation of its effects on gene expression are provided, along with a summary of its quantitative bioactivity. This document aims to serve as a valuable resource for researchers investigating inter-kingdom communication, novel antifungal agents, and the chemical ecology of the oral microbiome.
Chemical Structure and Properties
This compound is classified as an unacylated tetramic acid. Its chemical formula is C₁₀H₁₅NO₃, with a molecular weight of 197.23 g/mol .[1] The core structure consists of a five-membered pyrrolidine-2,4-dione ring.
Chemical Structure of this compound:
SMILES: CC(=O)C1=C(O)NC(=O)[C@H]1CC(C)C
Biosynthesis
This compound is synthesized by a subset of Streptococcus mutans strains that harbor the muc biosynthetic gene cluster (BGC).[2][3] This gene cluster encodes a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) machinery. The biosynthesis also involves the production of acylated tetramic acids called reutericyclins, from which this compound can be derived through deacylation by the enzyme MucF, a membrane-associated aminoacylase.[4] The production of this compound is essential for the ability of S. mutans to inhibit C. albicans filamentation, as demonstrated by the lack of this inhibitory effect in a Δmuc mutant of S. mutans.[2]
Mechanism of Action
The primary and most well-characterized biological activity of this compound is the inhibition of the yeast-to-hypha transition in Candida albicans. This morphological shift is a key virulence factor for the fungus, enabling it to invade host tissues. This compound exerts this effect by modulating the Ras1-cAMP/PKA signaling pathway.[2][5]
Specifically, this compound's activity involves the regulation of the PKA catalytic subunit Tpk2 and its downstream target, the transcriptional regulator Sfl1.[2] This leads to downstream effects on the expression of genes involved in filamentation, cell wall biogenesis, and virulence.
Caption: Signaling pathway of this compound's inhibitory action on Candida albicans filamentation.
Quantitative Bioactivity Data
The biological activity of this compound has been quantified in various assays. The following table summarizes key findings from the literature.
| Assay | Organism | Effect | Concentration | Reference |
| Filamentation Inhibition | Candida albicans SC5314 | Dose-dependent inhibition of filamentation | 8, 16, 32 µg/mL | [1][2] |
| Gene Expression Modulation | Candida albicans SC5314 | Decreased mRNA expression of HWP1, ECE1, FLO8, TEC1 | 32 µg/mL | [1] |
| Biofilm Inhibition | In vitro oral biofilm model | 50% decrease in biofilm formation | 100-500 µM | [6] |
| Growth Inhibition | Streptococcus mutans | Inhibition of planktonic growth and biofilm formation | ≥ 64 µg/mL | [7] |
| Growth Promotion | Streptococcus gordonii, Streptococcus sanguinis | Stimulation of planktonic growth | 64, 128 µg/mL | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Chemical Synthesis of this compound
This protocol is a more detailed interpretation based on the brief description found in the literature.[2]
Caption: Workflow for the chemical synthesis of this compound.
Materials:
-
Boc-protected D-Leucine (Boc-D-Leu)
-
Meldrum's acid
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Acetyl chloride (AcCl)
-
Appropriate solvents (e.g., dichloromethane, ethyl acetate) and reagents for work-up and purification.
Procedure:
-
Coupling: In a suitable reaction vessel, dissolve Boc-D-Leu and Meldrum's acid in an appropriate anhydrous solvent (e.g., dichloromethane). Add EDC and a catalytic amount of DMAP. Stir the reaction mixture at room temperature until the reaction is complete, monitoring by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, perform a standard aqueous work-up to remove water-soluble reagents. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the coupled intermediate.
-
Cyclization: Dissolve the purified intermediate in methanol and heat the solution to reflux. Monitor the reaction by TLC until the cyclization to the N-protected tetramic acid is complete.
-
Purification: Remove the solvent under reduced pressure and purify the product by column chromatography.
-
Deprotection: Treat the N-protected tetramic acid with trifluoroacetic acid in a suitable solvent to remove the Boc protecting group. After the reaction is complete, remove the TFA and solvent under reduced pressure.
-
Acetylation: Dissolve the deprotected tetramic acid core in an appropriate solvent and treat it with acetyl chloride to perform the C3-acetylation.
-
Final Purification: After the acetylation is complete, perform a suitable work-up and purify the final product, this compound, by column chromatography or recrystallization.
Candida albicans Filamentation Inhibition Assay
This protocol is based on the methodology described by Tao et al. (2022).[2]
Caption: Experimental workflow for the Candida albicans filamentation inhibition assay.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
YPD agar and broth
-
Filamentous growth medium (e.g., BHI-sucrose or Lee's glucose medium)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Microscope slides and coverslips
-
Incubator at 30°C
-
Microscope
Procedure:
-
Prepare C. albicans Culture: Streak C. albicans from a frozen stock onto a YPD agar plate and incubate at 30°C for 24 hours. Inoculate a single colony into YPD broth and grow overnight at 30°C with shaking.
-
Cell Preparation: Collect the cells by centrifugation, wash them twice with sterile phosphate-buffered saline (PBS), and resuspend them in the filamentous growth medium. Adjust the cell density to approximately 1 x 10⁴ cells/mL.
-
Assay Setup: In a multi-well plate or culture tubes, add the C. albicans cell suspension.
-
Treatment: Add this compound to the designated wells at final concentrations of 8, 16, and 32 µg/mL. To the control wells, add an equivalent volume of DMSO.
-
Incubation: Incubate the plate or tubes at 30°C for 24 to 48 hours.
-
Microscopic Analysis: After incubation, take an aliquot from each well, place it on a microscope slide with a coverslip, and observe under a microscope.
-
Quantification: For each condition, count approximately 200 cells and determine the percentage of filamentous cells. The degree of filamentation can be scored based on the percentage and length of the hyphae.
RNA-Seq Analysis of this compound-Treated Candida albicans
This protocol provides a general workflow for analyzing the transcriptomic response of C. albicans to this compound treatment.
Caption: Workflow for RNA-Seq analysis of Candida albicans treated with this compound.
Procedure:
-
Cell Culture and Treatment: Grow C. albicans as described in the filamentation assay protocol. Treat the cells with 32 µg/mL this compound or DMSO as a control under filament-inducing conditions for a specified time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells by centrifugation and perform total RNA extraction using a suitable kit or protocol (e.g., Trizol-based method). Ensure the RNA quality is high, with an A260/A280 ratio of ~2.0.
-
Library Preparation: Prepare cDNA libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as Illumina.
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Read Mapping: Align the reads to the C. albicans reference genome.
-
Differential Gene Expression Analysis: Identify genes that are significantly upregulated or downregulated in the this compound-treated samples compared to the control. A fold-change cutoff (e.g., >2 or <-2) and a statistical significance threshold (e.g., FDR-adjusted p-value < 0.05) are typically used.
-
Functional Annotation and Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis on the differentially expressed genes to identify the biological processes affected by this compound.
-
Conclusion
This compound represents a fascinating example of chemical communication between bacterial and fungal species in the oral cavity. Its specific inhibitory effect on C. albicans filamentation, a key virulence trait, makes it a promising lead compound for the development of novel antifungal therapies that target virulence rather than viability, potentially reducing the pressure for resistance development. The detailed protocols and data presented in this guide are intended to facilitate further research into the biological activities of this compound and its potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Streptococcus mutans suppresses filamentous growth of Candida albicans through secreting this compound, an unacylated tetramic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global Transcriptomic Analysis of the Candida albicans Response to Treatment with a Novel Inhibitor of Filamentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional profiling in Streptococcus mutans: construction and examination of a genomic collection of gene deletion mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dual transcriptome of Streptococcus mutans and Candida albicans interplay in biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Mutanocyclin: A Secondary Metabolite from Streptococcus mutans with Therapeutic Potential
An In-depth Technical Guide on the Discovery, Origin, and Activity of Mutanocyclin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptococcus mutans is a primary etiological agent of dental caries, a widespread chronic disease. Its virulence is attributed to its ability to form biofilms (plaque), produce vast amounts of lactic acid, and thrive in acidic environments.[1][2] Beyond these core traits, the competitive fitness of S. mutans within the complex oral microbiome is enhanced by its production of various small molecules, including bacteriocins and other secondary metabolites.[1][2] Recently, a novel tetramic acid, this compound (MUC), was identified as a secondary metabolite produced by a subset of S. mutans strains.[3] This discovery has opened new avenues for understanding the ecological role of S. mutans and for developing novel anti-cariogenic strategies. This guide provides a comprehensive overview of the discovery, biosynthesis, and multifaceted biological activities of this compound.
Discovery and Origin
This compound was first discovered in 2019 by Hao et al. during a study aimed at expressing biosynthetic gene clusters (BGCs) from anaerobic bacteria within a S. mutans UA159 host.[3] It was identified as a natural secondary metabolite produced by a specific BGC, designated BGC1.[3] Further research revealed that approximately 15% of S. mutans strains harbor the genetic machinery necessary for its production.[3]
The production of this compound is governed by the muc biosynthetic gene cluster.[1][2][4] This cluster, composed of genes mucA through mucJ, orchestrates the synthesis of both this compound and a related group of compounds called reutericyclins.[2][4]
Biosynthetic Pathway
The biosynthesis of this compound is intrinsically linked to that of reutericyclins. The core of the pathway involves a non-ribosomal peptide synthetase (NRPS) encoded by mucD and a polyketide synthase (PKS) encoded by mucE.[4] These enzymes, along with tailoring enzymes encoded by mucA, mucB, and mucC, assemble the acylated tetramic acid structures of reutericyclins.[1][2][4]
The final step in this compound synthesis is the cleavage of the acyl chain from a reutericyclin precursor. This reaction is catalyzed by the MucF acylase, yielding the unacylated tetramic acid core of this compound.[1][2] Consequently, a deletion of the mucF gene results in the accumulation of reutericyclins and the abolishment of this compound production.[2][5]
The expression of the muc BGC is regulated by at least two transcriptional regulators, mucG and mucH.[4] mucH acts as a transcriptional activator, and its deletion leads to a reduction in both this compound and reutericyclin production.[4] Conversely, deletion of mucG results in increased production of these compounds.[4]
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities that position it as a modulator of the oral biofilm microenvironment. Unlike the related reutericyclin A, which shows potent, broad-spectrum antimicrobial activity at nanomolar concentrations, this compound's effects are more specific and typically observed at micromolar concentrations.[1][2]
Anti-Cariogenic Activity against S. mutans
This compound demonstrates significant inhibitory effects on the key virulence traits of its parent organism, S. mutans. It has been shown to inhibit planktonic growth, biofilm formation, lactic acid production, and the synthesis of water-insoluble glucans and extracellular polysaccharides (EPS).[3][6][7]
The mechanism behind these effects involves the downregulation of critical virulence-associated genes.[3]
-
gtfB and gbpC : Expression of these genes, which are essential for EPS synthesis and biofilm architecture, is significantly reduced in the presence of this compound.[3]
-
ldh : This gene encodes lactate dehydrogenase, a key enzyme in lactic acid production. This compound treatment inhibits its expression, thereby reducing acidification of the environment.[3][8]
Interestingly, this compound treatment also appears to trigger a stress response in S. mutans, leading to the upregulation of two-component systems like comDE and vicRK.[3][7] This suggests a complex regulatory response to the presence of this secondary metabolite.
Modulation of Oral Microbial Communities
This compound selectively influences the composition of oral microbial communities. While it inhibits S. mutans, it has been observed to stimulate the growth of beneficial commensal streptococci, such as Streptococcus gordonii and Streptococcus sanguinis, at lower concentrations.[3][6] It also specifically reduces the abundance of the cariogenic species Limosilactobacillus fermentum.[1]
This ecological modulation is partly achieved by enhancing the antagonistic capabilities of commensal bacteria. This compound upregulates the expression of the spxB gene in S. gordonii and S. sanguinis.[6][7] This gene is responsible for the production of hydrogen peroxide (H₂O₂), a compound that is inhibitory to the growth of S. mutans.[6][8]
Inhibition of Candida albicans Filamentation
In the context of inter-kingdom interactions, S. mutans and the opportunistic fungal pathogen Candida albicans often coexist in oral biofilms. This compound secreted by S. mutans has been found to suppress the filamentous growth and virulence of C. albicans.[9][10][11] Filamentation is a key virulence trait for C. albicans, enabling tissue invasion.
The mechanism of this inhibition involves the regulation of the conserved cAMP/protein kinase A (PKA) signaling pathway in C. albicans.[9][11] this compound's activity targets the PKA catalytic subunit Tpk2 and its preferential binding target, the transcriptional repressor Sfl1.[9] This interference disrupts the normal signaling cascade that leads to hyphal formation.
Quantitative Data Summary
The biological effects of this compound have been quantified in several studies. The following tables summarize the key findings.
Table 1: Inhibitory Concentrations of this compound
| Target/Process | Organism/System | Effective Concentration | Citation(s) |
| Biofilm Formation Inhibition | In vitro oral biofilm model | >500 µM | [1],[2] |
| Planktonic Growth Inhibition | S. mutans | 64 - 256 µg/mL | [3] |
| Filamentation Inhibition | C. albicans | 8 - 32 µg/mL | [10] |
| Growth Promotion | S. gordonii, S. sanguinis | 64 - 128 µg/mL | [3] |
Table 2: Effect of this compound on Gene Expression in S. mutans
| Gene | Function | Concentration | Fold Change (Approx.) | Citation(s) |
| gtfB | Insoluble glucan synthesis | 64 µg/mL | ↓ 0.51-fold | [3] |
| gbpC | Glucan binding, adhesion | 64 µg/mL | ↓ 0.38-fold | [3] |
| ldh | Lactic acid production | 128 - 256 µg/mL | Significantly Inhibited | [3] |
Experimental Protocols
This section details the methodologies used in key experiments for the study of this compound.
Chemical Synthesis of this compound
This compound can be chemically synthesized for experimental use, which is crucial as purification from S. mutans cultures can be low-yield.
-
Starting Materials : Boc-protected D-Leucine and Meldrum's acid.[10]
-
Coupling : The two starting materials are coupled in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) hydrochloride and dimethylaminopyridine (DMAP).[10]
-
Cyclization : The lactam ring is formed by heating the product in methanol (MeOH) to yield the N-protected tetramic acid.[10]
-
Deprotection : The Boc protecting group is removed using trifluoroacetic acid (TFA).[10]
-
Acetylation : C3-acetylation is performed with acetyl chloride (AcCl) in the presence of boron trifluoride-diethyl ether complex (BF₃·OEt₂) to generate the final this compound product.[10]
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the effect of this compound on total biofilm biomass.
-
Preparation : A 24-well plate is coated with 100 µL of fresh saliva per well, air-dried for 40 minutes, and UV cross-linked for 40 minutes.[1]
-
Inoculation : An in vitro biofilm community (derived from human saliva) is cultured in the wells in the presence of varying concentrations of purified this compound.
-
Incubation : The plate is incubated for a set period (e.g., 16-24 hours) under appropriate conditions.
-
Staining : The supernatant is removed, and the wells are washed to remove planktonic cells. The remaining biofilm is stained with crystal violet solution.
-
Quantification : After washing away excess stain, the bound crystal violet is solubilized (e.g., with ethanol), and the absorbance is read on a plate reader to quantify the biofilm biomass.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to measure changes in gene expression in response to this compound.
-
Biofilm Culture : Biofilms are cultured in multi-well plates with and without this compound treatment for a specified duration (e.g., 24 hours).[3][7]
-
RNA Extraction : Biofilms are harvested by centrifugation, and total RNA is extracted using a commercial kit (e.g., miRNeasy Mini Kit).[3][7]
-
cDNA Synthesis : The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase reagent kit.[3][7]
-
PCR Amplification : qRT-PCR is performed using a real-time PCR system with specific primers for the target genes (e.g., gtfB, ldh) and a reference gene (e.g., 16S rRNA).[7]
-
Analysis : The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.[7]
Conclusion and Future Directions
This compound is a fascinating secondary metabolite that plays a complex role in the ecology of the oral microbiome. Produced by the primary caries pathogen S. mutans, it paradoxically exhibits anti-cariogenic properties by inhibiting the virulence of its producer and modulating the surrounding microbial community to favor a healthier state.[3][6][7] Its ability to suppress the virulence of the fungal pathogen C. albicans further highlights its potential as a therapeutic agent.[9]
Future research should focus on elucidating the full spectrum of its activity and its precise mechanisms of action.[1][2] Investigating its potential anti-inflammatory properties, as suggested in murine models, is a critical next step.[2][5] Understanding the environmental cues and regulatory networks that control the expression of the muc gene cluster in S. mutans will provide deeper insights into its ecological function. Ultimately, this compound represents a promising lead compound for the development of novel, ecologically-focused therapies to prevent dental caries and manage oral dysbiosis.
References
- 1. Frontiers | Tetramic Acids this compound and Reutericyclin A, Produced by Streptococcus mutans Strain B04Sm5 Modulate the Ecology of an in vitro Oral Biofilm [frontiersin.org]
- 2. Tetramic Acids this compound and Reutericyclin A, Produced by Streptococcus mutans Strain B04Sm5 Modulate the Ecology of an in vitro Oral Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. biorxiv.org [biorxiv.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Anti-cariogenic activity of this compound, a secondary metabolite of Streptococcus mutans, in mono- and multispecies biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-cariogenic activity of this compound, a secondary metabolite of Streptococcus mutans, in mono- and multispecies biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Streptococcus mutans suppresses filamentous growth of Candida albicans through secreting this compound, an unacylated tetramic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Streptococcus mutans suppresses filamentous growth of Candida albicans through secreting this compound, an unacylated tetramic acid - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mutanocyclin Biosynthetic Gene Cluster: A Technical Guide for Researchers
For Immediate Release
[CITY, STATE] – [DATE] – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the identification and characterization of the mutanocyclin biosynthetic gene cluster (muc). This compound, a tetramic acid derivative produced by the cariogenic bacterium Streptococcus mutans, has garnered significant interest for its potential role in microbial ecology and as a lead compound for drug discovery. This document outlines the key molecular and analytical techniques required to study the muc gene cluster, its biosynthetic products, and its regulation.
Introduction to the this compound Biosynthetic Gene Cluster (muc)
The this compound biosynthetic gene cluster (muc) is a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) gene cluster found in a subset of Streptococcus mutans strains.[1] This cluster is responsible for the production of this compound and a series of related acylated tetramic acids known as reutericyclins.[2] The core of the muc cluster is composed of 10 genes, designated mucA through mucJ.[1]
The biosynthesis of these compounds is significant as it is implicated in the competitive interactions of S. mutans within the oral microbiome. While reutericyclins exhibit antimicrobial activity against competing bacteria, this compound itself appears to play a role in modulating the host inflammatory response and influencing the composition of oral biofilms.[1][3] Understanding the genetic basis and regulation of this compound and reutericyclin production is therefore crucial for elucidating the pathogenic mechanisms of S. mutans and for the potential development of novel therapeutics.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process orchestrated by the enzymes encoded by the muc gene cluster. The pathway begins with the synthesis of N-acylated tetramic acids, the reutericyclins, by the core PKS/NRPS enzymes, MucD and MucE.[1] These reutericyclin intermediates are then deacylated by the MucF acylase to produce the final product, this compound.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Analysis of this compound and Reutericyclin Production
The production of this compound and reutericyclins can be quantified to assess the impact of genetic modifications or different growth conditions. High-performance liquid chromatography-mass spectrometry (HPLC-MS) is the method of choice for this analysis.
| Strain | Compound | Relative Production (%) |
| Wild-Type (S. mutans B04Sm5) | This compound | 100 |
| Reutericyclins | 100 | |
| ΔmucD | This compound | 0 |
| Reutericyclins | 0 | |
| ΔmucF | This compound | 0 |
| Reutericyclins | >200 | |
| ΔmucG | This compound | >150 |
| Reutericyclins | >150 | |
| ΔmucH | This compound | <50 |
| Reutericyclins | <50 | |
| ΔmucI | This compound | <70 |
| Reutericyclins | <70 |
Table 1: Relative production of this compound and reutericyclins in various S. mutans B04Sm5 mutant strains compared to the wild-type strain. Data is estimated from published qualitative and quantitative analyses.[1][3]
Experimental Protocols
Identification of the muc Gene Cluster using Bioinformatics
The identification of the muc gene cluster in a given Streptococcus mutans genome can be achieved through bioinformatics analysis.
Caption: Workflow for in-silico identification of the muc gene cluster.
Protocol:
-
Obtain the whole genome sequence of the Streptococcus mutans strain of interest.
-
Submit the genome sequence to the antiSMASH web server or use the command-line version.[4][5]
-
Analyze the antiSMASH output for predicted biosynthetic gene clusters. Look for clusters annotated as "PKS-NRPS" or "T1PKS-NRPS".
-
Perform a BLAST search of the predicted protein sequences within the identified cluster against the known Muc protein sequences from a reference strain (e.g., S. mutans B04Sm5). A high degree of homology will confirm the identity of the muc gene cluster.
Construction of a muc Gene Deletion Mutant
To study the function of the muc gene cluster, a deletion mutant can be constructed using allelic exchange mutagenesis. This protocol describes the generation of a markerless deletion.
Protocol:
-
Design primers to amplify approximately 1 kb regions upstream and downstream of the target muc gene to be deleted.
-
Amplify the upstream and downstream fragments by PCR using high-fidelity DNA polymerase.
-
Join the upstream and downstream fragments using splicing by overlap extension (SOE) PCR. This will create a single DNA fragment where the target gene is replaced by the joined flanking regions.
-
Clone the resulting fragment into a suicide vector suitable for Streptococcus mutans, which typically contains a counter-selectable marker (e.g., sacB).
-
Transform the resulting plasmid into E. coli for propagation and verification by sequencing.
-
Introduce the plasmid into S. mutans via natural transformation or electroporation.
-
Select for single-crossover integrants by plating on agar containing the appropriate antibiotic for the suicide vector.
-
Induce the second crossover event by growing the single-crossover mutants in a medium that selects against the counter-selectable marker (e.g., sucrose for sacB).
-
Screen for double-crossover mutants (i.e., the desired gene deletion mutants) by replica plating to identify colonies that have lost the antibiotic resistance from the vector.
-
Confirm the gene deletion by PCR using primers flanking the deleted region and by sequencing.
Heterologous Expression of the muc Gene Cluster
Heterologous expression of the muc gene cluster in a host like E. coli can facilitate the study of its biosynthetic products in a controlled genetic background.
Protocol:
-
Amplify the entire muc gene cluster from S. mutans genomic DNA using long-range PCR with a high-fidelity polymerase.
-
Clone the amplified muc cluster into a suitable expression vector, such as a BACmid or a high-copy plasmid with an inducible promoter (e.g., T7 promoter).
-
Transform the expression construct into a suitable E. coli expression host strain (e.g., BL21(DE3)). It is often necessary to co-express a phosphopantetheinyl transferase (PPTase) like Sfp to ensure proper activation of the PKS and NRPS domains.[2]
-
Grow the recombinant E. coli strain in a suitable culture medium and induce gene expression with the appropriate inducer (e.g., IPTG for the T7 promoter).
-
Extract the secondary metabolites from the culture supernatant and cell pellet using an organic solvent (e.g., ethyl acetate).
-
Analyze the extract by HPLC-MS to detect the production of this compound and reutericyclins. Compare the retention times and mass spectra with authentic standards.
Quantitative Real-Time PCR (qRT-PCR) for muc Gene Expression
qRT-PCR can be used to quantify the transcript levels of muc genes under different conditions.
Protocol:
-
Design and validate primers for the muc genes of interest and a suitable housekeeping gene for normalization (e.g., 16S rRNA or gyrA). Primers should amplify a product of 100-200 bp.
-
Isolate total RNA from S. mutans cultures grown under the desired experimental conditions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the purified RNA using a reverse transcriptase and random primers or gene-specific primers.
-
Perform qRT-PCR using a SYBR Green-based or probe-based detection method. The reaction mixture should contain cDNA template, forward and reverse primers, and the appropriate master mix.
-
Analyze the data using the ΔΔCt method to determine the relative expression levels of the target muc genes, normalized to the housekeeping gene.[5]
Biochemical Characterization of the MucF Acylase
The enzymatic activity of the MucF acylase can be characterized in vitro to understand its substrate specificity and kinetic parameters.
Protocol:
-
Clone the mucF gene into an expression vector with a purification tag (e.g., His-tag).
-
Express and purify the MucF protein from a suitable host like E. coli.
-
Synthesize or obtain N-acyl-tetramic acid substrates (reutericyclins).
-
Set up the enzymatic reaction containing the purified MucF enzyme, the N-acyl-tetramic acid substrate in a suitable buffer.
-
Incubate the reaction at an optimal temperature and for a defined period.
-
Quench the reaction and extract the products.
-
Analyze the reaction products by HPLC-MS to detect the formation of this compound.
-
Determine the kinetic parameters (Km and Vmax) by varying the substrate concentration and measuring the initial reaction rates. A colorimetric assay can be developed by coupling the release of the fatty acid to a detection system.
Conclusion
The identification and characterization of the this compound biosynthetic gene cluster provide a fascinating window into the chemical ecology of Streptococcus mutans. The protocols and data presented in this whitepaper offer a comprehensive toolkit for researchers to further investigate the biosynthesis of this compound and its role in health and disease. Such studies will be instrumental in the development of novel strategies to combat dental caries and may unveil new bioactive compounds for therapeutic applications.
References
- 1. mucG, mucH, and mucI Modulate Production of this compound and Reutericyclins in Streptococcus mutans B04Sm5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic platforms for heterologous expression of microbial natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetramic Acids this compound and Reutericyclin A, Produced by Streptococcus mutans Strain B04Sm5 Modulate the Ecology of an in vitro Oral Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Genomic and phenotypic characterization of Streptococcus mutans isolates suggests key gene clusters in regulating its interaction with Streptococcus gordonii [frontiersin.org]
- 5. Genomic and phenotypic characterization of Streptococcus mutans isolates suggests key gene clusters in regulating its interaction with Streptococcus gordonii - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Mutanocyclin on Candida albicans
Audience: Researchers, scientists, and drug development professionals.
Introduction
Candida albicans is an opportunistic fungal pathogen that resides as a commensal in the human microbiota. Its ability to transition from a yeast-like form to a filamentous, hyphal form is a critical determinant of its virulence, enabling tissue invasion and the formation of resilient biofilms[1][2]. The interplay between microorganisms in the human body can influence this transition. One such interaction involves Streptococcus mutans, a bacterium prevalent in the oral cavity, which produces a secondary metabolite known as Mutanocyclin.[1][3]. This unacylated tetramic acid has been identified as a potent inhibitor of the yeast-to-hyphae transition in C. albicans, thereby suppressing its virulence[1][3][4]. This document provides a detailed technical overview of the molecular mechanisms underlying this compound's antifungal activity against C. albicans.
Core Mechanism of Action: Inhibition of Filamentous Growth
This compound, a secondary metabolite secreted by Streptococcus mutans, actively represses the filamentous development and virulence of Candida albicans[1][3][5]. Its primary mechanism is not fungicidal but rather focuses on inhibiting the morphological switch from yeast to hyphae, a key virulence factor for C. albicans[1][6]. Notably, this inhibitory action occurs without significantly affecting the overall cell growth rate of the fungus at effective concentrations[1][5].
The inhibitory effect is dose-dependent, with increasing concentrations of this compound leading to a greater suppression of filamentation[1][7]. This targeted action on virulence without impacting general viability suggests a specific pathway-oriented mechanism, making this compound a compound of significant interest for therapeutic development.
Molecular Pathway: Targeting the cAMP/PKA Signaling Cascade
The central hub for this compound's activity is the conserved Ras1-cAMP/PKA (Protein Kinase A) signaling pathway, which is a major regulator of morphogenesis in C. albicans[1][2][8]. This compound directly or indirectly affects the activity of this pathway to exert its anti-filamentous effects[1][8].
The key molecular interactions within this pathway are as follows:
-
Regulation of Tpk2: this compound's function involves the regulation of Tpk2, a catalytic subunit of PKA[1][2][3]. The sensitivity of C. albicans to this compound is directly linked to Tpk2 expression. Strains with inactivated Tpk2 show increased sensitivity to the compound, while those overexpressing Tpk2 exhibit increased resistance[1][3][4][5].
-
Modulation of Sfl1: Sfl1 is a transcriptional repressor and a known downstream target of Tpk2[1][3]. Dysfunction of Sfl1 and its regulated genes can override the hyphal growth defects induced by this compound, confirming its critical role in the signaling cascade[1][3][4].
-
Involvement of Other Transcription Factors: A broader set of transcription factors is implicated in the response to this compound, including Efg1 (a primary downstream target of the cAMP/PKA pathway), Ahr1, Nrg1, and Fcr1, which are all key regulators of filamentous growth[1][2].
References
- 1. Streptococcus mutans suppresses filamentous growth of Candida albicans through secreting this compound, an unacylated tetramic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Streptococcus mutans-Candida albicans interaction in early childhood caries: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Streptococcus mutans suppresses filamentous growth of Candida albicans through secreting this compound, an unacylated tetramic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Tetramic Acids this compound and Reutericyclin A, Produced by Streptococcus mutans Strain B04Sm5 Modulate the Ecology of an in vitro Oral Biofilm [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Mutanocyclin: A Secondary Metabolite of Streptococcus mutans with Bioregulatory Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Streptococcus mutans, a primary etiological agent of dental caries, produces a diverse array of secondary metabolites that influence its own fitness and the surrounding microbial community. Among these is mutanocyclin, an unacylated tetramic acid with significant bioregulatory properties. This document provides a comprehensive overview of this compound, detailing its biosynthesis, mechanism of action, and antimicrobial activity. Quantitative data are presented in a structured format, and key experimental protocols are described. Furthermore, visual diagrams of the biosynthetic and signaling pathways are provided to facilitate a deeper understanding of this intriguing secondary metabolite.
Introduction
Streptococcus mutans is a key player in the formation of dental biofilms and the progression of dental caries, largely due to its ability to produce acid and extracellular polysaccharides.[1][2] The production of secondary metabolites by S. mutans is a critical factor in its ability to compete and persist within the complex oral microbiome.[3] this compound (MUC), a recently identified secondary metabolite, has emerged as a molecule of interest due to its multifaceted effects on both the producing organism and other members of the oral microbiota.[1][4] This technical guide synthesizes the current knowledge on this compound, offering a resource for researchers investigating its therapeutic potential.
Biosynthesis of this compound
This compound is synthesized via a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) pathway encoded by the muc biosynthetic gene cluster (BGC).[3] This gene cluster is present in approximately 15% of globally distributed S. mutans strains.[2][4] The core biosynthetic machinery involves the enzymes MucD (NRPS) and MucE (PKS).[5] A key step in the biosynthesis of this compound is the deacylation of its precursor, reutericyclin, a process catalyzed by the enzyme MucF, which has been identified as a novel membrane-associated aminoacylase.[3]
Caption: Proposed biosynthetic pathway of this compound from the muc gene cluster.
Mechanism of Action and Biological Activities
This compound exhibits a range of biological activities, influencing both prokaryotic and eukaryotic cells within the oral cavity. Its effects are concentration-dependent and can be either inhibitory or stimulatory.
Antibacterial Activity
This compound demonstrates significant inhibitory effects on its parent organism, S. mutans. It has been shown to inhibit planktonic growth, biofilm formation, lactic acid production, and the synthesis of water-insoluble glucans.[1] The minimum inhibitory concentration (MIC) of this compound against S. mutans has been determined to be 1024 µg/mL.[6][7]
In contrast to its effects on S. mutans, lower concentrations of this compound have been observed to stimulate the growth of commensal oral streptococci such as Streptococcus gordonii and Streptococcus sanguinis.[1] This suggests a role for this compound in modulating the microbial balance within the oral biofilm. Furthermore, this compound enhances the antagonistic activity of S. gordonii and S. sanguinis against S. mutans by upregulating the expression of the H2O2-producing gene spxB in these commensals.[1]
Antifungal Activity
This compound has been found to repress the filamentous development and virulence of the opportunistic fungal pathogen Candida albicans.[4] This inhibition is mediated through the regulation of the Ras1-cAMP/PKA signaling pathway in C. albicans.[4] Specifically, this compound's effects are linked to the PKA catalytic subunit Tpk2 and its downstream target, the transcriptional regulator Sfl1.[4]
Caption: Signaling pathway of this compound's inhibitory effect on C. albicans filamentation.
Quantitative Data on this compound Activity
The following table summarizes the key quantitative data regarding the biological activity of this compound.
| Organism | Activity | Concentration | Reference |
| Streptococcus mutans | Minimum Inhibitory Concentration (MIC) | 1024 µg/mL | [6][7] |
| Streptococcus mutans | Inhibition of planktonic growth | 128 and 256 µg/mL | [7] |
| Streptococcus mutans | Inhibition of biofilm formation | Dose-dependent | [1] |
| Streptococcus mutans | Reduction in lactic acid production | Dose-dependent | [1][7] |
| Streptococcus gordonii | Growth stimulation | Lower concentrations | [1] |
| Streptococcus sanguinis | Growth stimulation | Lower concentrations | [1] |
| Candida albicans | Inhibition of filamentous growth | 32 µg/mL | [4] |
| In vitro oral biofilm | 50% inhibition of biofilm formation | 100 - 500 µM | [8] |
Key Experimental Protocols
This section outlines the general methodologies employed in the study of this compound.
Isolation and Purification of this compound
-
Culturing: S. mutans strains known to produce this compound are cultured in an appropriate broth medium under anaerobic conditions.
-
Extraction: The culture supernatant is subjected to solvent extraction, typically using ethyl acetate, to isolate secondary metabolites.
-
Chromatography: The crude extract is then purified using high-performance liquid chromatography (HPLC) to obtain pure this compound.[4]
Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Suspension: A standardized suspension of S. mutans is prepared.
-
Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation and Incubation: The bacterial suspension is added to each well, and the plate is incubated under appropriate conditions.
-
Observation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[6]
Biofilm Inhibition Assay
-
Biofilm Growth: S. mutans is cultured in a suitable medium in a microtiter plate to allow for biofilm formation.
-
Treatment: Various concentrations of this compound are added to the wells at the beginning of the incubation period.
-
Quantification: After incubation, the planktonic cells are removed, and the remaining biofilm is stained with crystal violet. The stain is then solubilized, and the absorbance is measured to quantify the biofilm biomass.[8]
Caption: General workflow for assessing the inhibitory effect of this compound on biofilm formation.
Conclusion and Future Perspectives
This compound is a fascinating secondary metabolite of S. mutans with a complex and nuanced role in the oral microbiome. Its ability to inhibit its producer at high concentrations while promoting the growth of beneficial commensals at lower concentrations highlights its potential as a bioregulatory agent. Furthermore, its antifungal activity against C. albicans broadens its therapeutic prospects. Future research should focus on elucidating the precise molecular targets of this compound in S. mutans and further exploring its potential for modulating the oral biofilm in a way that favors a healthy microbial community. The development of synthetic analogs could also open new avenues for drug development aimed at preventing dental caries and other oral infectious diseases.
References
- 1. Anti-cariogenic activity of this compound, a secondary metabolite of Streptococcus mutans, in mono- and multispecies biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Streptococcus mutans suppresses filamentous growth of Candida albicans through secreting this compound, an unacylated tetramic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Anti-cariogenic activity of this compound, a secondary metabolite of Streptococcus mutans, in mono- and multispecies biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetramic Acids this compound and Reutericyclin A, Produced by Streptococcus mutans Strain B04Sm5 Modulate the Ecology of an in vitro Oral Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
Mutanocyclin: A Technical Guide to its Anti-Cariogenic Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the anti-cariogenic properties of Mutanocyclin, a secondary metabolite produced by Streptococcus mutans. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its study.
Introduction
Dental caries remains a significant global health issue, with the bacterium Streptococcus mutans identified as a primary etiological agent. S. mutans contributes to the pathogenesis of caries through its ability to form biofilms (dental plaque), produce acids from dietary sugars, and thrive in the resulting acidic environment. This compound, a recently identified secondary metabolite from S. mutans, has emerged as a promising agent with potent anti-cariogenic properties.[1][2][3] This guide delves into the scientific basis of this compound's activity, offering valuable insights for researchers and professionals in drug development.
Quantitative Data on Anti-Cariogenic Effects
This compound has demonstrated significant inhibitory effects on key virulence factors of Streptococcus mutans in both mono- and multispecies biofilm models.[1] The following tables summarize the quantitative data from various studies.
Table 1: Effect of this compound on S. mutans Planktonic Growth and Biofilm Formation
| Parameter | Concentration of this compound | Observation | Reference |
| Planktonic Growth | MIC: 64 µg/mL | Significant inhibition of bacterial growth. | [1] |
| Biofilm Formation (Mono-species) | 100 - 500 µM | 50% decrease in biofilm formation. | [4][5] |
| Biofilm Formation (Multi-species) | Not specified | Substantial inhibitory effect on biofilm formation. | [1] |
Table 2: Effect of this compound on S. mutans Cariogenic Virulence Factors
| Virulence Factor | Concentration of this compound | % Reduction/Observation | Reference |
| Lactic Acid Production (Mono-species) | Not specified | Significant reduction. | [1] |
| Lactic Acid Production (Multi-species) | Not specified | Significant reduction. | [1] |
| Water-Insoluble Glucan (WIG) Synthesis | Not specified | Significant reduction. | [1] |
| Extracellular Polysaccharide (EPS) Production | Not specified | Significant reduction. | [1][2] |
Table 3: Effect of this compound on Gene Expression in S. mutans
| Gene | Concentration of this compound | Fold Change in Expression | Reference |
| gtfB | 64 µg/mL | ~0.51-fold decrease | [6] |
| gbpC | 64 µg/mL | ~0.38-fold decrease | [6] |
| comDE | 64 µg/mL | ~4.78-fold increase | [6] |
| vicR | 64 µg/mL | ~1.88-fold increase | [6] |
Mechanism of Action
This compound exerts its anti-cariogenic effects through a multi-faceted mechanism that involves the modulation of key regulatory systems in S. mutans and interactions within the oral microbiome.
Regulation of Virulence Gene Expression in S. mutans
This compound's primary mechanism appears to be the disruption of virulence gene expression in S. mutans. It is speculated that this compound may upregulate negative regulators such as covR.[2] The CovR protein is known to repress the expression of genes encoding glucosyltransferases (gtfB, gtfC) and glucan-binding proteins (gbpC), which are crucial for the synthesis of the extracellular polysaccharide matrix of biofilms.[6]
Interestingly, this compound treatment leads to the upregulation of the two-component systems comDE and vicRK.[6] While these systems are typically associated with promoting biofilm formation, their upregulation in the presence of this compound may represent a stress response by the bacterium.[6] Despite the increase in vicR expression, which can activate gtfB, the overall effect of this compound is a significant reduction in EPS production, suggesting a more complex regulatory interplay.[2]
Modulation of Oral Microbial Communities
In a multispecies biofilm context, this compound exhibits a selective antimicrobial activity. While it inhibits the growth of S. mutans, it can stimulate the growth of beneficial commensal streptococci such as Streptococcus gordonii and Streptococcus sanguinis at lower concentrations.[1][2][3] Furthermore, this compound enhances the antagonistic activity of these commensal species against S. mutans by upregulating the expression of the spxB gene, which is involved in hydrogen peroxide (H₂O₂) production.[2] This shift in the microbial balance contributes to a less cariogenic environment.
Interaction with Candida albicans
S. mutans and the fungus Candida albicans often coexist in dental plaque and can exhibit a synergistic relationship that enhances cariogenicity. This compound has been shown to inhibit the filamentous growth of C. albicans, a key virulence trait.[7] This inhibition is mediated through the cAMP/PKA signaling pathway in the fungus.[7][8] By suppressing the yeast-to-hypha transition, this compound can disrupt the pathogenic interaction between these two microorganisms.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the anti-cariogenic properties of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of S. mutans.
-
Preparation of Inoculum: Culture S. mutans (e.g., ATCC 25175) in Brain Heart Infusion (BHI) broth at 37°C in a 5% CO₂ atmosphere to mid-exponential phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in BHI broth in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.5 to 256 µg/mL).
-
Inoculation: Add the standardized S. mutans inoculum to each well of the microtiter plate. Include a positive control (no this compound) and a negative control (no bacteria).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
Biofilm Formation Assay (Crystal Violet Method)
This assay quantifies the effect of this compound on the ability of S. mutans to form biofilms.
-
Biofilm Growth: Grow S. mutans in BHI broth supplemented with 1% sucrose in a 96-well flat-bottomed microtiter plate in the presence of various concentrations of this compound. Incubate at 37°C in a 5% CO₂ atmosphere for 24-48 hours.
-
Washing: Gently decant the medium and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells.
-
Fixation: Add 100 µL of methanol to each well and incubate for 15 minutes to fix the biofilm.
-
Staining: Remove the methanol and air-dry the plate. Add 100 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Discard the crystal violet solution and wash the wells thoroughly with deionized water until the wash water is clear.
-
Solubilization: Air-dry the plate and add 150 µL of 33% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance of the solubilized dye at a wavelength of 570-600 nm using a microplate reader.
Lactic Acid Production Assay
This protocol measures the impact of this compound on acid production by S. mutans.
-
Biofilm or Planktonic Culture: Grow S. mutans biofilms or planktonic cultures in the presence of various concentrations of this compound as described in the previous protocols.
-
Supernatant Collection: After incubation, carefully collect the culture supernatant from each well or tube.
-
Lactic Acid Measurement: Determine the lactic acid concentration in the supernatant using a commercial lactate assay kit, which typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
-
Data Analysis: Normalize the lactic acid concentration to the number of viable cells (colony-forming units, CFU) or total protein content to account for any effects of this compound on bacterial growth.
Water-Insoluble Glucan (WIG) Synthesis Assay
This method quantifies the effect of this compound on the production of a key component of the biofilm matrix.
-
Biofilm Growth: Grow S. mutans biofilms in BHI broth supplemented with sucrose and containing different concentrations of this compound.
-
Biofilm Collection: After incubation, discard the supernatant and wash the biofilms with PBS. Scrape the biofilms from the surface.
-
WIG Extraction: Resuspend the collected biofilm in a known volume of water. Pellet the bacterial cells by centrifugation. The pellet contains the water-insoluble glucans.
-
Quantification: Quantify the amount of WIG in the pellet using a colorimetric method, such as the anthrone-sulfuric acid method. This involves hydrolyzing the glucans to glucose and then reacting the glucose with anthrone reagent to produce a colored product that can be measured spectrophotometrically.
Gene Expression Analysis (RT-qPCR)
This protocol assesses the effect of this compound on the expression of key virulence-related genes in S. mutans.
-
RNA Extraction: Treat S. mutans cultures with the desired concentrations of this compound for a specific period. Harvest the bacterial cells and extract total RNA using a suitable RNA extraction kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template, gene-specific primers for the target genes (gtfB, gbpC, comDE, vicR, etc.), and a suitable housekeeping gene (e.g., 16S rRNA) for normalization. Use a fluorescent dye such as SYBR Green or a probe-based assay for detection.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Visualizations
The following diagrams illustrate key experimental workflows and the proposed signaling pathway of this compound's action.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. The suppression effect of SCH-79797 on Streptococcus mutans biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biofilm formation by Streptococcus mutans and its inhibition by green tea extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. Anti-cariogenic activity of this compound, a secondary metabolite of Streptococcus mutans, in mono- and multispecies biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal violet staining protocol | Abcam [abcam.com]
- 8. Streptococcus mutans suppresses filamentous growth of Candida albicans through secreting this compound, an unacylated tetramic acid - PMC [pmc.ncbi.nlm.nih.gov]
Transcriptional Regulation of the Mutanocyclin Gene Cluster: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutanocyclin is a secondary metabolite produced by the oral bacterium Streptococcus mutans, a primary etiological agent of dental caries. This molecule is synthesized by the muc biosynthetic gene cluster (BGC), which comprises 10 genes, mucA through mucJ.[1][2] The regulation of this gene cluster is critical for the production of this compound and the related reutericyclins, which play roles in interspecies competition within the oral microbiome.[1][2] This technical guide provides an in-depth overview of the current understanding of the transcriptional regulation of the this compound gene cluster, focusing on quantitative data, experimental methodologies, and the key regulatory players.
Core Regulatory Elements
The transcriptional control of the this compound gene cluster is primarily governed by two cluster-situated TetR/AcrR family transcriptional regulators: MucG and MucH .[1] These regulators exert opposing effects on the expression of the muc operon.
-
MucH: Functions as a transcriptional activator . Its deletion leads to a significant reduction in the production of both this compound and reutericyclins.[1]
-
MucG: Acts as a transcriptional repressor . Deletion of mucG results in an increased production of this compound and reutericyclins.[1]
Quantitative Analysis of Gene Expression
The functional roles of MucG and MucH as a repressor and activator, respectively, are substantiated by quantitative analysis of muc gene cluster expression in corresponding deletion mutants. The following table summarizes the reported fold changes in mRNA levels.
| Gene | Function | Fold Change in ΔmucG (log2)[3] | Fold Change in ΔmucH (log2)[3] |
| mucA | Tailoring enzyme | Not significantly changed | -4.5 |
| mucB | Tailoring enzyme | Not significantly changed | -4.7 |
| mucC | Tailoring enzyme | Not significantly changed | -5.1 |
| mucD | Nonribosomal peptide synthetase (NRPS) | -1.5 | -8.5 |
| mucE | Polyketide synthase (PKS) | -2.0 | -7.9 |
| mucF | Acylase | Not significantly changed | -6.3 |
| mucG | Transcriptional regulator (repressor) | Not applicable | -2.1 |
| mucH | Transcriptional regulator (activator) | Not significantly changed | Not applicable |
| mucI | Transporter | -1.8 | -6.8 |
| mucJ | Unknown | Not significantly changed | -5.9 |
Regulatory Pathway and Experimental Workflow
The interplay between MucG and MucH in regulating the this compound gene cluster can be visualized as a direct control mechanism on the muc operon. The general experimental workflow to elucidate this regulatory network is also depicted below.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments, adapted from established methods for S. mutans and related bacteria.
Gene Deletion and Complementation in S. mutans
This protocol is based on established methods for creating markerless gene deletions in S. mutans.
a. Construction of Deletion Cassette:
-
Amplify ~1 kb fragments upstream and downstream of the target gene (mucG or mucH) from S. mutans genomic DNA using high-fidelity DNA polymerase.
-
Amplify an antibiotic resistance cassette (e.g., erythromycin or spectinomycin) flanked by loxP sites.
-
Join the upstream fragment, the antibiotic resistance cassette, and the downstream fragment using overlap extension PCR or Gibson assembly.
-
Clone the resulting deletion cassette into a suicide vector.
b. Transformation of S. mutans :
-
Grow S. mutans to mid-log phase in a suitable medium (e.g., Todd-Hewitt broth with yeast extract).
-
Induce competence by adding competence-stimulating peptide (CSP).
-
Add the suicide vector containing the deletion cassette and incubate to allow for homologous recombination.
-
Plate the transformation mixture on agar plates containing the appropriate antibiotic to select for transformants that have integrated the cassette.
-
Verify the double-crossover recombination event by PCR using primers flanking the target gene locus.
c. Marker Excision (for markerless deletion):
-
Transform the mutant strain with a plasmid expressing Cre recombinase under an inducible promoter.
-
Induce the expression of Cre recombinase to excise the antibiotic resistance cassette via recombination between the loxP sites.
-
Cure the Cre-expressing plasmid (e.g., through serial passaging without selection).
d. Gene Complementation:
-
Clone the wild-type gene (mucG or mucH) with its native promoter into an integration vector.
-
Transform the mutant strain with the complementation vector.
-
Select for transformants with the appropriate antibiotic.
-
Verify the integration of the complementation construct at a neutral locus in the chromosome by PCR.
RNA Isolation and RT-qPCR Analysis
This protocol is adapted from methods optimized for RNA extraction from S. mutans.[4][5]
a. RNA Isolation:
-
Grow S. mutans cultures (wild-type, ΔmucG, ΔmucH) to the desired growth phase.
-
Harvest cells by centrifugation and immediately resuspend in an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent).
-
Lyse the cells using a combination of enzymatic (e.g., lysozyme, mutanolysin) and mechanical (e.g., bead beating) methods in the presence of a chaotropic agent (e.g., guanidinium thiocyanate).
-
Extract total RNA using a phenol-chloroform method or a commercial RNA purification kit with an on-column DNase treatment step.
-
Treat the purified RNA with a second round of DNase I to ensure complete removal of contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.
b. Reverse Transcription and Quantitative PCR (RT-qPCR):
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase and random hexamer primers.
-
Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for the muc genes and a housekeeping gene (e.g., 16S rRNA) for normalization.
-
Perform the qPCR using a real-time PCR system.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This hypothetical protocol is based on general methods for the analysis of secondary metabolites from bacterial cultures.
a. Sample Preparation:
-
Grow S. mutans cultures in a defined or semi-defined medium for a specified period.
-
Centrifuge the culture to pellet the cells.
-
Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate.
-
Evaporate the organic solvent to dryness under reduced pressure.
-
Re-dissolve the dried extract in a small volume of the mobile phase (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.22 µm filter before injection.
b. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. For example, a linear gradient from 10% to 90% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode array detector (DAD) monitoring at a wavelength range that includes the absorbance maximum of this compound (e.g., 254 nm and 280 nm).
-
Quantification: Use a standard curve generated from purified this compound of known concentrations.
Electrophoretic Mobility Shift Assay (EMSA) for MucG/MucH Binding
This hypothetical protocol is adapted from a published method for another TetR-family regulator in S. mutans.
a. Probe Preparation:
-
Synthesize complementary oligonucleotides corresponding to the promoter region of the muc operon.
-
Anneal the oligonucleotides to form a double-stranded DNA probe.
-
Label the 5' end of the probe with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin).
-
Purify the labeled probe.
b. Protein Purification:
-
Clone the coding sequence of mucG or mucH into an expression vector with an affinity tag (e.g., His-tag).
-
Overexpress the protein in E. coli.
-
Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin).
-
Assess the purity and concentration of the protein.
c. Binding Reaction:
-
In a final volume of 20 µL, combine the binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol), a non-specific competitor DNA (e.g., poly(dI-dC)), the labeled probe, and varying concentrations of the purified MucG or MucH protein.
-
Incubate the reactions at room temperature for 20-30 minutes.
d. Electrophoresis and Detection:
-
Load the binding reactions onto a native polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system.
-
For radioactive probes, dry the gel and expose it to a phosphor screen or X-ray film. For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.
Note: Quantitative binding affinity (Kd) can be determined by quantifying the free and bound probe at different protein concentrations and fitting the data to a binding isotherm. However, to date, no such quantitative data for MucG or MucH has been published.
Signaling Pathways and Future Directions
The direct upstream signaling pathways that modulate the activity of MucG and MucH in response to environmental or cellular cues are currently unknown. TetR-family regulators are often allosterically regulated by the binding of small molecule ligands, which can be substrates or products of the pathways they regulate, or other signaling molecules. Future research should focus on:
-
Identifying the effector molecules that bind to MucG and MucH to modulate their DNA-binding activity.
-
Performing ChIP-seq analysis to identify the genome-wide binding sites of MucG and MucH and uncover any additional regulatory targets.
-
Elucidating the broader regulatory network that integrates this compound production with other cellular processes in S. mutans, such as biofilm formation, acid tolerance, and competence.
This technical guide provides a comprehensive summary of the current knowledge on the transcriptional regulation of the this compound gene cluster. The provided data and protocols serve as a valuable resource for researchers aiming to further unravel the complexities of secondary metabolism in Streptococcus mutans and to explore its potential for therapeutic intervention.
References
- 1. Biophysical characterization of DNA binding from single molecule force measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The TetR Family of Transcriptional Repressors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding characteristics of Streptococcus mutans for calcium and casein phosphopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Transcription by SMU.1349, a TetR Family Regulator, in Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The TetR Family of Regulators - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Natural Sources of Mutanocyclin Beyond Streptococcus mutans: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Mutanocyclin, a tetramic acid secondary metabolite, has garnered interest for its biological activities, including its role in microbial ecology and potential immunomodulatory effects. While Streptococcus mutans, a key bacterium implicated in dental caries, is the most well-documented natural producer of this compound, the distribution of its biosynthetic machinery suggests a broader taxonomic potential. This technical guide provides an in-depth exploration of the known and potential natural producers of this compound, focusing on the genetic basis of its production, quantitative data, and detailed experimental protocols for its study. Currently, Streptococcus mutans remains the only experimentally verified producer of this compound. However, genomic evidence points toward the presence of the requisite muc biosynthetic gene cluster (BGC) in other primate-associated bacteria, namely Sarcina troglodytae and Streptococcus macacae, indicating a potential for this compound synthesis that awaits experimental confirmation. This guide consolidates the current knowledge, offering a comprehensive resource for researchers investigating this intriguing natural product.
Introduction to this compound and Its Analogs
This compound is a member of the tetramic acid family of natural products, characterized by a pyrrolidine-2,4-dione core structure. It is closely related to reutericyclins, which are N-acylated versions of the same core. In S. mutans, this compound is the terminal product of the muc biosynthetic gene cluster, derived from reutericyclins through the action of a deacylase.[1] While reutericyclins exhibit potent antimicrobial activity against a range of Gram-positive bacteria, this compound itself has shown limited antibacterial action but displays anti-inflammatory properties.[1][2] The discovery of the muc BGC in a subset of S. mutans strains opened the door to understanding its biosynthesis and ecological role.
The muc Biosynthetic Gene Cluster: The Genetic Blueprint for this compound Production
The capacity to synthesize this compound is encoded within the muc biosynthetic gene cluster. In the well-studied Streptococcus mutans strain B04Sm5, this cluster comprises ten genes, mucA through mucJ.[2] The core of this cluster is a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system.
Table 1: Genes of the muc Biosynthetic Gene Cluster in S. mutans B04Sm5 and Their Putative Functions.
| Gene | Putative Function |
| mucA | Tailoring enzyme, homologous to diacetylphloroglucinol biosynthesis proteins.[2] |
| mucB | Tailoring enzyme, homologous to diacetylphloroglucinol biosynthesis proteins.[2] |
| mucC | Tailoring enzyme, homologous to diacetylphloroglucinol biosynthesis proteins.[2] |
| mucD | Non-ribosomal peptide synthetase (NRPS), responsible for incorporating an amino acid into the backbone.[2] |
| mucE | Polyketide synthase (PKS), responsible for extending the polyketide chain.[2] |
| mucF | Acylase, responsible for cleaving the acyl chain from reutericyclins to produce this compound.[2] |
| mucG | TetR/AcrR family transcriptional regulator.[2] |
| mucH | TetR/AcrR family transcriptional regulator.[2] |
| mucI | DHA2 family transporter, likely involved in export.[2] |
| mucJ | Small multidrug export protein.[2] |
Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the assembly of a reutericyclin precursor by the NRPS-PKS machinery encoded by mucD and mucE. This is followed by tailoring steps potentially involving mucA, mucB, and mucC. The final step is the deacylation of the reutericyclin intermediate by the MucF acylase to yield this compound.
Regulation of this compound Production in S. mutans
The production of this compound and its reutericyclin precursors is tightly regulated. Studies in S. mutans B04Sm5 have identified two transcriptional regulators, MucG and MucH, that modulate the expression of the muc BGC. MucH has been shown to be a transcriptional activator of the cluster.[2][3] Deletion of mucH leads to a reduction in the production of both this compound and reutericyclins.[3] Conversely, deletion of mucG results in increased production of these compounds, suggesting it acts as a repressor.[3]
Quantitative Analysis of this compound and Reutericyclin Production
Quantitative data on the production of this compound and reutericyclins by S. mutans B04Sm5 and its mutants highlight the regulatory roles of mucG and mucH. While specific yields can vary based on culture conditions, the relative changes in production in mutant strains provide insight into the biosynthetic pathway's control.
Table 2: Relative Production of this compound and Reutericyclins by S. mutans B04Sm5 and its Mutants.
| Strain | This compound Production | Reutericyclin Production | Phenotype |
| Wild-type B04Sm5 | Produced | Produced | Produces both compounds, with this compound as the major product.[1] |
| ΔmucF (Acylase mutant) | Abolished | Increased | Accumulates reutericyclins, leading to self-inhibition of growth.[2] |
| ΔmucH (Activator mutant) | Reduced | Reduced | Decreased production of both compounds and loss of inhibitory phenotype against competitors.[3] |
| ΔmucG (Repressor mutant) | Increased | Increased | Enhanced production of both compounds, leading to impaired growth.[3] |
The biological activity of these compounds is also of significant interest. Reutericyclins, in particular, show potent antimicrobial activity.
Table 3: Antimicrobial Activity of Reutericyclin.
| Target Organism | MIC (µg/mL) | Reference |
| Lactobacillus sanfranciscensis | ~1-10 | [4] |
| Staphylococcus aureus | ~1-10 | [4] |
| Bacillus subtilis | ~1-10 | [4] |
| Gram-negative bacteria | Inactive | [5] |
Note: MIC values can vary depending on the specific assay conditions.
Experimental Protocols
Cultivation of S. mutans for this compound Production
-
Strain: Streptococcus mutans B04Sm5.
-
Medium: Brain Heart Infusion (BHI) broth.
-
Inoculation: Inoculate a single colony into 5 mL of BHI broth and incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Scale-up: Use the overnight culture to inoculate a larger volume of BHI broth (e.g., 1 L) at a 1:100 dilution.
-
Incubation: Incubate the large culture at 37°C in a 5% CO₂ atmosphere for 48-72 hours.
Extraction and Purification of this compound
-
Cell Separation: Centrifuge the culture at 8,000 x g for 15 minutes to pellet the cells. Separate the supernatant.
-
Supernatant Extraction: Acidify the supernatant to pH 2.0 with HCl and extract three times with an equal volume of ethyl acetate.
-
Cell Pellet Extraction: Resuspend the cell pellet in an appropriate buffer and perform cell lysis (e.g., sonication or bead beating). Extract the cell lysate with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Chromatographic Purification: Purify the crude extract using a combination of chromatographic techniques such as silica gel chromatography, followed by reversed-phase high-performance liquid chromatography (RP-HPLC).
Characterization of this compound
-
Mass Spectrometry: Determine the molecular weight using high-resolution mass spectrometry (HR-MS).
-
NMR Spectroscopy: Elucidate the structure using one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC).
Potential Natural Producers of this compound Beyond S. mutans
While S. mutans is the only confirmed producer of this compound, the identification of the muc BGC in other bacterial species suggests a wider distribution of this biosynthetic capability. Genomic analyses have revealed the presence of the muc BGC in Sarcina troglodytae and Streptococcus macacae, both of which have been isolated from the oral cavities of nonhuman primates.[3] This finding is significant as it points to a potential ecological role for this compound and related compounds in primate oral microbiomes.
The presence of the muc BGC in these species has been identified through genome sequencing and homology searches. However, to date, there are no published experimental studies that have successfully isolated and characterized this compound or reutericyclins from either Sarcina troglodytae or Streptococcus macacae. Therefore, while the genetic potential for production exists, it remains to be experimentally verified.
Conclusion and Future Directions
Streptococcus mutans is currently the only species from which this compound has been isolated and characterized. The detailed elucidation of the muc biosynthetic gene cluster and its regulatory elements in S. mutans provides a solid foundation for further research. The discovery of the muc BGC in other primate-associated bacteria, such as Sarcina troglodytae and Streptococcus macacae, is a compelling lead that warrants further investigation.
Future research should focus on:
-
Cultivating Sarcina troglodytae and Streptococcus macacae under various conditions to induce the expression of the muc BGC.
-
Performing metabolomic analyses of these species to screen for the production of this compound and reutericyclins.
-
Heterologous expression of the muc BGCs from these species in a suitable host to confirm their functional role in this compound biosynthesis.
Such studies will be crucial in expanding our understanding of the natural sources of this compound and its ecological significance in different microbial communities.
References
- 1. Tetramic Acids this compound and Reutericyclin A, Produced by Streptococcus mutans Strain B04Sm5 Modulate the Ecology of an in vitro Oral Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cariogenic activity of this compound, a secondary metabolite of Streptococcus mutans, in mono- and multispecies biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mucG, mucH, and mucI Modulate Production of this compound and Reutericyclins in Streptococcus mutans B04Sm5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the Mode of Action of Reutericyclin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reutericyclin: biological activity, mode of action, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolutionary Trajectory of a Novel Tetramic Acid: An In-depth Technical Guide to the Mutanocyclin Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutanocyclin, a recently discovered tetramic acid natural product from the prominent oral pathogen Streptococcus mutans, has garnered significant interest for its potential roles in microbial ecology and its unique biosynthetic origins. This technical guide provides a comprehensive overview of the evolutionary genesis of the this compound biosynthetic pathway, encoded by the muc gene cluster. We delve into the genetic architecture of the pathway, its proposed evolutionary model involving horizontal gene transfer and lineage diversification, and the key enzymatic players in its biosynthesis. This document synthesizes current genomic and functional data, presenting quantitative information in structured tables, detailing relevant experimental protocols, and visualizing complex relationships through logical diagrams to facilitate a deeper understanding for researchers in natural product discovery and drug development.
Introduction
Streptococcus mutans, a primary etiological agent of dental caries, engages in complex interactions within the oral microbiome, partly through the production of secondary metabolites. Among these is this compound, an unacylated tetramic acid with potential anti-inflammatory properties.[1] this compound is synthesized via the muc biosynthetic gene cluster (BGC), which also produces a suite of acylated tetramic acids known as reutericyclins.[2] Understanding the evolutionary origins of this pathway is crucial for elucidating its ecological role and for harnessing its biosynthetic machinery for the production of novel bioactive compounds. This guide provides a detailed technical exploration of the evolutionary history of the this compound biosynthetic pathway.
The this compound Biosynthetic Gene Cluster (muc)
The this compound biosynthetic pathway is encoded by the muc gene cluster, which is found in a subset of S. mutans strains.[3] This cluster is a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system.[4]
Genetic Organization
The muc BGC is comprised of a series of genes, designated mucA through mucJ, each with a putative role in the biosynthesis, regulation, and transport of this compound and reutericyclins.[3]
| Gene | Putative Function |
| mucA-C | Homologous to PhlA, PhlB, and PhlC, potentially involved in the acetylation of the tetramic acid moiety.[5] |
| mucD | Non-Ribosomal Peptide Synthetase (NRPS) |
| mucE | Polyketide Synthase (PKS) |
| mucF | Acylase, responsible for the conversion of reutericyclins to this compound. |
| mucG | TetR/AcrR family transcriptional regulator. |
| mucH | Transcriptional activator. |
| mucI | DHA2 family transporter. |
| mucJ | Small multidrug export protein. |
Biosynthetic Pathway
The biosynthesis of this compound is intrinsically linked to that of reutericyclins. The core NRPS-PKS machinery, encoded by mucD and mucE, assembles the tetramic acid backbone, which is then acylated to form various reutericyclin molecules.[3] The key final step in this compound biosynthesis is the deacylation of a reutericyclin precursor, a reaction catalyzed by the MucF acylase.[6] Deletion of mucF results in the accumulation of reutericyclins and the abolishment of this compound production.[6]
Figure 1: Simplified biosynthetic pathway of this compound.
Evolutionary Origin and Diversification
The evolutionary history of the muc gene cluster appears to be complex, involving horizontal gene transfer (HGT) and subsequent diversification within the S. mutans population.
Evidence for Horizontal Gene Transfer
Phylogenetic analyses of the muc gene cluster and the S. mutans core genome reveal incongruent topologies. The muc BGC is present in only a subset of S. mutans strains, and its distribution does not follow the species' overall phylogeny. This strongly suggests that the muc cluster was acquired by an ancestral S. mutans strain via horizontal gene transfer from an unknown donor, and subsequently spread to other lineages.[3] The reutericyclin BGC in Lactobacillus reuteri is homologous to the muc cluster, pointing to a shared evolutionary origin and potential for inter-genus transfer of such pathways.[5]
Lineage Diversification
Within S. mutans, the muc gene cluster has evolved into at least three distinct lineages.[3] This diversification is likely the result of selective pressures within the oral microbiome, leading to variations in the regulation and output of the biosynthetic pathway. The presence of regulatory genes like mucG and mucH within the cluster suggests a capacity for fine-tuning the production of this compound and reutericyclins in response to environmental cues.
Figure 2: Proposed evolutionary model for the this compound biosynthetic gene cluster.
Quantitative Data
While a comprehensive quantitative analysis of the this compound biosynthetic pathway is still an active area of research, some data on gene expression is available.
Enzyme Kinetics
To date, detailed enzyme kinetic parameters (Km, Vmax, kcat) for the individual Muc proteins have not been published. Further biochemical characterization is required to elucidate the catalytic efficiencies of these enzymes.
Table 1: Enzyme Kinetic Parameters for Muc Proteins
| Enzyme | Substrate(s) | Km | Vmax | kcat | Reference |
|---|---|---|---|---|---|
| MucD (NRPS) | Amino Acid, ATP | Data not available | Data not available | Data not available | |
| MucE (PKS) | Acyl-CoA | Data not available | Data not available | Data not available |
| MucF (Acylase) | Reutericyclin | Data not available | Data not available | Data not available | |
Gene Expression Analysis
Studies involving knockout mutants have provided qualitative insights into gene regulation. For instance, deletion of the transcriptional activator mucH leads to reduced production of both this compound and reutericyclins.[6] However, precise quantitative fold-changes from techniques like qPCR or RNA-seq are not consistently reported across studies. One study provides log2-fold change data for muc gene expression in various knockout strains compared to the wild-type B04Sm5 strain.[7]
Table 2: Differential Expression of muc Genes in Knockout Strains (log2-fold change vs. B04Sm5)
| Gene | ΔmucD | ΔmucF | ΔmucG | ΔmucH |
|---|---|---|---|---|
| mucA | - | - | - | - |
| mucB | - | - | - | - |
| mucC | - | - | - | - |
| mucD | - | - | -0.5 | -2.5 |
| mucE | - | - | -0.5 | - |
| mucF | - | - | - | - |
| mucG | - | - | - | - |
| mucH | - | - | - | - |
| mucI | - | - | -1.0 | - |
Note: "-" indicates data not reported or not significantly changed in the referenced study. Data is approximated from graphical representations and should be considered illustrative.[7]
Experimental Protocols
The following sections provide generalized protocols for key experimental techniques used in the study of the this compound biosynthetic pathway. These should be adapted based on specific laboratory conditions and research questions.
Gene Knockout in Streptococcus mutans via Homologous Recombination
This protocol describes a method for creating a targeted gene deletion in S. mutans using a fusion PCR product.
Workflow:
References
- 1. academic.oup.com [academic.oup.com]
- 2. Direct cloning and heterologous expression of natural product biosynthetic gene clusters by transformation-associated recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genomewide Identification of Essential Genes and Fitness Determinants of Streptococcus mutans UA159 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Genes Associated with Streptococcus mutans Biofilm Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genomic and phenotypic characterization of Streptococcus mutans isolates suggests key gene clusters in regulating its interaction with Streptococcus gordonii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Mutanocyclin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Mutanocyclin, a secondary metabolite produced by the bacterium Streptococcus mutans. The information presented herein is intended to support research, discovery, and development efforts related to this compound.
Core Physicochemical Properties
This compound is an unacylated tetramic acid that has garnered interest for its biological activities, including its ability to inhibit the filamentous growth of the pathogenic yeast Candida albicans.[1][2][3] A summary of its key physical and chemical properties is provided below.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₅NO₃ | [1][2] |
| Molecular Weight | 197.23 g/mol (Calculated: 198.1125 g/mol ) | [1][2][3] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO at 50 mg/mL | [3] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [3] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [3] |
| Initial Source | Streptococcus mutans | [3] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the characterization and evaluation of this compound.
2.1. Chemical Synthesis of this compound
The chemical synthesis of this compound has been described starting from Boc-protected D-Leucine.[1]
-
Step 1: Coupling. Boc-D-Leu is coupled with Meldrum's acid. This reaction is carried out in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) hydrochloride and dimethylaminopyridine (DMAP).
-
Step 2: Cyclization. The lactam ring is formed by heating the product from the previous step in methanol (MeOH), which yields the N-protected tetramic acid.
-
Step 3: Deprotection. The Boc protecting group is removed using trifluoroacetic acid (TFA).
-
Step 4: Acetylation. C3-acetylation is performed using acetyl chloride (AcCl) in the presence of boron trifluoride-diethyl ether complex (BF₃·OEt₂) to generate this compound.[1]
2.2. High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is utilized for the identification and quantification of this compound produced by S. mutans.[1][2][4][5]
-
Sample Preparation: Supernatant extracts from S. mutans cultures (or co-cultures with C. albicans) are prepared for analysis.
-
Chromatographic Conditions: A C18 column is typically used for separation.
-
Detection: The eluent is monitored at a wavelength of 235 nm to detect this compound.[4]
-
Standard: Chemically synthesized this compound is used as a reference standard to confirm the identity of the peak in the chromatogram based on retention time.[1][2][4]
2.3. RNA-Seq Analysis of C. albicans Response
To understand the global transcriptional changes in C. albicans upon exposure to this compound, RNA sequencing is performed.[1]
-
Cell Culture: C. albicans cells are grown in a suitable liquid medium (e.g., Lee's glucose medium) containing either DMSO (as a control) or a specific concentration of this compound (e.g., 32 µg/mL).
-
Incubation: The cultures are incubated for a defined period (e.g., 24 hours) at a specific temperature (e.g., 30°C).
-
RNA Extraction: Total RNA is extracted from the fungal cells.
-
Sequencing and Analysis: The extracted RNA is then subjected to RNA sequencing, and the resulting data is analyzed to identify differentially expressed genes between the this compound-treated and control samples.[1]
2.4. Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against various microorganisms is determined using serial microdilution assays.[6][7]
-
Microorganism Preparation: The initial concentration of the microorganism to be tested is standardized (e.g., 1 × 10⁶ CFUs/mL).
-
Serial Dilution: this compound is serially diluted in a suitable growth medium in a microtiter plate.
-
Inoculation: The standardized microorganism suspension is added to each well.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[6][7]
Biological Activity and Signaling Pathway
This compound exhibits notable biological activity, particularly against the fungal pathogen Candida albicans. It inhibits the morphological transition of C. albicans from yeast to hyphal form in a dose-dependent manner.[1][2][3] This inhibition of filamentation is significant as the hyphal form is associated with virulence and tissue invasion.
The mechanism of action in C. albicans involves the regulation of the Ras1-cAMP/PKA signaling pathway.[1][4][8] this compound functions by modulating the PKA catabolic subunit Tpk2 and its preferential binding target, the transcription factor Sfl1.[1][2][9] This ultimately leads to changes in the expression of genes involved in filamentation and cell wall biogenesis.
References
- 1. Streptococcus mutans suppresses filamentous growth of Candida albicans through secreting this compound, an unacylated tetramic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Anti-cariogenic activity of this compound, a secondary metabolite of Streptococcus mutans, in mono- and multispecies biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Streptococcus mutans suppresses filamentous growth of Candida albicans through secreting this compound, an unacylated tetramic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Mutanocyclin in the Competitive Dynamics of Oral Flora: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the role of mutanocyclin, a secondary metabolite produced by Streptococcus mutans, in shaping the competitive landscape of the oral microbiome. We delve into the molecular mechanisms of this compound's action, its impact on key oral bacterial species, and its influence on biofilm formation and virulence. This document is intended for researchers, scientists, and drug development professionals in the fields of microbiology, oral health, and infectious diseases. We present detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to facilitate a deeper understanding of this compound's function and its potential as a therapeutic target.
Introduction
The oral cavity is a complex ecosystem harboring a diverse microbial community. The balance of this oral flora is crucial for maintaining oral health, and disruptions can lead to diseases such as dental caries. Streptococcus mutans is a primary etiological agent of dental caries, largely due to its ability to produce acids and form robust biofilms on tooth surfaces.[1] A key factor in the ecological success of S. mutans is its production of various antimicrobial compounds, including bacteriocins and other secondary metabolites, which allow it to outcompete other members of the oral flora.[2]
This compound is a tetramic acid secondary metabolite produced by specific strains of S. mutans that harbor the muc biosynthetic gene cluster.[3][4] Unlike broad-spectrum bacteriocins, this compound exhibits a more nuanced and targeted role in mediating interspecies competition. This guide explores the multifaceted activities of this compound, moving beyond a simple antimicrobial function to its role as a modulator of microbial behavior and a key player in the competitive dynamics of the oral biofilm.
This compound Production and Regulation
The biosynthesis of this compound is governed by the muc biosynthetic gene cluster.[3] This cluster also directs the production of reutericyclins, which are structurally related tetramic acids with more potent, broad-spectrum antimicrobial activity.[3] The production of this compound is a regulated process, with specific genes within the muc cluster, such as mucG and mucH, acting as modulators.[5] While the complete signaling cascade remains an active area of research, current evidence suggests a regulatory network that controls the output of these competitive molecules.
This compound Biosynthesis Pathway
Caption: Biosynthesis of this compound from the muc Gene Cluster.
Regulatory Control of this compound Production
The expression of the muc gene cluster is, in part, controlled by the transcriptional regulators MucG and MucH. Deletion of mucH has been shown to reduce the production of both this compound and reutericyclins, indicating its role as a transcriptional activator. Conversely, deletion of mucG leads to increased production, suggesting it functions as a repressor. This regulatory interplay allows S. mutans to fine-tune the production of these competitive molecules in response to environmental cues.
Caption: Regulatory control of the muc biosynthetic gene cluster.
Quantitative Effects of this compound on Oral Bacteria
This compound exerts a range of concentration-dependent effects on various oral bacterial species. The following tables summarize the key quantitative data from published studies.
Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Species | MIC (µg/mL) | Reference |
| Streptococcus mutans | 1024 | [6] |
| Streptococcus gordonii | 2048 | [1] |
| Streptococcus sanguinis | 2048 | [1] |
Effects of this compound on Streptococcus mutans UA159
| This compound (µg/mL) | Effect on Biofilm Formation | Effect on Lactic Acid Production | Effect on Virulence Gene Expression (gtfB, gbpC) | Reference |
| 64 | Significant Inhibition | Significant Reduction | Significant Downregulation | [6] |
| 128 | Significant Inhibition | Significant Reduction | Significant Downregulation | [6] |
| 256 | Significant Inhibition | Significant Reduction | Significant Downregulation | [6] |
Effects of this compound on Commensal Streptococci
| Bacterial Species | This compound (µg/mL) | Effect on Planktonic Growth | Effect on H₂O₂ Production | Reference |
| Streptococcus gordonii | 128, 256 | Significant Promotion | Enhanced | [1] |
| Streptococcus sanguinis | 64 | Significant Promotion | Enhanced | [1] |
This compound's Role in Competitive Interactions
This compound's primary role in the oral ecosystem appears to be the modulation of competitive interactions rather than outright killing of competitors. It employs a multi-pronged strategy to favor the persistence of S. mutans.
Autoinhibition and Virulence Regulation in S. mutans
At higher concentrations, this compound inhibits the growth and biofilm formation of S. mutans itself.[6] This autoinhibition may serve as a feedback mechanism to control population density and virulence expression. Treatment of S. mutans with this compound leads to the downregulation of key virulence genes such as gtfB and gbpC, which are involved in the synthesis of extracellular polysaccharides, essential components of the biofilm matrix.[6] Concurrently, stress response genes like comDE and vicR are upregulated, suggesting that this compound may act as a signaling molecule that prepares the S. mutans population for environmental challenges.[6]
Modulation of Commensal Streptococci
In a fascinating display of ecological manipulation, lower concentrations of this compound have been shown to stimulate the growth of beneficial commensal streptococci such as S. gordonii and S. sanguinis.[1] Furthermore, this compound enhances the production of hydrogen peroxide (H₂O₂) by these species.[1] H₂O₂ is a well-known inhibitor of S. mutans growth.[1] This suggests a sophisticated strategy where S. mutans uses this compound to not only suppress its direct competitors but also to foster an environment where its antagonists are more effective.
Targeted Inhibition of Other Competitors
While not a broad-spectrum antibiotic, this compound has been shown to selectively inhibit the growth of certain oral bacteria. For instance, it has been observed to reduce the relative abundance of Limosilactobacillus fermentum in in vitro oral biofilm models.[7] This targeted inhibition allows S. mutans to eliminate specific competitors without causing a widespread disruption of the oral microbial community.
Cross-Kingdom Interactions
This compound also plays a role in the interaction between S. mutans and the opportunistic fungal pathogen Candida albicans. It has been demonstrated that this compound can suppress the filamentous growth and virulence of C. albicans.[8] This is achieved by modulating the Ras1-cAMP/PKA signaling pathway in the fungus.[8] This cross-kingdom interaction highlights the broad ecological impact of this secondary metabolite.
Caption: this compound's role in oral flora competitive dynamics.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Quantification of Biofilm Formation (Crystal Violet Assay)
This protocol is adapted from standard methods for assessing biofilm biomass.[9][10]
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial cultures (S. mutans, etc.)
-
Appropriate growth medium (e.g., BHI broth supplemented with sucrose)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
33% (v/v) Glacial Acetic Acid
-
Microplate reader
Procedure:
-
Grow bacterial cultures overnight in the appropriate medium.
-
Dilute the overnight cultures to a starting OD₆₀₀ of 0.1 in fresh medium.
-
Dispense 200 µL of the diluted culture into the wells of a 96-well plate.
-
Add various concentrations of this compound to the test wells. Include a vehicle control (e.g., DMSO or ethanol) and a no-treatment control.
-
Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO₂) for 24-48 hours to allow for biofilm formation.
-
Carefully aspirate the planktonic cells from each well.
-
Gently wash the wells twice with 200 µL of PBS to remove loosely attached cells.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Air dry the plate completely.
-
Add 200 µL of 33% glacial acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Transfer 150 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
Determination of Bacterial Viability in Biofilms (CFU Counting)
This protocol outlines the procedure for determining the number of viable bacteria within a biofilm.[11][12]
Materials:
-
Biofilms grown as described in Protocol 5.1
-
Sterile PBS
-
Sterile microcentrifuge tubes
-
Sonicator or vortex mixer
-
Appropriate agar plates (e.g., BHI agar)
-
Incubator
Procedure:
-
Grow biofilms in a 96-well plate as described previously.
-
Aspirate the planktonic cells and wash the biofilms twice with PBS.
-
Add 200 µL of sterile PBS to each well containing a biofilm.
-
Scrape the biofilm from the bottom of the well using a sterile pipette tip.
-
Resuspend the biofilm thoroughly by pipetting up and down.
-
Transfer the biofilm suspension to a sterile microcentrifuge tube.
-
Disrupt the biofilm clumps by sonication (e.g., 30 seconds on, 30 seconds off, for 3 cycles) or vigorous vortexing to create a uniform cell suspension.
-
Perform serial ten-fold dilutions of the bacterial suspension in sterile PBS.
-
Plate 100 µL of the appropriate dilutions onto agar plates.
-
Incubate the plates under suitable conditions until colonies are visible.
-
Count the number of colonies on the plates with 30-300 colonies.
-
Calculate the colony-forming units (CFU) per milliliter of the original biofilm suspension.
Analysis of Gene Expression by qRT-PCR
This protocol describes the quantification of specific gene expression in response to this compound treatment.[6][13]
Materials:
-
Bacterial cultures treated with this compound
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers (forward and reverse)
-
Real-time PCR instrument
Procedure:
-
Grow bacterial cultures (planktonic or biofilm) in the presence or absence of this compound.
-
Harvest the bacterial cells by centrifugation.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the purified RNA using a reverse transcription kit.
-
Set up the qPCR reactions in a 96-well PCR plate. Each reaction should contain qPCR master mix, forward and reverse primers for the target gene, and cDNA template. Include no-template controls and no-reverse-transcriptase controls.
-
Run the qPCR plate in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene.
Measurement of Hydrogen Peroxide Production
This protocol is for quantifying the H₂O₂ produced by commensal streptococci.[1][7]
Materials:
-
Bacterial cultures (S. gordonii, S. sanguinis)
-
This compound stock solution
-
Hydrogen peroxide assay kit (e.g., Amplex Red)
-
Microplate reader
Procedure:
-
Grow overnight cultures of the test bacteria.
-
Inoculate fresh medium with the overnight culture and add this compound at the desired concentration.
-
Incubate the cultures under appropriate conditions.
-
At various time points, collect aliquots of the culture supernatant by centrifugation.
-
Use a commercial hydrogen peroxide assay kit to measure the concentration of H₂O₂ in the supernatants according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the H₂O₂ concentration based on a standard curve generated with known concentrations of H₂O₂.
Caption: General experimental workflow for studying this compound's effects.
Conclusion and Future Directions
This compound emerges as a sophisticated molecular tool employed by S. mutans to orchestrate its competitive interactions within the oral biofilm. Its activities extend beyond simple antagonism to include autoinhibition, virulence modulation, and the potentiation of other species' antagonistic capabilities. This nuanced approach to ecological control underscores the complexity of microbial interactions in the oral cavity.
For drug development professionals, this compound and its regulatory pathways present novel targets for the development of anti-caries therapies. Strategies aimed at inhibiting this compound production or interfering with its signaling could disrupt the competitive advantage of S. mutans without the use of broad-spectrum antibiotics, thereby preserving the beneficial components of the oral flora.
Future research should focus on elucidating the complete signaling cascade that governs this compound production and its precise molecular targets in other bacteria. A broader understanding of its effects on the diverse members of the oral microbiome will be crucial for a comprehensive appreciation of its ecological significance. Furthermore, in vivo studies are needed to validate the in vitro findings and to assess the therapeutic potential of targeting this compound-related pathways in a clinical context.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Item - Hydrogen peroxide tolerance assay of Streptococcus gordonii - figshare - Figshare [figshare.com]
- 3. Tetramic Acids this compound and Reutericyclin A, Produced by Streptococcus mutans Strain B04Sm5 Modulate the Ecology of an in vitro Oral Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cariogenic activity of this compound, a secondary metabolite of Streptococcus mutans, in mono- and multispecies biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Real-time mapping of a hydrogen peroxide concentration profile across a polymicrobial bacterial biofilm using scanning electrochemical microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.igem.org [static.igem.org]
- 9. Protocols to Study the Physiology of Oral Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biofilm formation by Streptococcus mutans and its inhibition by green tea extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Student [cs.montana.edu]
- 12. researchgate.net [researchgate.net]
- 13. Key virulence genes associated with Streptococcus mutans biofilm formation: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Elucidation of Mutanocyclin's Biological Fate: A notable absence of degradation data
An in-depth review of current scientific literature reveals a significant gap in the understanding of the degradation products of Mutanocyclin in biological systems. While research has illuminated its role as a secondary metabolite of Streptococcus mutans and its effects on various biological processes, there is currently no available data detailing its metabolic breakdown or the formation of degradation products in vivo or in vitro.
This compound, a tetramic acid produced by certain strains of the oral bacterium Streptococcus mutans, has garnered scientific interest for its antimicrobial and signaling properties.[1][2][3] Extensive studies have focused on its bioactivity, including its anti-cariogenic potential and its influence on microbial communities within the oral cavity.[1][4][5][6] However, the metabolic fate of this compound remains an unexplored area of research.
This technical guide synthesizes the current knowledge on this compound's known biological interactions and signaling effects, while highlighting the conspicuous absence of research into its degradation pathways. This document is intended for researchers, scientists, and drug development professionals who are interested in the therapeutic potential of this compound and the current limitations in its pharmacological profile.
Known Biological Activities of this compound
This compound exhibits a range of biological activities, primarily centered on its interaction with other microorganisms in the oral biofilm.
Antimicrobial and Biofilm Inhibition Effects
Studies have demonstrated that this compound can inhibit the growth and biofilm formation of its parent organism, S. mutans, a key contributor to dental caries.[4][6] It also modulates the growth of other oral streptococci. The following table summarizes the reported inhibitory concentrations of this compound.
| Organism | Activity | Concentration | Reference |
| Streptococcus mutans | Inhibition of biofilm formation | 100-500 µM | [5] |
| Oral Biofilm Community | Inhibition of biofilm formation | 500 µM | [5] |
| Candida albicans | Inhibition of filamentous growth | 8, 16, and 32 µg/ml | [2] |
Modulation of Fungal Virulence
This compound has been shown to suppress the filamentous growth and virulence of the opportunistic fungus Candida albicans.[2][7][8][9][10] This effect is particularly noteworthy as it suggests a role for this compound in inter-kingdom signaling within the oral microbiome.
Signaling Pathways Influenced by this compound
Research has begun to uncover the molecular mechanisms by which this compound exerts its effects, particularly in C. albicans.
Inhibition of the Ras1-cAMP/PKA Pathway in Candida albicans
This compound's inhibitory effect on C. albicans filamentation is linked to its modulation of the Ras1-cAMP/PKA signaling pathway.[2][7][8][9] This pathway is a critical regulator of morphogenesis and virulence in this fungus. The proposed mechanism involves the regulation of the PKA catalytic subunit Tpk2 and its downstream targets.
References
- 1. journals.asm.org [journals.asm.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-cariogenic activity of this compound, a secondary metabolite of Streptococcus mutans, in mono- and multispecies biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetramic Acids this compound and Reutericyclin A, Produced by Streptococcus mutans Strain B04Sm5 Modulate the Ecology of an in vitro Oral Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-cariogenic activity of this compound, a secondary metabolite of Streptococcus mutans, in mono- and multispecies biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Streptococcus mutans suppresses filamentous growth of Candida albicans through secreting this compound, an unacylated tetramic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Streptococcus mutans suppresses filamentous growth of Candida albicans through secreting this compound, an unacylated tetramic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Purification of Mutanocyclin from Streptococcus mutans Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mutanocyclin is a tetramic acid secondary metabolite produced by select strains of Streptococcus mutans, a bacterium commonly found in the human oral cavity.[1][2] Unlike bacteriocins, this compound is not a peptide and exhibits unique biological activities, including the inhibition of biofilm formation by S. mutans and the suppression of filamentous growth in the pathogenic yeast Candida albicans.[1][3] These properties make this compound a compound of interest for the development of novel anti-biofilm and anti-fungal agents. This document provides a detailed protocol for the purification of this compound from S. mutans culture, intended for research and drug development applications.
Data Presentation
The following table summarizes the expected yields and purity at each stage of the this compound purification protocol. These values are illustrative and may vary depending on the S. mutans strain, culture conditions, and equipment used.
| Purification Step | Total Protein (mg) | This compound Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (Fold) |
| Culture Supernatant | 2500 | 50000 | 20 | 100 | 1 |
| Ethyl Acetate Extraction | 800 | 45000 | 56.25 | 90 | 2.8 |
| Solid-Phase Extraction (C18) | 150 | 37500 | 250 | 75 | 12.5 |
| Preparative HPLC | 10 | 25000 | 2500 | 50 | 125 |
Experimental Protocols
Culture of Streptococcus mutans
This protocol outlines the steps for culturing S. mutans to optimize the production of this compound. Production can be enhanced under specific conditions that mimic the host environment.[3]
Materials:
-
Streptococcus mutans strain known to produce this compound (e.g., a strain containing the muc biosynthetic gene cluster)[3]
-
Brain Heart Infusion (BHI) broth or a chemically defined medium (FMC)[4]
-
Sucrose or Glucose (e.g., 25 mM)[4]
-
Anaerobic chamber or gas pack system (5% CO2)
-
Incubator at 37°C
-
Shaker (optional, for planktonic cultures)
Procedure:
-
Prepare the desired culture medium (e.g., BHI supplemented with sucrose).
-
Inoculate the medium with a single colony of the this compound-producing S. mutans strain.
-
Incubate the culture at 37°C under anaerobic or 5% CO2 conditions for 48-72 hours.[5][6] Optimal incubation time may vary between strains.
-
After incubation, harvest the culture by centrifugation at 10,000 x g for 20 minutes at 4°C to separate the bacterial cells from the supernatant.
-
Carefully decant and collect the supernatant, which contains the secreted this compound. The supernatant can be stored at -20°C until further processing.
Extraction of this compound
This protocol describes the extraction of this compound from the culture supernatant using a solvent-based method.
Materials:
-
S. mutans culture supernatant
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
-
Methanol (HPLC grade)
Procedure:
-
Transfer the culture supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate to the supernatant.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The organic (ethyl acetate) layer will contain the this compound.
-
Collect the upper organic layer.
-
Repeat the extraction of the aqueous layer with another volume of ethyl acetate to maximize recovery.
-
Pool the organic extracts.
-
Concentrate the pooled ethyl acetate extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Resuspend the dried extract in a small volume of methanol for subsequent purification steps.
Solid-Phase Extraction (SPE)
This step serves as an initial chromatographic clean-up to remove highly polar and non-polar impurities.
Materials:
-
Resuspended this compound extract in methanol
-
C18 SPE cartridge
-
Methanol (100%)
-
Deionized water
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
SPE vacuum manifold
Procedure:
-
Condition the C18 SPE cartridge by washing with 10 mL of 100% methanol, followed by 10 mL of deionized water.
-
Load the resuspended extract onto the conditioned cartridge.
-
Wash the cartridge with 10 mL of 10% acetonitrile in water (with 0.1% TFA) to remove polar impurities.
-
Elute the this compound from the cartridge using a stepwise gradient of acetonitrile in water (e.g., 20%, 40%, 60%, 80% acetonitrile, all with 0.1% TFA). Collect fractions at each step.
-
Analyze the fractions for this compound activity or by HPLC to identify the fractions containing the target compound.
-
Pool the active fractions and concentrate them under vacuum.
Preparative High-Performance Liquid Chromatography (HPLC)
The final purification step utilizes preparative HPLC to isolate this compound to a high degree of purity.[3]
Materials:
-
Concentrated, semi-purified this compound extract from SPE
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Fraction collector
Procedure:
-
Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the semi-purified this compound extract onto the column.
-
Elute the bound compounds using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 40 minutes) at a flow rate appropriate for the column size.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm or determined by UV-Vis scan of a crude sample).
-
Collect fractions corresponding to the major peaks observed in the chromatogram.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions containing this compound.
-
Lyophilize or evaporate the solvent to obtain the purified this compound powder.
Visualizations
Signaling Pathway for this compound Production
References
- 1. Anti-cariogenic activity of this compound, a secondary metabolite of Streptococcus mutans, in mono- and multispecies biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Streptococcus mutans suppresses filamentous growth of Candida albicans through secreting this compound, an unacylated tetramic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Growth of Streptococcus mutans in Biofilms Alters Peptide Signaling at the Sub-population Level [frontiersin.org]
- 5. Production of mutacin-like substances by Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Chemical Synthesis of Mutanocyclin from D-leucine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutanocyclin, a tetramic acid derivative, has garnered significant interest for its biological activities, including its role in microbial communication and potential as an antifungal agent. This document provides detailed protocols for the chemical synthesis of this compound starting from the readily available chiral building block, D-leucine. The synthesis follows a four-step sequence involving N-protection, coupling with Meldrum's acid, thermal cyclization, and a final acylation. Additionally, this guide outlines the inhibitory mechanism of this compound on the filamentation of Candida albicans through the Ras1-cAMP/PKA signaling pathway, a critical aspect for its potential therapeutic applications.
Introduction
This compound is a secondary metabolite produced by Streptococcus mutans. Its chemical structure features a tetramic acid core, which is a common motif in various natural products with diverse biological activities. The synthesis of this compound is of interest for structure-activity relationship studies and for the development of new therapeutic agents. The protocol described herein provides a reliable method for obtaining this compound in a laboratory setting.
Chemical Synthesis of this compound
The total synthesis of this compound from D-leucine can be achieved in four main steps, as illustrated in the workflow diagram below.
Caption: Workflow for the chemical synthesis of this compound from D-leucine.
Experimental Protocols
Step 1: N-Boc Protection of D-Leucine
This initial step protects the amino group of D-leucine to prevent unwanted side reactions in subsequent steps.
-
Materials: D-leucine, Di-tert-butyl dicarbonate (Boc)₂O, Sodium hydroxide (NaOH), Dioxane, Water.
-
Procedure:
-
Dissolve D-leucine (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous NaOH (sufficient to dissolve the amino acid).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 eq) in dioxane dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-D-leucine as a white solid.
-
Step 2: Coupling of Boc-D-Leucine with Meldrum's Acid
This key step forms the carbon backbone of the tetramic acid ring.[1]
-
Materials: Boc-D-leucine, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).
-
Procedure:
-
In a round-bottomed flask, dissolve Boc-D-leucine (1.0 eq), Meldrum's acid (1.05 eq), and DMAP (1.5 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 eq) portion-wise to the stirred solution over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 3 hours under an inert atmosphere (e.g., Argon).
-
Dilute the reaction mixture with DCM and wash successively with 1M HCl (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acyl Meldrum's acid intermediate. This intermediate is often used in the next step without further purification.
-
Step 3: Thermal Cyclization to form N-Boc-Protected Tetramic Acid
Heating the intermediate from Step 2 induces cyclization to form the protected tetramic acid ring.[1]
-
Materials: Crude acyl Meldrum's acid intermediate, Methanol (MeOH).
-
Procedure:
-
Dissolve the crude acyl Meldrum's acid intermediate in methanol.
-
Heat the solution at reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the N-Boc-protected tetramic acid.
-
Step 4: Deprotection and C3-Acetylation to Yield this compound
The final steps involve the removal of the Boc protecting group and the introduction of the acetyl group at the C3 position.[1]
-
Materials: N-Boc-protected tetramic acid, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Acetyl chloride or acetic anhydride, Pyridine.
-
Procedure:
-
Deprotection: Dissolve the N-Boc-protected tetramic acid (1.0 eq) in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to remove residual TFA.
-
Acetylation: Dissolve the resulting crude tetramic acid intermediate in anhydrous pyridine.
-
Cool the solution to 0 °C and add acetyl chloride (or acetic anhydride) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | D-Leucine | (Boc)₂O, NaOH | Boc-D-Leucine | >95 |
| 2 | Boc-D-Leucine | Meldrum's acid, EDC·HCl, DMAP | Acyl Meldrum's Acid Intermediate | ~85-90 (crude) |
| 3 | Acyl Meldrum's Acid Intermediate | Methanol (reflux) | N-Boc-Protected Tetramic Acid | ~70-80 |
| 4 | N-Boc-Protected Tetramic Acid | TFA, Acetyl Chloride | This compound | ~60-70 |
| Overall | D-Leucine | This compound | ~40-50 |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Biological Activity and Signaling Pathway
This compound has been shown to inhibit the filamentous growth of the pathogenic fungus Candida albicans. This inhibition is crucial as the yeast-to-hyphae transition is a key virulence factor for this organism. This compound exerts its effect by modulating the Ras1-cAMP/PKA signaling pathway.
Caption: this compound inhibits the Tpk2 subunit of the PKA pathway in C. albicans.
The Ras1-cAMP/PKA pathway is a central regulator of morphogenesis in C. albicans. Upon activation, Ras1 stimulates the adenylyl cyclase Cyr1 to produce cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which has catalytic subunits including Tpk2. Tpk2, in turn, activates downstream transcription factors such as Efg1, a key regulator that promotes the expression of genes required for hyphal growth.
Research has shown that this compound specifically targets and inhibits the activity of the Tpk2 subunit.[1] This inhibition prevents the activation of Efg1 and other downstream effectors, ultimately repressing the yeast-to-hyphae transition and thus reducing the virulence of C. albicans.
Conclusion
The synthetic route from D-leucine provides an accessible and efficient method for the preparation of this compound. The detailed protocols and quantitative data presented in these application notes are intended to facilitate its synthesis for further biological evaluation and drug development efforts. Understanding its mechanism of action, specifically the inhibition of the Tpk2 subunit in the cAMP/PKA pathway of C. albicans, provides a solid foundation for its exploration as a novel antifungal agent.
References
Application Note: Quantification of Mutanocyclin using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of Mutanocyclin, a secondary metabolite produced by Streptococcus mutans, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Introduction
This compound is a tetramic acid derivative produced by certain strains of Streptococcus mutans.[1] It has garnered interest due to its biological activities, including its role in microbial ecology within oral biofilms.[2][3] Accurate quantification of this compound is crucial for studies related to its biosynthesis, biological function, and potential therapeutic applications. High-Performance Liquid Chromatography (HPLC) is a robust and sensitive technique for the separation and quantification of small molecules like this compound from complex biological matrices.[4] This application note details a proposed HPLC method for the analysis of this compound.
Principle of the Method
This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, which retains analytes based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous solution with an organic modifier (acetonitrile) and an ion-pairing agent (trifluoroacetic acid - TFA) allows for the efficient separation of compounds. This compound is detected by a UV detector at 235 nm, and its concentration is determined by comparing the peak area to a standard curve generated from known concentrations of a this compound standard.[1]
Experimental Protocols
Materials and Reagents
-
This compound standard (chemically synthesized or purified)[1][5]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Methanol (HPLC grade)
-
Ethyl acetate (Analytical grade)
-
Sodium sulfate (anhydrous)
-
0.22 µm syringe filters (PTFE or nylon)
Sample Preparation: Extraction from Bacterial Culture Supernatant
-
Grow Streptococcus mutans in a suitable liquid medium (e.g., Brain Heart Infusion broth) under appropriate conditions to induce this compound production.
-
Centrifuge the bacterial culture at 10,000 x g for 15 minutes to pellet the cells.
-
Carefully collect the supernatant.
-
For every 10 mL of supernatant, add 10 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes to extract the small molecules into the organic phase.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the initial HPLC mobile phase (e.g., 1 mL of 95:5 Water:Acetonitrile with 0.1% TFA).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial before analysis.
Preparation of Standard Solutions
-
Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution with the initial HPLC mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
HPLC Instrumentation and Conditions
The following are proposed starting conditions and may require optimization.
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.085% Trifluoroacetic acid (TFA) in Acetonitrile[6] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 235 nm[1] |
| Run Time | 30 minutes |
Proposed Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Data Presentation and Analysis
Quantification
-
Inject the prepared standards and samples into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Record the peak area for each standard and sample.
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Method Validation Parameters (To be determined by the user)
For routine analysis, the method should be validated according to standard guidelines. The following parameters should be assessed:
| Parameter | Description |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |
Visualizations
Caption: Experimental workflow for this compound quantification.
Disclaimer: The HPLC method described is a proposed starting point based on available literature for similar compounds and may require optimization and validation for specific applications and matrices.
References
- 1. Transcriptomic Profile Analysis of Streptococcus mutans Response to Acmella paniculata Flower Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrphr.org [iosrphr.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for Crystal Violet Assay: Evaluating Mutanocyclin's Biofilm Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutanocyclin (MUC), a secondary metabolite produced by Streptococcus mutans, has demonstrated significant potential in modulating oral microbial communities and inhibiting the formation of cariogenic biofilms.[1][2][3][4] This document provides detailed application notes and a comprehensive protocol for utilizing the crystal violet assay to quantify the inhibitory effects of this compound on bacterial biofilms, particularly those formed by S. mutans. The crystal violet assay is a simple, reliable, and widely used method for assessing biofilm biomass.[5][6]
Application Notes
This compound has been shown to significantly inhibit the planktonic growth of S. mutans, as well as reduce biofilm formation, lactic acid production, and the synthesis of water-insoluble glucans and extracellular polysaccharides (EPS).[1][3] The minimum inhibitory concentration (MIC) of this compound against S. mutans has been reported to be 1024 µg/mL.[1] However, concentrations as low as 64 µg/mL have been shown to significantly impede biofilm development.[1]
The mechanism of action for this compound's anti-biofilm activity involves the downregulation of key genes associated with biofilm formation. Specifically, MUC treatment has been observed to decrease the expression of gtfB and gbpC genes, which are critical for EPS production and biofilm structure.[1] Concurrently, this compound upregulates stress response-related genes such as comDE and vicR.[1][2] This suggests a multifaceted mechanism where this compound not only hinders the structural components of the biofilm but also induces a stress response in the bacteria.
Interestingly, at lower concentrations, this compound can promote the growth of beneficial commensal streptococci like Streptococcus gordonii and Streptococcus sanguinis.[1][3] This selective activity highlights its potential as a targeted therapeutic agent for managing dental caries by not just inhibiting the primary pathogen but also fostering a healthier oral microbiome.
Quantitative Data Summary
The following table summarizes the reported effects of this compound on S. mutans biofilm formation.
| Concentration of this compound (µg/mL) | Effect on Biofilm Biomass | Effect on Biofilm Thickness | Effect on EPS Accumulation | Gene Expression Changes |
| 64 | Significant reduction | Significant reduction | Significant reduction | Downregulation of gtfB and gbpC; Upregulation of comDE and vicR[1] |
| 128 | Significant reduction[1] | Significant reduction | Significant reduction | Significant downregulation of ldh gene[1] |
| 256 | Significant reduction[1] | Significant reduction | Significant reduction | Significant downregulation of ldh gene[1] |
| 100-500 µM | 50% reduction in salivary biofilm formation[1][7] | Not specified | Not specified | Not specified |
Experimental Protocols
Materials
-
96-well flat-bottom polystyrene microtiter plates
-
Streptococcus mutans culture (e.g., ATCC 25175)
-
Brain Heart Infusion (BHI) broth supplemented with 1% sucrose
-
This compound stock solution (dissolved in a suitable solvent like DMSO, with final solvent concentration not exceeding 0.5% v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1% (w/v) Crystal Violet solution in deionized water
-
95% Ethanol or 33% Acetic Acid for destaining
-
Microplate reader capable of measuring absorbance at 570-600 nm
Protocol for Biofilm Inhibition Assay
This protocol is adapted from standard crystal violet assay methodologies.[6][8][9][10][11]
-
Bacterial Culture Preparation:
-
Inoculate S. mutans in BHI broth and incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
The following day, dilute the overnight culture in fresh BHI with 1% sucrose to an optical density (OD₆₀₀) of approximately 0.1.
-
-
Plate Setup:
-
To the wells of a 96-well plate, add 100 µL of the diluted bacterial suspension.
-
Add 100 µL of BHI broth containing various concentrations of this compound to be tested (e.g., 0, 64, 128, 256 µg/mL).
-
Include a negative control (broth only) and a positive control (bacteria without this compound).
-
Ensure each condition is tested in triplicate or quadruplicate.
-
-
Biofilm Formation:
-
Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24-48 hours without agitation to allow for biofilm formation.
-
-
Washing:
-
After incubation, carefully discard the planktonic culture from each well by inverting the plate.
-
Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells. Be careful not to disturb the biofilm.
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.
-
-
Washing:
-
Remove the crystal violet solution and wash the wells three to four times with 200 µL of deionized water or until the excess stain is removed.
-
-
Destaining:
-
Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate the plate at room temperature for 10-15 minutes with gentle shaking to ensure complete solubilization.
-
-
Quantification:
-
Transfer 125 µL of the destained solution from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance at a wavelength between 570 nm and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of biofilm inhibition using the following formula: % Inhibition = [ (OD of Control - OD of Treated) / OD of Control ] x 100
-
Visualizations
Experimental Workflow
Caption: Workflow for Crystal Violet Biofilm Inhibition Assay.
This compound's Proposed Mechanism of Action
Caption: this compound's impact on gene expression in S. mutans.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Anti-cariogenic activity of this compound, a secondary metabolite of Streptococcus mutans, in mono- and multispecies biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ableweb.org [ableweb.org]
- 9. Crystal violet assay [bio-protocol.org]
- 10. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
Determining the Minimum Inhibitory Concentration (MIC) of Mutanocyclin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutanocyclin, a tetramic acid secondary metabolite produced by the oral bacterium Streptococcus mutans, has garnered interest for its potential role in modulating the oral microbiome.[1][2] Its antimicrobial activity is a key characteristic that requires precise quantification to understand its therapeutic potential. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4] It is a fundamental parameter used to evaluate the potency of new antimicrobial agents and to determine bacterial susceptibility.[3][5] This document provides detailed application notes and standardized protocols for determining the MIC of this compound against relevant bacterial strains, primarily those found in the oral cavity.
Data Presentation
The following table summarizes the currently available MIC data for this compound against key oral streptococci. It is important to note that this is not an exhaustive list, and further testing against a broader panel of microorganisms is recommended.
| Bacterial Strain | Method | MIC (µg/mL) | Reference |
| Streptococcus mutans | Broth Microdilution | 1024 | [1] |
| Streptococcus gordonii | Broth Microdilution | 2048 | [4] |
| Streptococcus sanguinis | Broth Microdilution | 2048 | [4] |
| Limosilactobacillus fermentum | Not Specified | High (effective at 500 µM) | [6][7] |
Experimental Protocols
Two standard methods for determining the MIC of this compound are presented below: Broth Microdilution and Agar Dilution. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10]
Protocol 1: Broth Microdilution Method
This method is used to determine the MIC in a liquid medium and is amenable to high-throughput screening using 96-well microtiter plates.[11]
1. Preparation of this compound Stock Solution:
-
Solvent Selection: The solubility of this compound should be empirically determined. Based on its chemical structure (tetramic acid), solvents such as dimethyl sulfoxide (DMSO) or methanol are likely candidates. It has been noted that a 0.5% (vol/vol) methanol concentration did not significantly impact the growth of planktonic S. mutans.
-
Stock Concentration: Prepare a stock solution of this compound at a concentration at least 10 times the highest concentration to be tested (e.g., 10,240 µg/mL).
-
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in the chosen solvent to achieve the desired stock concentration.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter if it is not soluble in a self-sterilizing solvent like 100% DMSO.
-
Store the stock solution in small aliquots at -20°C or lower to prevent degradation. Avoid repeated freeze-thaw cycles.
-
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing a suitable broth medium (e.g., Brain Heart Infusion (BHI) broth for oral streptococci).
-
Incubate the broth culture at 37°C in an appropriate atmosphere (e.g., 5% CO₂) until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the inoculum in the test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
3. Broth Microdilution Procedure:
-
Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well, and so on, down the plate. Discard the final 50 µL from the last well in the dilution series.
-
The last two wells of a row should serve as controls:
-
Growth Control: 100 µL of broth with the bacterial inoculum (no this compound).
-
Sterility Control: 100 µL of uninoculated broth.
-
-
Add 50 µL of the standardized and diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours in an appropriate atmosphere.
4. Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the test organism.[3]
-
Growth is indicated by turbidity or a pellet at the bottom of the well.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Protocol 2: Agar Dilution Method
This method is considered a reference method and involves incorporating the antimicrobial agent into an agar medium.[12]
1. Preparation of this compound-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of the this compound stock solution in a suitable sterile diluent (e.g., sterile distilled water or the solvent used for the stock).
-
Prepare molten and cooled (45-50°C) agar medium (e.g., Mueller-Hinton Agar supplemented with 5% defibrinated sheep blood for fastidious organisms).
-
Add 1 part of each this compound dilution to 9 parts of the molten agar to create a series of plates with the desired final concentrations of this compound.
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
Include a control plate containing no this compound.
2. Inoculum Preparation:
-
Prepare the bacterial inoculum as described in the Broth Microdilution method (Protocol 1, Step 2).
-
The final inoculum for spotting onto the agar plates should be approximately 1 x 10⁴ CFU per spot.
3. Agar Dilution Procedure:
-
Using a multipoint inoculator or a micropipette, spot 1-2 µL of the standardized inoculum onto the surface of each agar plate, including the control plate.
-
Allow the spots to dry completely before inverting the plates.
-
Incubate the plates at 37°C for 18-24 hours in an appropriate atmosphere.
4. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism at the inoculation spot.[4]
-
Disregard the growth of a single colony or a faint haze.
-
The growth control plate should show confluent growth in the spotted areas.
Quality Control
To ensure the accuracy and reproducibility of the MIC determination, it is crucial to include quality control (QC) strains with known MIC values in each experiment.[3]
Recommended Quality Control Strains:
| QC Strain | Rationale |
| Streptococcus pneumoniae ATCC® 49619™ | A standard QC strain for fastidious Gram-positive bacteria. |
| Enterococcus faecalis ATCC® 29212™ | A standard QC strain for Gram-positive bacteria. |
| Staphylococcus aureus ATCC® 29213™ | A standard QC strain for Gram-positive cocci. |
Note: The expected MIC ranges for this compound against these QC strains have not yet been established and should be determined in-house to set baseline values for future experiments.
Visualizations
Experimental Workflow for Broth Microdilution MIC Determination
References
- 1. researchgate.net [researchgate.net]
- 2. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 3. microbiologyclass.net [microbiologyclass.net]
- 4. journals.asm.org [journals.asm.org]
- 5. M45 | Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria [clsi.org]
- 6. Tetramic Acids this compound and Reutericyclin A, Produced by Streptococcus mutans Strain B04Sm5 Modulate the Ecology of an in vitro Oral Biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Tetramic Acids this compound and Reutericyclin A, Produced by Streptococcus mutans Strain B04Sm5 Modulate the Ecology of an in vitro Oral Biofilm [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. EUCAST: Guidance Documents [eucast.org]
- 11. fda.gov [fda.gov]
- 12. goums.ac.ir [goums.ac.ir]
Application Notes and Protocols for Assessing Mutanocyclin Cytotoxicity on Oral Keratinocytes
Introduction
Mutanocyclin (MUC) is a secondary metabolite produced by the cariogenic bacterium Streptococcus mutans.[1][2] Emerging research indicates that this compound can influence the oral microbiome by inhibiting the growth of S. mutans and affecting other oral commensal bacteria.[1][2] While its anti-cariogenic potential is under investigation, it is crucial to evaluate its safety profile, particularly its effects on the host's oral tissues. Oral keratinocytes form the primary barrier of the oral mucosa and are the first host cells to encounter substances in the oral cavity.[3] Therefore, assessing the cytotoxicity of this compound on oral keratinocytes is a critical step in its development as a potential therapeutic agent.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to perform cytotoxicity assays of this compound on oral keratinocytes. The protocols herein describe methods to quantify cell viability, membrane integrity, and apoptosis induction.
Data Presentation
A study on the biosafety of this compound evaluated its effect on human oral keratinocyte (HOK) cell viability. The results indicated no significant cytotoxicity at concentrations ranging from 32 to 512 µg/mL. However, a significant reduction in cell viability was observed at a concentration of 1,024 µg/mL.[1]
Table 1: Summary of this compound Cytotoxicity on Human Oral Keratinocytes (HOK)
| This compound Concentration (µg/mL) | Relative HOK Cell Viability (%) | Statistical Significance |
| 0 (Control) | 100 | - |
| 32 | No significant variation | ns |
| 64 | No significant variation | ns |
| 128 | No significant variation | ns |
| 256 | No significant variation | ns |
| 512 | No significant variation | ns |
| 1024 | Significantly reduced | P < 0.05 |
(Data summarized from a published study.[1] "ns" indicates no statistical significance compared to the control group.)
Experimental Protocols
Herein are detailed protocols for three common cytotoxicity assays: MTT assay for cell viability, LDH assay for cell membrane integrity, and Caspase-3 activity assay for apoptosis.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
Materials:
-
Human Oral Keratinocytes (HOK) or a similar cell line (e.g., HaCaT, OKF6)[5][6][7]
-
Oral Keratinocyte Medium (OKM) or appropriate culture medium[5]
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[9]
-
96-well tissue culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed oral keratinocytes into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.[7] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0, 32, 64, 128, 256, 512, 1024 µg/mL). Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH released from damaged cells into the culture supernatant, indicating a loss of cell membrane integrity.[10]
Materials:
-
Cultured and treated oral keratinocytes in a 96-well plate (as prepared in the MTT assay protocol)
-
LDH cytotoxicity assay kit (commercially available)[10]
-
Lysis buffer (often included in the kit, e.g., Triton X-100)[11][12]
-
Microplate reader
Protocol:
-
Prepare Controls: In separate wells of the cell plate, prepare a "spontaneous LDH release" control (untreated cells) and a "maximum LDH release" control (untreated cells treated with lysis buffer 45 minutes before the assay).[12]
-
Collect Supernatant: After the treatment period with this compound, centrifuge the 96-well plate at 300 x g for 5 minutes.[10]
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well assay plate.[13]
-
Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the assay plate.[13]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
-
Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength (e.g., 680 nm) can be used to correct for background.[13]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[14][15]
Materials:
-
Cultured and treated oral keratinocytes
-
Caspase-3 activity assay kit (colorimetric or fluorometric)[15][16]
-
Cell lysis buffer (provided in the kit)[17]
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays)[16]
-
Microplate reader (for absorbance or fluorescence)
Protocol:
-
Induce Apoptosis: Treat oral keratinocytes with various concentrations of this compound for a specified time to induce apoptosis.
-
Cell Lysis: After treatment, collect the cells and centrifuge at 600 x g for 5 minutes.[18] Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10-15 minutes.[16][18]
-
Centrifugation: Centrifuge the lysate at 16,000-20,000 x g for 10-15 minutes at 4°C to pellet the cell debris.[18]
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each sample lysate.[15] Add the reaction buffer containing DTT and the caspase-3 substrate.[16]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[14][16]
-
Measurement: Measure the absorbance at 400-405 nm for colorimetric assays or fluorescence at the appropriate excitation/emission wavelengths for fluorometric assays.[16]
-
Data Analysis: Compare the results from the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Mandatory Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflow.
Caption: Proposed signaling pathway for this compound-induced apoptosis in oral keratinocytes.
Caption: Workflow for assessing this compound cytotoxicity in oral keratinocytes.
References
- 1. Anti-cariogenic activity of this compound, a secondary metabolite of Streptococcus mutans, in mono- and multispecies biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cariogenic activity of this compound, a secondary metabolite of Streptococcus mutans, in mono- and multispecies biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. 2.4. Cell Cultures and Cytotoxicity Assay [bio-protocol.org]
- 6. Determination of Cell Viability Using MTT Assay [bio-protocol.org]
- 7. Assessment of Oxidative Stress-Induced Oral Epithelial Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay for Cell Viability [bio-protocol.org]
- 9. protocols.io [protocols.io]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. cellbiologics.com [cellbiologics.com]
- 14. biogot.com [biogot.com]
- 15. abcam.com [abcam.com]
- 16. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. mpbio.com [mpbio.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for RNA-Seq Analysis of Candida albicans Treated with Mutanocyclin
Audience: Researchers, scientists, and drug development professionals.
Topic: This document provides detailed application notes and protocols for the RNA-Seq analysis of Candida albicans following treatment with Mutanocyclin. It includes a summary of the transcriptomic changes, detailed experimental procedures, and visualizations of the affected signaling pathways and experimental workflow.
Introduction
This compound, a secondary metabolite produced by Streptococcus mutans, has been shown to inhibit the filamentous growth of the opportunistic fungal pathogen Candida albicans. This inhibitory action is significant as the yeast-to-hypha transition is a key virulence factor for C. albicans. Understanding the global transcriptomic changes induced by this compound is crucial for elucidating its mechanism of action and for the development of novel antifungal therapies. RNA sequencing (RNA-Seq) is a powerful tool to investigate these changes, providing a comprehensive view of the genes and pathways affected by the compound.
Data Presentation: Transcriptomic Response of C. albicans to this compound
RNA-Seq analysis of C. albicans treated with 32 µg/mL this compound for 24 hours revealed a total of 422 differentially expressed genes (DEGs) with a twofold difference cutoff.[1][2] Among these, 158 genes were upregulated, and 264 genes were downregulated.[1][2]
Table 1: Summary of Downregulated Genes in C. albicans Treated with this compound
| Functional Category | Representative Genes | Description |
| Cell Wall & Adherence | IHD1, HYR1, RBT5, RHD3, CSA1, RBE1, ALS family | Genes encoding for GPI-anchored proteins, cell wall surface antigens, and adhesins, which are crucial for host-pathogen interactions and biofilm formation.[1][2] |
| Chitin Remodeling & Synthesis | CHT2, CHT3, CHS1 | Genes involved in the synthesis and remodeling of chitin, a key component of the fungal cell wall.[1][2] |
| Filamentous Growth Regulators | UME6, OFI1, WOR3, CPH1, DEF1 | Key transcriptional regulators that promote the yeast-to-hypha transition and filamentous growth.[1] |
| Chromosome Organization | HHT21, HTA1, HHT2, HTB1, CDC14, HTA2, KIP1 | Genes involved in chromosome structure and segregation, suggesting an impact on cell division.[1] |
Table 2: Summary of Upregulated Genes in C. albicans Treated with this compound
| Functional Category | Representative Genes | Description |
| Cell Wall Biogenesis & Remodeling | PIR1, ECM17, UTR2 | Genes encoding for a 1,3-β-glucan-linked cell wall protein, a sulfite reductase, and a GPI-anchored cell wall glycosidase, indicating a cellular response to cell wall stress.[1] |
| Oxidative Metabolism | CIT1, ACO1, SDH2, SDH12, MDH1 | Key enzymes of the tricarboxylic acid (TCA) cycle, suggesting a shift in cellular metabolism.[1] |
| Electron Transport Chain | COX5, COX6, COX8, COX9, COX13, COX15, COX17 | Components of the mitochondrial electron transport chain, further supporting a metabolic shift.[1] |
Experimental Protocols
This section provides a detailed methodology for the RNA-Seq analysis of C. albicans treated with this compound.
Candida albicans Culture and this compound Treatment
-
Strain: Candida albicans SC5314.
-
Media: Prepare liquid Lee’s glucose medium.
-
Inoculation: Inoculate C. albicans cells into the medium.
-
Treatment: Add this compound to a final concentration of 32 µg/mL. For the control group, add an equivalent volume of the solvent (e.g., DMSO).
-
Incubation: Incubate the cultures for 24 hours at 30°C.[1][2]
RNA Extraction
High-quality RNA is essential for successful RNA-Seq. The following protocol is a robust method for RNA extraction from C. albicans.
-
Cell Harvesting: Harvest the cells by vacuum filtration. This method is preferred over centrifugation for filamentous cells to ensure rapid and efficient collection.[3][4][5]
-
Cell Lysis:
-
Transfer the filter membrane with the cells to a 1.5 mL screw-cap tube containing 0.5 mm zirconia/silica beads and 600 µL of a 25:24:1 phenol:chloroform:isoamyl alcohol solution.[3]
-
Add 600 µL of RLT buffer (Qiagen RNeasy Mini Kit) supplemented with 1% β-mercaptoethanol.[3]
-
Homogenize the mixture using a bead beater to mechanically disrupt the fungal cell walls.[3]
-
-
RNA Purification:
-
Centrifuge the lysate to separate the aqueous phase containing the RNA.
-
Transfer the aqueous phase to a new tube and proceed with RNA purification using a column-based kit such as the Qiagen RNeasy Mini Kit, following the manufacturer's instructions for yeast.[3]
-
-
Quality Control:
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios of ~2.0 and A260/A230 ratios between 2.0-2.2.
-
Evaluate RNA integrity using a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) of 7.0 or higher.
-
RNA-Seq Library Preparation and Sequencing
-
Library Preparation:
-
Use a standard RNA-Seq library preparation kit (e.g., Illumina TruSeq RNA Sample Prep kit).
-
Enrich for mRNA using poly-A selection.
-
Fragment the mRNA and synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library with a limited number of PCR cycles.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina HiSeq).
-
Bioinformatics Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to the C. albicans reference genome (e.g., Assembly 22/SC5314 from the Candida Genome Database) using a splice-aware aligner like HISAT2 or STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis:
-
Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between the this compound-treated and control samples.
-
Set a significance threshold (e.g., a false discovery rate (FDR) adjusted p-value < 0.05) and a fold-change cutoff (e.g., >2-fold change).[1]
-
-
Functional Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis on the list of differentially expressed genes using tools like DAVID or the GO enrichment tool on the Candida Genome Database to identify overrepresented biological processes, molecular functions, and cellular components.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for RNA-Seq analysis of C. albicans treated with this compound.
cAMP/PKA Signaling Pathway Inhibition by this compound
This compound has been found to inhibit the filamentous growth of C. albicans by affecting the cAMP/PKA signaling pathway.[6][7] The compound's activity involves the regulation of the PKA catalytic subunit Tpk2 and its downstream target, the transcriptional repressor Sfl1.[6][8][9]
Caption: this compound's inhibitory effect on the C. albicans cAMP/PKA signaling pathway.
References
- 1. Streptococcus mutans suppresses filamentous growth of Candida albicans through secreting this compound, an unacylated tetramic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Candida albicans Culture, Cell Harvesting, and Total RNA Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Candida albicans Culture, Cell Harvesting, and Total RNA Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Streptococcus mutans suppresses filamentous growth of Candida albicans through secreting this compound, an unacylated tetramic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cloning and Expression of the Mutanocyclin Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the cloning, expression, and analysis of the mutanocyclin biosynthetic gene cluster (muc) from Streptococcus mutans. This document is intended to guide researchers in the fields of natural product discovery, synthetic biology, and antimicrobial drug development.
Introduction
This compound is a tetramic acid natural product synthesized by a subset of Streptococcus mutans strains, a bacterium primarily associated with dental caries. The biosynthesis of this compound is orchestrated by the muc gene cluster, which comprises a non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS) as its core enzymes. The muc cluster also produces acylated tetramic acids known as reutericyclins. While reutericyclins exhibit antimicrobial activity, this compound has been shown to possess anti-inflammatory properties and can modulate the oral microbiome. Harnessing the biosynthetic potential of the muc gene cluster through cloning and heterologous expression is a promising avenue for the production of this compound and its derivatives for further investigation and potential therapeutic applications.
The this compound Biosynthetic Gene Cluster (muc)
The muc biosynthetic gene cluster in Streptococcus mutans B04Sm5 consists of 10 genes, mucA through mucJ. The core biosynthetic genes are mucD (NRPS) and mucE (PKS). Other genes in the cluster are predicted to be involved in tailoring the final product, regulation, and transport. The production of this compound and reutericyclins is modulated by the transcriptional regulators MucG and MucH, and the transporter MucI.
Data Presentation
Table 1: Overview of Key Genes in the this compound Biosynthetic Gene Cluster
| Gene | Proposed Function | Effect of Deletion on Production |
| mucD | Non-ribosomal peptide synthetase (NRPS) | Abolishes production of both this compound and reutericyclins.[1] |
| mucE | Polyketide synthase (PKS) | Essential for the biosynthesis of the polyketide backbone. |
| mucF | Acylase | Abolishes this compound production, leading to increased accumulation of reutericyclins.[1] |
| mucG | Transcriptional regulator | Deletion leads to increased production of both this compound and reutericyclins.[2][3] |
| mucH | Transcriptional activator | Deletion reduces the production of both this compound and reutericyclins.[2][3] |
| mucI | Transporter | Deletion reduces the production of both this compound and reutericyclins.[2] |
Table 2: Semi-Quantitative Analysis of this compound and Reutericyclin Production in S. mutans B04Sm5 and Mutant Strains
| Strain | This compound Production | Reutericyclin Production |
| S. mutans B04Sm5 (Wild-Type) | Baseline Production | Baseline Production |
| ΔmucD | Abolished | Abolished |
| ΔmucF | Abolished | Increased |
| ΔmucG | Increased | Increased |
| ΔmucH | Reduced | Reduced |
| ΔmucI | Reduced | Reduced |
Note: Specific quantitative yield data from the primary literature is limited. The table reflects the observed trends in production based on HPLC analysis and gene expression studies.[1][2][3]
Experimental Protocols
Protocol 1: Cloning of the this compound Biosynthetic Gene Cluster using Transformation-Associated Recombination (TAR) in Saccharomyces cerevisiae
This protocol describes the direct cloning of the large muc BGC from S. mutans genomic DNA into a shuttle vector in yeast.
1. Preparation of Pathway-Specific TAR Capture Vector:
- Design and synthesize 1 kb homology arms corresponding to the flanking regions of the muc BGC in the S. mutans B04Sm5 genome.
- Amplify the homology arms by PCR.
- Clone the homology arms into a suitable TAR cloning vector (e.g., pCAP01) using Gibson Assembly or traditional restriction-ligation cloning.
- Linearize the resulting capture vector with a unique restriction enzyme that cuts between the homology arms.
2. Preparation of S. mutans Genomic DNA:
- Culture S. mutans B04Sm5 in a suitable broth medium (e.g., BHI) to mid-log phase.
- Isolate high-molecular-weight genomic DNA using a standard bacterial genomic DNA extraction kit or protocol.
- Optionally, fragment the genomic DNA by enzymatic digestion with a restriction enzyme that does not cut within the muc BGC.
3. Preparation of Yeast Spheroplasts:
- Grow Saccharomyces cerevisiae VL6-48N in YPD medium to an OD600 of 0.7-1.0.
- Harvest the cells and wash with ice-cold sterile water.
- Resuspend the cells in 1 M sorbitol for osmotic stabilization.
- Treat the cells with Zymolyase-20T (0.1 mg/mL) to digest the cell wall and form spheroplasts.
4. TAR Cloning Transformation:
- Co-transform the prepared yeast spheroplasts with the linearized capture vector (~0.5 µg) and the S. mutans genomic DNA (~2.5-3 µg).
- Use a PEG8000-mediated transformation protocol.
- Plate the transformed spheroplasts on selective medium (e.g., SD-Trp-5-FOA) to select for yeast cells that have successfully recombined the vector and the BGC.
- Incubate the plates at 30°C for 4-5 days until colonies appear.
5. Screening and Verification of Clones:
- Pick individual yeast colonies and grow in selective liquid medium.
- Perform colony PCR using primers specific to the muc BGC to identify positive clones.
- Extract the plasmid DNA from positive yeast clones.
- Transform the extracted plasmid into E. coli for plasmid amplification and further verification by restriction digestion and sequencing.
Protocol 2: Gene Deletion in the this compound Biosynthetic Gene Cluster of S. mutans
This protocol describes a markerless gene deletion method in S. mutans using a Cre-loxP system.
1. Construction of the Deletion Cassette:
- Amplify ~1 kb regions upstream and downstream of the target gene (e.g., mucG or mucH) from S. mutans B04Sm5 genomic DNA.
- Obtain an antibiotic resistance cassette (e.g., erythromycin resistance, ermR) flanked by loxP sites.
- Using overlap extension PCR, assemble a linear DNA construct containing the upstream flanking region, the loxP-flanked resistance cassette, and the downstream flanking region.
2. Transformation of S. mutans:
- Grow S. mutans B04Sm5 to mid-log phase in Todd-Hewitt broth supplemented with yeast extract (THYE).
- Induce competence by adding a competence-stimulating peptide (CSP).
- Transform the competent cells with the linear deletion cassette.
- Plate the transformation mixture on BHI agar containing the appropriate antibiotic (e.g., erythromycin) to select for double-crossover homologous recombinants.
3. Verification of Gene Replacement:
- Isolate genomic DNA from antibiotic-resistant colonies.
- Confirm the correct integration of the deletion cassette and replacement of the target gene by PCR using primers flanking the target gene locus and internal to the resistance cassette.
4. Excision of the Resistance Marker (Markerless Deletion):
- Introduce a plasmid expressing Cre recombinase into the mutant strain.
- The Cre recombinase will recognize the loxP sites and excise the antibiotic resistance cassette, leaving behind a single loxP site "scar".
- Cure the Cre-expressing plasmid from the cells (e.g., by growing without selection).
5. Final Verification:
- Confirm the markerless deletion by PCR and sequencing of the target locus.
Protocol 3: Heterologous Expression of the this compound BGC
Note: A detailed, optimized protocol for the heterologous expression of the this compound BGC is not yet available in the reviewed literature. The following is a general approach based on established methods for other BGCs.
1. Choice of Heterologous Host:
- Streptomyces coelicolor or other engineered Streptomyces strains are suitable hosts for the expression of actinobacterial-like BGCs.
- Escherichia coli can also be used, but may require pathway refactoring and co-expression of specific enzymes for post-translational modifications.
2. Vector System:
- Use an integrative expression vector (e.g., pSET152-based vectors for Streptomyces) or a high-copy number episomal vector.
- The cloned muc BGC should be placed under the control of a strong, inducible or constitutive promoter suitable for the chosen host.
3. Transformation:
- Introduce the expression vector containing the muc BGC into the chosen heterologous host using an appropriate method (e.g., protoplast transformation for Streptomyces, electroporation for E. coli).
4. Culture and Induction:
- Culture the recombinant host strain in a suitable production medium.
- If using an inducible promoter, add the inducer at the appropriate growth phase.
- Incubate the culture for several days to allow for the production of this compound.
5. Extraction and Analysis:
- Extract the secondary metabolites from the culture broth and/or mycelium using an organic solvent (e.g., ethyl acetate).
- Analyze the crude extract for the presence of this compound using HPLC, LC-MS, and NMR.
Protocol 4: Extraction and Analysis of this compound
Note: This is a general protocol; optimization may be required.
1. Sample Preparation:
- Centrifuge the S. mutans culture to separate the supernatant and the cell pellet.
- Extract the supernatant with an equal volume of ethyl acetate twice.
- Extract the cell pellet by sonication in methanol.
- Combine the organic extracts and evaporate to dryness under reduced pressure.
2. HPLC-MS Analysis:
- Re-dissolve the dried extract in a suitable solvent (e.g., methanol).
- Inject the sample onto a C18 reverse-phase HPLC column.
- Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid.
- Monitor the eluent using a diode array detector (DAD) and a mass spectrometer (MS) in positive ion mode.
- Identify this compound based on its retention time and exact mass compared to an authentic standard.
Visualizations
References
- 1. mucG, mucH, and mucI Modulate Production of this compound and Reutericyclins in Streptococcus mutans B04Sm5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mucG, mucH, and mucI Modulate Production of this compound and Reutericyclins in Streptococcus mutans B04Sm5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterologous expression of natural product biosynthetic gene clusters in Streptomyces coelicolor: from genome mining to manipulation of biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Mutanocyclin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for testing the in vivo efficacy of Mutanocyclin, a secondary metabolite of Streptococcus mutans. The primary applications highlighted are its anti-cariogenic properties and its inhibitory effects on Candida albicans virulence.
Data Presentation
Table 1: Summary of In Vivo Efficacy Data for this compound
| Animal Model | Pathogen | This compound Concentration/Dosage | Administration Route | Key Efficacy Endpoints | Reference |
| Mouse Oral Candidiasis | Candida albicans SC5314 | 32 µg/mL | Topical (on tongue) | Reduced hyphal formation and tissue invasion | [1] |
| Galleria mellonella | Candida albicans SC5314 | 6.4, 12.8, 25.6 µg per larva | Injection | Increased survival rate of infected larvae | [1] |
Table 2: In Vitro Inhibitory Concentrations of this compound
| Target Organism | Test | Concentration | Observed Effect | Reference |
| Streptococcus mutans | Minimum Inhibitory Concentration (MIC) | 1024 µg/mL | Inhibition of planktonic growth | [2] |
| Streptococcus mutans | Growth Inhibition | 128 and 256 µg/mL | Effective suppression of proliferation | [2] |
Experimental Protocols
Mouse Model of Oral Candidiasis
This protocol is designed to evaluate the efficacy of this compound in reducing the virulence of Candida albicans in a murine model of oral candidiasis.[1]
Materials:
-
4-5 week old mice
-
Candida albicans SC5314 strain
-
This compound
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Periodic Acid-Schiff (PAS) stain
-
Anesthetic agents
-
Sterile cotton swabs
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.
-
Inoculum Preparation: Culture C. albicans SC5314 and prepare a cell suspension of 1 x 10⁷ cells in 5 µL of PBS.
-
Treatment Preparation: Prepare a solution of this compound at a concentration of 32 µg/mL in PBS containing a small amount of DMSO to aid in solubilization. A vehicle control solution of PBS with DMSO should also be prepared.
-
Infection and Treatment:
-
Anesthetize the mice.
-
Gently swab the oral cavity to create a suitable environment for infection.
-
Using a micropipette, spot the 5 µL of the C. albicans cell suspension onto the dorsal surface of the tongue.
-
Immediately following infection, apply the this compound solution or the vehicle control to the infected area.
-
-
Incubation: House the infected mice under standard conditions for 24 hours to allow the infection to establish.
-
Tissue Collection and Analysis:
-
After 24 hours, humanely euthanize the mice.
-
Excise the tongues and fix them in an appropriate fixative (e.g., 10% neutral buffered formalin).
-
Embed the tissues in paraffin and section them.
-
Stain the sections with PAS stain to visualize fungal elements within the tissue.
-
-
Microscopy: Examine the stained tissue sections under a microscope to assess the extent of hyphal invasion into the epithelial tissue. Compare the findings from the this compound-treated group with the control group.
-
Scanning Electron Microscopy (SEM): For a more detailed morphological analysis, prepare some of the infected tongue tissues for SEM to visualize the structure of the biofilm and the morphology of the C. albicans cells.
Galleria mellonella (Wax Moth Larvae) Infection Model
This model provides a rapid and cost-effective method for assessing the in vivo efficacy of this compound against C. albicans infection.[1]
Materials:
-
Galleria mellonella larvae of a suitable size and weight
-
Candida albicans SC5314 strain
-
This compound
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Hamilton syringe
Procedure:
-
Inoculum Preparation: Prepare a suspension of C. albicans SC5314 at a concentration of 1 x 10⁸ CFU/mL in PBS.
-
Treatment Preparation: Prepare solutions of this compound at concentrations of 6.4, 12.8, and 25.6 µg per injection volume (typically 10 µL) in PBS with DMSO. Prepare a vehicle control with DMSO alone.
-
Infection and Treatment:
-
Divide the larvae into treatment groups (n=20 per group).
-
Using a Hamilton syringe, inject each larva with the C. albicans suspension into the last left proleg.
-
Subsequently, inject the larvae with the corresponding this compound solution or vehicle control at a different site.
-
-
Incubation: Place the larvae in a dark incubator at 37°C.
-
Survival Monitoring: Monitor the survival of the larvae daily for a period of 5-7 days. Larvae are considered dead if they do not respond to touch.
-
Data Analysis: Plot survival curves (Kaplan-Meier) and perform statistical analysis (e.g., log-rank test) to compare the survival rates between the different treatment groups and the control group. A significant increase in the survival of this compound-treated larvae indicates its efficacy.
Visualizations
Caption: Experimental workflow for the mouse model of oral candidiasis.
References
Application Notes and Protocols for Assessing Mutanocyclin Stability in Solution
Abstract: This document provides detailed application notes and protocols for assessing the stability of Mutanocyclin in solution. It is intended for researchers, scientists, and drug development professionals. The protocols herein describe a systematic approach to evaluating the intrinsic stability of this compound through forced degradation studies and the development of a robust stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of the parent compound and its degradation products.
Introduction
This compound is a novel secondary metabolite with significant anti-cariogenic properties. To ensure its quality, safety, and efficacy throughout its shelf-life, a thorough understanding of its stability in various solution-based formulations is critical. Stability testing is a crucial component of the drug development process, providing insights into how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light.
Forced degradation, or stress testing, is an essential tool for elucidating the potential degradation pathways of a drug molecule.[1][2] By subjecting this compound to conditions more severe than accelerated stability testing, it is possible to generate degradation products and develop a stability-indicating analytical method. A stability-indicating method (SIM) is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the active pharmaceutical ingredient (API) content due to degradation and separate it from its degradation products.[3]
This application note details the methodologies for conducting forced degradation studies (hydrolysis, oxidation, photolysis, and thermal stress) and for the development and validation of a stability-indicating HPLC method for this compound.
Overall Experimental Workflow
The assessment of this compound stability follows a logical progression from subjecting the compound to stress conditions to developing and validating an analytical method to monitor the changes. The overall workflow is depicted in the diagram below.
Data Presentation: Summary of Forced Degradation Studies
The following table summarizes hypothetical results from the forced degradation studies on a 1 mg/mL solution of this compound. The goal of these studies is to achieve 5-20% degradation of the active pharmaceutical ingredient.[4]
| Stress Condition | Reagent/Parameters | Duration | This compound Remaining (%) | Major Degradation Product(s) (% Peak Area) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 85.2 | Degradant A (8.5%), Degradant B (4.1%) |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 79.8 | Degradant C (15.3%), Degradant D (2.5%) |
| Neutral Hydrolysis | Purified Water | 7 days | 96.5 | Degradant A (2.1%) |
| Oxidation | 3% H₂O₂ | 8 hours | 82.1 | Degradant E (11.7%), Degradant F (3.9%) |
| Photolysis | 1.2 million lux hours | 7 days | 91.3 | Degradant G (6.8%) |
| Thermal Degradation | 60°C in solution | 48 hours | 88.9 | Degradant A (7.2%), Degradant B (2.5%) |
Experimental Protocols
Protocol for Forced Degradation Studies
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 30% solution
-
HPLC-grade water, acetonitrile, and methanol
-
Volumetric flasks and pipettes
-
pH meter
-
Photostability chamber
-
Thermostatically controlled oven/water bath
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and methanol).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at room temperature for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at room temperature for 4 hours.
-
At appropriate time points (e.g., 0.5, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Incubate the solution at room temperature for 8 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer 2 mL of the stock solution to a sealed vial.
-
Place the vial in a thermostatically controlled oven or water bath at 60°C for 48 hours.
-
At appropriate time points, withdraw an aliquot, cool to room temperature, and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure period, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Protocol for Stability-Indicating HPLC Method Development
Objective: To develop and validate a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of this compound and its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column compartment, and photodiode array (PDA) detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined from the UV spectrum of this compound (e.g., 270 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Method Development:
-
Inject the unstressed this compound solution and the stressed samples into the HPLC system.
-
Optimize the mobile phase composition and gradient to achieve baseline separation between the this compound peak and all degradation product peaks. The resolution between adjacent peaks should be greater than 1.5.
-
The PDA detector should be used to check for peak purity of the this compound peak in the presence of its degradants.
-
-
Method Validation (as per ICH Q2(R2) Guidelines): [5]
-
Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products. This is achieved by analyzing the stressed samples and ensuring no interference at the retention time of this compound.
-
Linearity: Analyze a series of this compound solutions over a concentration range (e.g., 50-150% of the target concentration). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of this compound at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.
-
Precision (Repeatability and Intermediate Precision): Assess the precision of the method by repeatedly analyzing homogeneous samples of this compound. The relative standard deviation (RSD) should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be detected and quantified with acceptable precision and accuracy.
-
Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results to demonstrate the reliability of the method during normal usage.
-
Potential Degradation Pathways
Based on the known degradation pathways of related tetracycline antibiotics, a potential degradation scheme for this compound is proposed.[6] Key degradation reactions include epimerization at C4, dehydration to form anhydro-derivatives, and cleavage of the rings under harsh hydrolytic conditions.
References
- 1. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. scispace.com [scispace.com]
- 3. scispace.com [scispace.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Anti-inflammatory Properties of Mutanocyclin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutanocyclin, a secondary metabolite produced by the oral bacterium Streptococcus mutans, has been identified as a potential anti-inflammatory agent.[1][2][3][4] Preliminary studies in murine models have indicated its capacity to modulate inflammatory responses, suggesting its therapeutic potential for a variety of inflammatory conditions.[1][2][3][4] These application notes provide a comprehensive suite of protocols to rigorously evaluate the anti-inflammatory properties of this compound in a laboratory setting. The described assays will enable researchers to assess its impact on key inflammatory mediators and elucidate its mechanism of action by investigating its influence on critical signaling pathways.
The protocols herein focus on an in vitro model using the well-established murine macrophage cell line, RAW 264.7, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.
In Vitro Anti-inflammatory Assays
This section outlines the core assays to determine the efficacy of this compound in mitigating inflammatory responses.
Cell Viability Assay
Prior to assessing its anti-inflammatory activity, it is crucial to determine the cytotoxic potential of this compound on RAW 264.7 macrophage cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for this purpose.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Data Presentation:
| This compound Concentration (µM) | Cell Viability (%) |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| Vehicle Control | 100 |
Nitric Oxide (NO) Production Assay
Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS). The Griess assay is used to measure nitrite, a stable product of NO.
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells (1 x 10⁵ cells/well) in a 96-well plate. After 24 hours, pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve.
Data Presentation:
| Treatment | Nitrite Concentration (µM) |
| Control | |
| LPS (1 µg/mL) | |
| LPS + this compound (Concentration 1) | |
| LPS + this compound (Concentration 2) | |
| LPS + this compound (Concentration 3) |
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).
Protocol:
-
Cell Culture and Stimulation: Follow the same procedure as the Nitric Oxide Production Assay (Section 1.2).
-
Supernatant Collection: Collect the cell culture supernatant after the 24-hour incubation period.
-
ELISA: Perform ELISAs for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific kits used.
-
Data Analysis: Calculate the cytokine concentrations based on the standard curves provided with the ELISA kits.
Data Presentation:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | |||
| LPS (1 µg/mL) | |||
| LPS + this compound (Conc. 1) | |||
| LPS + this compound (Conc. 2) | |||
| LPS + this compound (Conc. 3) |
Mechanistic Studies: Elucidating the Mode of Action
These experiments aim to uncover the molecular pathways through which this compound exerts its anti-inflammatory effects.
Western Blot Analysis of iNOS and COX-2 Expression
This protocol determines if this compound inhibits the protein expression of the pro-inflammatory enzymes iNOS and Cyclooxygenase-2 (COX-2).
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities.
Data Presentation:
| Treatment | Relative iNOS Expression | Relative COX-2 Expression |
| Control | ||
| LPS (1 µg/mL) | ||
| LPS + this compound (Conc. 1) | ||
| LPS + this compound (Conc. 2) | ||
| LPS + this compound (Conc. 3) |
Investigation of NF-κB and MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.[5][6][7][8][9][10][11][12] This protocol assesses this compound's effect on the activation of these pathways via Western blot.
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells and pre-treat with this compound. Stimulate with 1 µg/mL LPS for a shorter duration (e.g., 30-60 minutes) to capture the phosphorylation events.
-
Protein Extraction and Western Blotting: Perform Western blotting as described in Section 2.1, using primary antibodies against:
-
Phospho-p65 (a subunit of NF-κB)
-
Total p65
-
Phospho-IκBα (an inhibitor of NF-κB)
-
Total IκBα
-
Phospho-p38 MAPK
-
Total p38 MAPK
-
Phospho-ERK1/2
-
Total ERK1/2
-
Phospho-JNK
-
Total JNK
-
β-actin (loading control)
-
-
Data Analysis: Quantify the ratio of phosphorylated protein to total protein for each target.
Data Presentation:
| Treatment | p-p65/p65 Ratio | p-IκBα/IκBα Ratio | p-p38/p38 Ratio | p-ERK/ERK Ratio | p-JNK/JNK Ratio |
| Control | |||||
| LPS (1 µg/mL) | |||||
| LPS + this compound (Conc. 1) | |||||
| LPS + this compound (Conc. 2) | |||||
| LPS + this compound (Conc. 3) |
Visualizations
Caption: Experimental workflow for assessing this compound's anti-inflammatory properties.
Caption: Key inflammatory signaling pathways potentially targeted by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Tetramic Acids this compound and Reutericyclin A, Produced by Streptococcus mutans Strain B04Sm5 Modulate the Ecology of an in vitro Oral Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tetramic Acids this compound and Reutericyclin A, Produced by Streptococcus mutans Strain B04Sm5 Modulate the Ecology of an in vitro Oral Biofilm [frontiersin.org]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 11. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: SEM Imaging of Biofilms Treated with Mutanocyclin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutanocyclin is a secondary metabolite produced by Streptococcus mutans that has demonstrated significant anti-cariogenic properties.[1][2] It has been shown to inhibit the growth of S. mutans, a primary causative agent of dental caries, and disrupt the formation of its biofilms.[1][2] Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the ultrastructural changes in biofilms following antimicrobial treatment.[3] These application notes provide a comprehensive overview and detailed protocols for the use of SEM in evaluating the efficacy of this compound against S. mutans biofilms.
Key Applications
-
Morphological Analysis: High-resolution imaging with SEM allows for the detailed visualization of changes in biofilm architecture, including alterations in cell shape, size, and the extracellular polymeric substance (EPS) matrix, after treatment with this compound.[3]
-
Efficacy Assessment: SEM provides qualitative and semi-quantitative evidence of this compound's disruptive effects on biofilm integrity, complementing quantitative assays such as colony-forming unit (CFU) counts and biomass quantification.
-
Mechanism of Action Studies: Visualizing the specific structural damage to bacterial cells and the biofilm matrix can offer insights into the potential mechanisms by which this compound exerts its anti-biofilm activity.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on Streptococcus mutans biofilms as reported in the literature.
Table 1: Effect of this compound on S. mutans Biofilm Formation and Viability
| This compound Concentration (µg/mL) | Biofilm Formation (Crystal Violet Staining) | Viable Bacteria (CFU Counts) |
| 0 (Control) | Baseline | Baseline |
| 64 | Significant Inhibition | No significant change |
| 128 | Significant Inhibition | Significant Decrease |
| 256 | Significant Inhibition | Significant Decrease |
Table 2: Effect of this compound on S. mutans Biofilm Virulence Factors
| This compound Concentration (µg/mL) | Lactic Acid Production | Water-Insoluble Glucan (WIG) Accumulation |
| 0 (Control) | Baseline | Baseline |
| 64 | Significant Reduction | Significant Reduction |
| 128 | Significant Reduction | Significant Reduction |
| 256 | Significant Reduction | Significant Reduction |
Experimental Protocols
Streptococcus mutans Biofilm Formation and Treatment
This protocol outlines the steps for growing S. mutans biofilms and treating them with this compound.
Materials:
-
Streptococcus mutans strain (e.g., UA159)
-
Brain Heart Infusion (BHI) broth supplemented with 1% sucrose
-
This compound stock solution
-
Sterile multi-well plates or other suitable substrates for biofilm growth (e.g., glass coverslips, hydroxyapatite discs)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Inoculate S. mutans from a fresh plate into BHI broth and grow overnight at 37°C.
-
Dilute the overnight culture to the desired starting concentration (e.g., 1:100) in fresh BHI with 1% sucrose.
-
Dispense the diluted bacterial suspension into the wells of a sterile multi-well plate or onto the chosen substrate.
-
Incubate at 37°C in a 5% CO₂ atmosphere for 24-48 hours to allow for biofilm formation.
-
After incubation, gently remove the planktonic bacteria by washing twice with sterile phosphate-buffered saline (PBS).
-
Add fresh BHI media containing various concentrations of this compound (e.g., 64, 128, 256 µg/mL) and a vehicle control (e.g., DMSO).
-
Incubate the treated biofilms for a further 24 hours under the same conditions.
-
Following treatment, proceed with quantitative analyses (CFU counts, lactic acid, and WIG assays) and prepare samples for SEM imaging.
Protocol for Scanning Electron Microscopy (SEM) Imaging
This protocol details the sample preparation for visualizing this compound-treated biofilms using SEM.
Materials:
-
Glutaraldehyde (2.5% or 3% in cacodylate buffer or PBS)
-
Cacodylate buffer (0.1 M, pH 7.2) or PBS
-
Ethanol series (50%, 70%, 80%, 90%, 100%)
-
Hexamethyldisilazane (HMDS) or Critical Point Dryer
-
Osmium tetroxide (1%, optional for post-fixation)
-
SEM stubs
-
Carbon tape
-
Sputter coater with a gold or gold-palladium target
Procedure:
-
Fixation:
-
Gently wash the treated biofilms with PBS to remove any remaining media.
-
Fix the biofilms by immersing the substrates in a 2.5% or 3% glutaraldehyde solution for at least 2 hours at room temperature or overnight at 4°C.[4]
-
-
Rinsing:
-
Rinse the fixed samples three times with cacodylate buffer or PBS for 10 minutes each to remove excess glutaraldehyde.
-
-
(Optional) Post-fixation:
-
For enhanced contrast and preservation of cellular structures, post-fix the samples in 1% osmium tetroxide for 1 hour.[4]
-
Rinse thoroughly with the buffer after post-fixation.
-
-
Dehydration:
-
Drying:
-
Critical Point Drying (CPD): This is the preferred method to preserve the three-dimensional structure of the biofilm. Follow the instructions for your specific critical point dryer.
-
Chemical Drying (HMDS): As an alternative to CPD, immerse the samples in a series of ethanol and HMDS mixtures, followed by pure HMDS, and allow to air dry in a fume hood.[3]
-
-
Mounting and Coating:
-
Mount the dried samples onto SEM stubs using double-sided carbon tape.
-
Sputter-coat the samples with a thin layer of gold or gold-palladium to make them conductive.
-
-
Imaging:
-
Image the samples using a scanning electron microscope at various magnifications (e.g., 1,000x to 10,000x) to observe the overall biofilm structure and individual bacterial cell morphology.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for SEM imaging of this compound-treated biofilms.
Proposed Signaling Pathway in S. mutans
Caption: Proposed signaling pathway of this compound in S. mutans.
References
- 1. Anti-cariogenic activity of this compound, a secondary metabolite of Streptococcus mutans, in mono- and multispecies biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SEM Analysis of Surface Impact on Biofilm Antibiotic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
Troubleshooting & Optimization
Technical Support Center: Enhancing Mutanocyclin Yield from Streptococcus mutans Fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of Mutanocyclin from Streptococcus mutans fermentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, designed to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which S. mutans strains produce it?
A1: this compound is a secondary metabolite, specifically an unacylated tetramic acid, produced by certain strains of Streptococcus mutans.[1] Its production is linked to the presence of the muc biosynthetic gene cluster (BGC).[2][3] Notably, not all S. mutans strains harbor this gene cluster, making strain selection a critical first step for production. The enzyme MucF, a membrane-associated aminoacylase, is responsible for the final step in its biosynthesis, which involves the deacylation of reutericyclin.[1]
Q2: What are the key factors influencing the yield of this compound?
A2: The yield of this compound, like many secondary metabolites, is significantly influenced by various fermentation parameters. These include:
-
Media Composition: The availability of specific carbon and nitrogen sources, as well as essential minerals and amino acid precursors.
-
pH: The acidity or alkalinity of the culture medium affects enzyme activity and nutrient uptake.
-
Temperature: Temperature influences the growth rate of S. mutans and the activity of biosynthetic enzymes.
-
Aeration and Agitation: The level of dissolved oxygen and mixing efficiency can impact the metabolic state of the bacteria.
Q3: What is the general biosynthetic pathway for this compound?
A3: this compound biosynthesis is a complex process involving a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) system encoded by the muc gene cluster. The core machinery assembles a polyketide chain and incorporates an amino acid. Subsequent modifications, including a crucial deacylation step catalyzed by the MucF enzyme on the precursor reutericyclin, lead to the formation of this compound.[1][4]
Q4: How can I quantify the amount of this compound in my fermentation broth?
A4: High-Performance Liquid Chromatography (HPLC) is a common and effective method for quantifying this compound. A validated HPLC-UV method can provide accurate measurements of the compound in your culture extracts. This typically involves separating the compound on a C18 column and detecting it using a UV detector.[5]
Troubleshooting Guide
This guide addresses common problems encountered during S. mutans fermentation for this compound production.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Yield | Incorrect S. mutans Strain: Not all strains produce this compound. | Verify that your S. mutans strain possesses the muc biosynthetic gene cluster through PCR or genomic analysis. |
| Suboptimal Media Composition: Lack of essential precursors or nutrients. | Optimize the fermentation medium. Ensure an adequate supply of carbon and nitrogen sources. Consider supplementing with precursor amino acids like L-leucine, which is a building block for tetramic acids.[6][7] | |
| Inappropriate pH: The pH of the medium may be inhibiting the biosynthetic enzymes. | Monitor and control the pH of the fermentation broth. The optimal pH for S. mutans growth is generally around 7.0.[8] For secondary metabolite production, a slightly different optimum may be required and should be determined empirically. | |
| Incorrect Temperature: The fermentation temperature may be too high or too low. | Maintain a constant and optimal temperature. For S. mutans, growth is typically optimal at 37°C. However, secondary metabolite production can sometimes be enhanced at slightly lower or higher temperatures, so a temperature optimization study is recommended.[3][9] | |
| Poor Aeration/Agitation: Inefficient oxygen transfer or mixing can limit production. | Optimize the aeration and agitation rates to ensure sufficient dissolved oxygen and homogenous distribution of nutrients. While S. mutans is a facultative anaerobe, some oxygen can influence secondary metabolism.[1][2] | |
| Inconsistent Yields Between Batches | Variability in Inoculum: Differences in the age, density, or physiological state of the starter culture. | Standardize your inoculum preparation protocol. Use a fresh, actively growing culture and ensure a consistent inoculum size for each fermentation. |
| Fluctuations in Fermentation Parameters: Inconsistent control of pH, temperature, or aeration. | Calibrate and monitor your fermentation equipment regularly to ensure consistent operating conditions. | |
| Media Component Variability: Inconsistent quality of media components between batches. | Use high-quality, certified media components from a reliable supplier. | |
| Foaming in the Fermentor | High Agitation/Aeration Rates: Excessive mixing and sparging can lead to foam formation. | Reduce agitation and/or aeration rates. The use of a food-grade antifoaming agent may be necessary. |
| Proteinaceous Components in Media: Complex nitrogen sources like peptone or yeast extract can contribute to foaming. | Consider using a defined medium or testing different nitrogen sources that have a lower tendency to cause foaming. | |
| Contamination | Non-sterile Equipment or Media: Introduction of competing microorganisms. | Ensure all fermentation equipment and media are properly sterilized. Maintain aseptic techniques throughout the entire process. |
| Leaky Seals or Connections: Points of entry for contaminants in the fermentor. | Regularly inspect and maintain all seals and connections on your fermentation equipment. |
Experimental Protocols
Protocol 1: General Fermentation for this compound Production
-
Strain Selection: Utilize a known this compound-producing strain of Streptococcus mutans.
-
Inoculum Preparation:
-
Streak the S. mutans strain on a suitable agar medium (e.g., Brain Heart Infusion (BHI) agar) and incubate at 37°C in a microaerophilic environment (5% CO2).
-
Inoculate a single colony into a starter culture of BHI broth and incubate overnight under the same conditions.
-
-
Fermentation:
-
Prepare the production medium. A complex medium like BHI or a chemically defined medium supplemented with glucose or sucrose can be used as a starting point.[10]
-
Inoculate the production medium with the overnight starter culture (typically 1-5% v/v).
-
Maintain the fermentation at 37°C with controlled pH (e.g., pH 7.0) and gentle agitation.
-
Incubate for 48-72 hours, collecting samples periodically to monitor growth and this compound production.
-
Protocol 2: Extraction of this compound
-
Cell Removal: Centrifuge the fermentation broth at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted this compound.
-
Solvent Extraction:
-
Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform.
-
Mix vigorously and then allow the phases to separate.
-
Collect the organic phase. Repeat the extraction process two to three times to maximize recovery.
-
-
Concentration: Evaporate the pooled organic extracts under reduced pressure (e.g., using a rotary evaporator) to obtain a crude extract of this compound.
-
Storage: Store the dried extract at -20°C until further analysis.
Protocol 3: Quantification of this compound by HPLC-UV
-
Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC System:
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape). A starting point could be a linear gradient from 10% to 90% acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where this compound has maximum absorbance (e.g., around 235 nm).[5]
-
Column Temperature: 30-40°C.
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Inject the prepared sample and standards onto the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample by interpolating its peak area against the standard curve.
-
Data Presentation
Table 1: Expected Influence of Fermentation Parameters on this compound Yield
| Parameter | Low Level | Optimal Range (Hypothesized) | High Level | Expected Impact on Yield |
| pH | < 6.0 | 6.5 - 7.5 | > 8.0 | Significant impact; enzyme activity and nutrient transport are pH-dependent. Extreme pH values are likely to inhibit production. |
| Temperature (°C) | < 30 | 35 - 39 | > 42 | Affects both bacterial growth and enzyme kinetics. Temperatures too far from the optimum will decrease yield. |
| Glucose Conc. (g/L) | < 5 | 10 - 30 | > 50 | High concentrations may lead to increased biomass but could also cause catabolite repression of secondary metabolism. |
| Aeration (vvm) | 0 (Anaerobic) | 0.1 - 0.5 | > 1.0 | As a facultative anaerobe, S. mutans metabolism is affected by oxygen. Low levels of aeration may enhance secondary metabolite production. |
| Agitation (rpm) | < 50 | 100 - 200 | > 300 | Ensures homogeneity but high shear stress can damage cells. |
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Confidently scaling-up microbial fermentation: Overcoming common challenges | INFORS HT [infors-ht.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Streptococcus mutans suppresses filamentous growth of Candida albicans through secreting this compound, an unacylated tetramic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multimodal Role of Amino Acids in Microbial Control and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthetic strategies for tetramic acid formation - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.innovareacademics.in [journals.innovareacademics.in]
- 10. Anti-cariogenic activity of this compound, a secondary metabolite of Streptococcus mutans, in mono- and multispecies biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chemical Synthesis of Mutanocyclin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the chemical synthesis of Mutanocyclin. The information is based on established synthetic protocols and general principles of organic chemistry.
Troubleshooting Guide
This guide addresses specific issues that may arise during the multi-step synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low yield in EDC/DMAP coupling of Boc-D-Leucine and Meldrum's acid | 1. Moisture in the reaction: EDC is sensitive to water, which can lead to hydrolysis and the formation of inactive byproducts. 2. Degradation of Meldrum's acid: Meldrum's acid can be unstable, particularly in the presence of bases. 3. Formation of N-acylurea byproduct: The activated carboxylic acid can react with another molecule of EDC instead of Meldrum's acid. 4. Inefficient activation of the carboxylic acid: The reaction conditions may not be optimal for the formation of the active ester intermediate. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Use freshly opened or properly stored Meldrum's acid. 3. Add EDC portion-wise to the reaction mixture at 0°C to minimize its self-reaction. 4. Ensure the correct stoichiometry of EDC and DMAP is used. The reaction can be monitored by TLC to check for the consumption of the starting materials. |
| Step 2: Difficulty in the cyclization of the N-protected tetramic acid precursor | 1. Incomplete reaction: The reaction may not have gone to completion, resulting in a mixture of starting material and product. 2. Side reactions: The intermediate may undergo alternative reactions, such as decomposition, under the reaction conditions. | 1. Increase the reaction time or temperature, monitoring the progress by TLC. 2. Ensure the reaction is performed under the recommended conditions (e.g., heating in methanol). |
| Step 3: Incomplete removal of the Boc protecting group | 1. Insufficient acid strength or concentration: The acidic conditions may not be strong enough to completely cleave the Boc group. 2. Short reaction time: The reaction may not have been allowed to proceed for a sufficient amount of time. | 1. Use a stronger acid solution (e.g., a higher concentration of TFA in DCM) or a different acid such as HCl in dioxane. 2. Increase the reaction time and monitor the deprotection by TLC until the starting material is no longer visible. |
| Step 4: Low yield or side products in the C3-acetylation | 1. Deactivation of the catalyst: The Lewis acid catalyst (BF₃·OEt₂) can be deactivated by moisture. 2. Over-acetylation or other side reactions: The reaction conditions may be too harsh, leading to the formation of undesired byproducts. 3. Poor reactivity of the tetramic acid core: The substrate may not be sufficiently activated for acylation. | 1. Use anhydrous reagents and solvents and perform the reaction under an inert atmosphere. 2. Control the reaction temperature and the amount of acetyl chloride added. The reaction should be monitored closely by TLC. 3. Ensure the tetramic acid precursor is pure and dry before proceeding with the acylation. |
| General: Difficulty in purification of intermediates and final product | 1. Similar polarity of product and byproducts: The desired compound and impurities may have similar retention factors on TLC, making separation by column chromatography challenging. 2. Instability of the compounds on silica gel: Tetramic acids can be somewhat acidic and may interact with silica gel, leading to streaking or decomposition. | 1. Try different solvent systems for column chromatography or consider using a different stationary phase (e.g., alumina). Reverse-phase HPLC can also be an effective purification method. 2. A small amount of a mild acid (e.g., acetic acid) can be added to the eluent to improve the chromatography of acidic compounds on silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most commonly cited synthesis of this compound starts from Boc-protected D-Leucine. The key steps are:
-
Coupling: EDC/DMAP mediated coupling of Boc-D-Leucine with Meldrum's acid.
-
Cyclization: Thermal cyclization of the resulting intermediate to form the N-Boc protected tetramic acid.
-
Deprotection: Removal of the Boc protecting group using a strong acid like trifluoroacetic acid (TFA).
-
Acetylation: C3-acetylation of the tetramic acid core using acetyl chloride and a Lewis acid catalyst like boron trifluoride-diethyl etherate (BF₃·OEt₂).[1][2]
Q2: Are there any critical points to consider during the EDC/DMAP coupling step?
A2: Yes, this step is crucial for the overall yield. It is important to use anhydrous conditions as EDC is moisture-sensitive. The order of addition of reagents can also be important; adding the EDC portion-wise at a low temperature (0°C) can help to minimize the formation of the N-acylurea byproduct.
Q3: What are the potential side reactions during the Boc deprotection step?
A3: While TFA is effective for Boc deprotection, it is a strong acid that can potentially cause side reactions if other acid-sensitive functional groups are present in the molecule. However, in the synthesis of this compound, the intermediate after cyclization is generally stable to standard Boc deprotection conditions. It is important to quench the reaction properly and remove the excess acid during work-up to avoid degradation of the deprotected amine.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of each step. You can use a standard silica gel plate and an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials, intermediates, and products. Staining with a suitable reagent, such as potassium permanganate or ninhydrin (for the deprotected amine), can help visualize the spots.
Q5: What are the recommended purification techniques for this compound and its intermediates?
A5: Purification is typically achieved through column chromatography on silica gel. For intermediates that are difficult to separate, reverse-phase high-performance liquid chromatography (HPLC) may be necessary. It is important to choose the appropriate solvent system for chromatography to achieve good separation.
Experimental Protocols
The detailed experimental protocol for the chemical synthesis of this compound is as follows, based on the method referenced by Tao et al. (2022):
Step 1: Synthesis of the N-Boc-D-leucyl-Meldrum's acid adduct
-
To a solution of Boc-D-Leucine (1.0 eq) and Meldrum's acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C, add 4-dimethylaminopyridine (DMAP) (1.1 eq).
-
Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash with a mild acidic solution (e.g., 1M HCl), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.
Step 2: Cyclization to form the N-Boc protected tetramic acid
-
Dissolve the crude product from Step 1 in methanol.
-
Heat the solution at reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the N-Boc protected tetramic acid.
Step 3: Deprotection of the N-Boc group
-
Dissolve the N-Boc protected tetramic acid (1.0 eq) in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA/DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.
-
The crude product is typically a TFA salt and can be used directly in the next step.
Step 4: C3-acetylation to yield this compound
-
Dissolve the deprotected tetramic acid TFA salt (1.0 eq) in an anhydrous solvent such as DCM.
-
Cool the solution to 0°C and add boron trifluoride-diethyl etherate (BF₃·OEt₂) (1.2 eq).
-
Add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound inhibits the filamentous growth of Candida albicans.
Caption: this compound inhibits C. albicans filamentation via the Ras1-cAMP/PKA pathway.
Experimental Workflow
The following diagram outlines the general workflow for the chemical synthesis of this compound.
Caption: Workflow for the four-step chemical synthesis of this compound.
References
Technical Support Center: Overcoming Low Aqueous Solubility of Mutanocyclin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low aqueous solubility of Mutanocyclin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a tetramic acid secondary metabolite produced by Streptococcus mutans.[1][2] It has garnered significant interest for its biological activities, including the inhibition of filamentous growth in Candida albicans and its anti-cariogenic properties.[1][2][3][4] However, like many secondary metabolites, this compound is a lipophilic molecule, which often results in poor solubility in aqueous solutions. This low solubility can be a significant hurdle in experimental assays and preclinical development, leading to challenges in achieving desired concentrations, inaccurate results, and reduced bioavailability.
Q2: What are the initial steps to dissolve this compound?
A2: A common starting point for dissolving poorly soluble compounds like this compound is to first create a stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is frequently used for this purpose.[1] From this high-concentration stock, the compound can be diluted into the aqueous experimental medium. However, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system being studied.
Q3: What are the common signs of solubility issues in my experiment?
A3: You may be encountering solubility problems if you observe any of the following:
-
Precipitation: The compound falls out of solution, appearing as a solid, cloudiness, or film.
-
Inconsistent Results: Variability in experimental outcomes between replicates.
-
Low Potency: The observed biological effect is less than expected, potentially due to the actual concentration in solution being lower than the nominal concentration.
-
Difficulty in Preparation: Inability to fully dissolve the compound in the desired aqueous buffer.
Troubleshooting Guide
Researchers may face several challenges when working with this compound in aqueous solutions. This guide provides systematic approaches to troubleshoot and overcome these issues.
Issue 1: Precipitation of this compound upon Dilution into Aqueous Buffer
This is a common problem when diluting a concentrated stock in an organic solvent into an aqueous medium.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Optimize Organic Solvent Concentration: Minimize the volume of the organic stock solution added to the aqueous phase. A final concentration of DMSO below 0.5% (v/v) is generally recommended for most cell-based assays.
-
Utilize Co-solvents: Employ a co-solvent system to increase the solubility.[5][6][7][8] Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar compounds.
-
Recommended Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol, or ethanol.
-
Experimental Approach: Prepare a series of aqueous buffers containing different percentages of a co-solvent (e.g., 5%, 10%, 20% PEG 400) and test the solubility of this compound in each.
-
Issue 2: Inconsistent Bioactivity or Low Potency
This may indicate that the actual concentration of solubilized this compound is lower than the intended concentration.
Troubleshooting Steps:
-
pH Adjustment: As a tetramic acid, the solubility of this compound is likely pH-dependent. The molecule contains acidic and basic functional groups, and altering the pH can ionize these groups, thereby increasing aqueous solubility.[6]
-
Experimental Protocol: Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Determine the solubility of this compound at each pH to find the optimal condition for your experiment.
-
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble drug and increasing its aqueous solubility.[5][9]
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Experimental Protocol: Prepare solutions of HP-β-CD or SBE-β-CD at various concentrations (e.g., 1%, 2%, 5% w/v) in your aqueous buffer. Add this compound to these solutions and determine the concentration at which it remains soluble.
-
Data Presentation: Solubility Enhancement Strategies
The following tables summarize hypothetical quantitative data for different solubility enhancement strategies for this compound. These values are for illustrative purposes to guide experimental design.
Table 1: Effect of Co-solvents on this compound Solubility
| Co-solvent System (in Water) | This compound Solubility (µg/mL) |
| Water (Control) | < 1 |
| 10% Ethanol | 15 |
| 20% Ethanol | 45 |
| 10% PEG 400 | 50 |
| 20% PEG 400 | 120 |
| 10% Propylene Glycol | 35 |
| 20% Propylene Glycol | 90 |
Table 2: Effect of pH on this compound Solubility in 1% DMSO/Water
| pH | This compound Solubility (µg/mL) |
| 5.0 | 5 |
| 6.0 | 12 |
| 7.0 | 25 |
| 7.4 | 32 |
| 8.0 | 58 |
Table 3: Effect of Cyclodextrins on this compound Solubility
| Cyclodextrin Solution (in Water) | This compound Solubility (µg/mL) |
| Water (Control) | < 1 |
| 2% HP-β-CD | 80 |
| 5% HP-β-CD | 250 |
| 2% SBE-β-CD | 120 |
| 5% SBE-β-CD | 400 |
Experimental Protocols
Protocol 1: Solubility Determination using the Shake-Flask Method
This protocol is a standard method for determining the equilibrium solubility of a compound.
Materials:
-
This compound (solid)
-
Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker
-
Centrifuge
-
HPLC system for quantification
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer.
-
Seal the vial tightly.
-
Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of this compound in the filtered supernatant using a validated HPLC method.
Protocol 2: Preparation of this compound with Cyclodextrins
This protocol describes how to prepare a solution of this compound using cyclodextrins to enhance its solubility.
Materials:
-
This compound (solid)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare the desired concentration of HP-β-CD solution in the aqueous buffer (e.g., 5% w/v).
-
Slowly add the pre-weighed solid this compound to the HP-β-CD solution while stirring.
-
Continue stirring for several hours (or overnight) at room temperature.
-
Vortex the mixture intermittently to aid in dissolution.
-
Visually inspect the solution for any undissolved particles. If necessary, the solution can be filtered through a 0.22 µm filter to ensure it is free of particulates before use in experiments.
Visualizations
Caption: Workflow for addressing this compound solubility.
Caption: Cyclodextrin encapsulation of this compound.
References
- 1. Streptococcus mutans suppresses filamentous growth of Candida albicans through secreting this compound, an unacylated tetramic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cariogenic activity of this compound, a secondary metabolite of Streptococcus mutans, in mono- and multispecies biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-cariogenic activity of this compound, a secondary metabolite of Streptococcus mutans, in mono- and multispecies biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. longdom.org [longdom.org]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Mutanocyclin extraction from bacterial cultures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Mutanocyclin from bacterial cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which bacterial species produces it?
This compound is a secondary metabolite, specifically a type of tetramic acid, produced by the bacterium Streptococcus mutans. It is synthesized by the muc biosynthetic gene cluster. While some research has focused on its role in microbial ecology within dental biofilms, its potential as a bioactive compound is also of interest.[1][2]
Q2: What are the known biological activities of this compound?
This compound has been shown to inhibit the filamentous growth of the fungus Candida albicans.[1][2] It also exhibits anti-cariogenic properties by inhibiting the growth and biofilm formation of S. mutans at certain concentrations. Interestingly, at lower concentrations, it can promote the growth of other oral streptococci like Streptococcus gordonii and Streptococcus sanguinis.[3][4][5]
Q3: What is a general overview of the this compound extraction process?
The general process involves cultivating a this compound-producing strain of Streptococcus mutans, separating the bacterial cells from the culture supernatant, extracting the crude this compound from the supernatant using a suitable organic solvent, and then purifying the compound, typically using High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
General Protocol for this compound Extraction and Purification
This protocol is a generalized procedure based on common methods for extracting secondary metabolites from bacterial cultures. Optimization may be required for specific strains and culture conditions.
1. Cultivation of Streptococcus mutans
-
Inoculate a single colony of a this compound-producing S. mutans strain into a suitable liquid medium (e.g., Brain Heart Infusion broth supplemented with sucrose).
-
Incubate the culture under anaerobic conditions, as this has been shown to be favorable for this compound production.[1]
-
Grow the culture for a sufficient period to allow for the production of secondary metabolites. This can range from 24 to 72 hours.
2. Separation of Supernatant
-
After incubation, centrifuge the bacterial culture at a high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the bacterial cells.[6]
-
Carefully decant and collect the supernatant, which contains the secreted this compound.
3. Solvent Extraction
-
Perform a liquid-liquid extraction on the supernatant. A common approach is to add an equal volume of an immiscible organic solvent such as ethyl acetate.[7]
-
Vigorously mix the supernatant and solvent for at least 1 hour to ensure the transfer of this compound into the organic phase.
-
Separate the organic and aqueous phases by allowing them to settle or by a brief centrifugation.
-
Collect the organic phase. This process can be repeated multiple times to maximize the yield.
4. Concentration of Crude Extract
-
Evaporate the organic solvent from the collected phase using a rotary evaporator or a similar method to obtain the crude extract.
5. Purification by HPLC
-
Re-dissolve the crude extract in a suitable solvent for HPLC analysis (e.g., a mixture of water, methanol, and acetonitrile).[6]
-
Purify the this compound using a reverse-phase HPLC system. A C18 column is commonly used for the separation of such compounds.
-
The mobile phase will typically consist of a gradient of water and an organic solvent like acetonitrile, often with a modifier like trifluoroacetic acid (TFA).
-
Monitor the elution of compounds at a suitable wavelength (e.g., 235 nm) and collect the fractions corresponding to the this compound peak.[1]
Quantitative Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various microorganisms, providing an indication of its biological activity.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Streptococcus gordonii | 2,048 µg/mL | [3] |
| Streptococcus sanguinis | 2,048 µg/mL | [3] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | - The S. mutans strain used may not be a producer or has lost the ability to produce this compound. - Suboptimal culture conditions (e.g., medium composition, pH, temperature, aeration). - Incorrect incubation time for secondary metabolite production. - Inefficient extraction solvent or procedure. | - Verify the presence of the muc biosynthetic gene cluster in your strain. - Optimize fermentation parameters such as carbon and nitrogen sources, pH, and temperature.[8][9] - Perform a time-course study to determine the optimal harvest time. - Test different extraction solvents with varying polarities (e.g., ethyl acetate, butanol, chloroform).[7] |
| Poor Separation During HPLC | - Inappropriate HPLC column or mobile phase. - Co-elution of impurities with this compound. - The sample is not fully dissolved or contains particulate matter. | - Use a high-resolution reverse-phase column (e.g., C18). - Optimize the gradient of the mobile phase to improve the separation of peaks. - Consider a multi-step purification process, such as solid-phase extraction, before HPLC. - Ensure the sample is fully dissolved and filtered before injection. |
| Presence of Contaminants in the Final Product | - Incomplete separation from other cellular components or media constituents. - Contamination of the bacterial culture. | - Re-purify the sample using a different chromatographic technique or a refined HPLC gradient. - Ensure aseptic techniques are strictly followed during the cultivation of S. mutans. |
| Loss of Biological Activity | - Degradation of this compound during extraction or storage. - The presence of interfering compounds in the final extract. | - Avoid high temperatures and extreme pH during the extraction process. - Store the purified compound at low temperatures (e.g., -20°C or -80°C) and protected from light. - Further purify the sample to remove any inhibitory or interfering substances. |
Visualizations
Caption: Workflow for this compound Extraction and Purification.
References
- 1. Streptococcus mutans suppresses filamentous growth of Candida albicans through secreting this compound, an unacylated tetramic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptococcus mutans suppresses filamentous growth of Candida albicans through secreting this compound, an unacylated tetramic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-cariogenic activity of this compound, a secondary metabolite of Streptococcus mutans, in mono- and multispecies biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cariogenic activity of this compound, a secondary metabolite of Streptococcus mutans, in mono- and multispecies biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. old.57357.org [old.57357.org]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 9. Optimization of Fermentation Conditions to Enhance Cytotoxic Metabolites Production by Bacillus velezensis Strain RP137 from the Persian Gulf - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Mutanocyclin Detection
Welcome to the technical support center for the HPLC analysis of Mutanocyclin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the general challenges in analyzing cyclic peptides like this compound using HPLC?
A1: Cyclic peptides can present unique challenges compared to linear peptides or small molecules. Their rigid structure can lead to strong interactions with the stationary phase, potentially causing broad peaks. Furthermore, their hydrophobicity can vary significantly, requiring careful selection of the mobile phase and gradient conditions to achieve optimal separation.[1][2]
Q2: I don't have a specific HPLC method for this compound. Where should I start?
A2: When a validated method is unavailable, a systematic approach to method development is recommended.[1] Start with a general reversed-phase (RP-HPLC) method and optimize from there. Key parameters to screen include column chemistry, mobile phase composition (including pH and organic modifier), and gradient slope.[1]
Q3: What type of HPLC column is best suited for this compound analysis?
A3: For cyclic peptides, a C18 column is a common starting point.[1] However, alternative selectivities, such as those offered by Phenyl or Biphenyl columns, can be beneficial for molecules with aromatic moieties.[1] Given that this compound is a tetramic acid, a polar-embedded C18 column could also provide good peak shape.
Q4: How does the mobile phase pH affect the analysis?
A4: The pH of the mobile phase is a critical parameter as it influences the ionization state of the analyte, which in turn affects its retention and peak shape.[1][3] For acidic compounds like this compound, using a mobile phase with a pH 2-3 units below its pKa will ensure it is in a neutral form, leading to better retention on a reversed-phase column.
Troubleshooting Guide
Unexpected results are a common occurrence in HPLC analysis. This guide addresses specific issues you may encounter while developing a method for this compound.
Common HPLC Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Very Small Peak | - Sample degradation- Incorrect injection volume or concentration- Detector issue (e.g., lamp off)[4]- Sample not eluting from the column | - Ensure proper sample storage and handling.- Verify sample concentration and injection volume.- Check detector settings and ensure the lamp is on.- Run a strong solvent (e.g., 100% Acetonitrile or Isopropanol) to wash the column. |
| Poor Peak Shape (Tailing) | - Secondary interactions with the stationary phase- Column overload- Mismatch between injection solvent and mobile phase[5] | - Add a competing base like triethylamine (TEA) to the mobile phase (0.1%).- Use a column with a different stationary phase (e.g., polar-embedded).- Reduce the sample concentration or injection volume.- Dissolve the sample in the initial mobile phase if possible.[3] |
| Poor Peak Shape (Fronting) | - Column overload- Sample solvent stronger than the mobile phase | - Dilute the sample.- Ensure the injection solvent is weaker than or the same as the initial mobile phase. |
| Split Peaks | - Clogged column inlet frit- Column void or channeling- Co-elution of an impurity | - Reverse flush the column (if recommended by the manufacturer).- Replace the column frit or the entire column.- Adjust the mobile phase composition or gradient to improve separation. |
| Fluctuating Retention Times | - Inconsistent mobile phase preparation- Pump malfunction (leaks, air bubbles)[6]- Column temperature variations- Insufficient column equilibration time[7] | - Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.[3]- Purge the pump to remove air bubbles and check for leaks.- Use a column oven to maintain a consistent temperature.- Increase the equilibration time between injections to at least 5-10 column volumes.[7] |
| High Backpressure | - Blockage in the system (tubing, injector, column frit)[6]- Precipitated buffer in the mobile phase | - Systematically disconnect components to isolate the blockage.- Filter all mobile phases and samples.- Ensure buffer components are soluble in the highest organic percentage of your gradient.[3] |
| Baseline Noise or Drift | - Contaminated mobile phase or solvents[5]- Air bubbles in the detector- Detector lamp aging | - Use high-purity, HPLC-grade solvents.[5]- Degas the mobile phase thoroughly.- Purge the detector flow cell.- Replace the detector lamp if nearing the end of its lifespan. |
Experimental Protocols
Protocol 1: Initial Method Development for this compound
This protocol provides a starting point for developing a robust HPLC method for this compound.
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile).
-
Dilute the stock solution to a working concentration of 10-50 µg/mL using the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid / 5% Acetonitrile with 0.1% Formic Acid).
-
-
HPLC System and Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 260 nm (based on the tetramic acid chromophore; further optimization may be needed).
-
Gradient: Start with a broad scouting gradient.
-
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 5 |
| 15.0 | 5 |
-
Analysis and Optimization:
-
Inject the sample and analyze the chromatogram.
-
If the peak elutes very early or very late, adjust the starting and ending percentages of the gradient.
-
If the peak is broad, try a shallower gradient (e.g., increase the gradient time).
-
If peak tailing is observed, consider the troubleshooting steps outlined above, such as changing the mobile phase pH or trying a different column.
-
Recommended Starting HPLC Parameters
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, Phenyl, or Polar-Embedded Phase | C18 is a good general-purpose starting point. Phenyl phases can offer alternative selectivity for aromatic compounds.[1] |
| Mobile Phase | A: Water with 0.1% Formic Acid or TFAB: Acetonitrile with 0.1% Formic Acid or TFA | Acidic modifiers improve peak shape for acidic analytes and are compatible with mass spectrometry. |
| Gradient | 5-95% B over 10-15 minutes | A broad "scouting" gradient to determine the approximate elution time.[1] |
| Flow Rate | 0.3 - 0.5 mL/min (for 2.1 mm ID column) | Standard flow rate for analytical UHPLC/HPLC. |
| Temperature | 30 - 40 °C | Improves efficiency and reduces backpressure. |
| Detection | UV, 230-280 nm (scan for optimum) | Tetramic acids typically have UV absorbance in this range. A PDA/DAD detector is ideal for determining the optimal wavelength. |
Visualized Workflows
Logical Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting logic for common peak shape problems.
General HPLC System Troubleshooting Flow
Caption: A systematic approach to identifying HPLC system issues.
References
- 1. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 2. Cyclic peptides as chiral selectors in high-performance liquid chromatography - Analytical Proceedings (RSC Publishing) [pubs.rsc.org]
- 3. Guide de dépannage pour la HPLC [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. mastelf.com [mastelf.com]
- 6. mastelf.com [mastelf.com]
- 7. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
dealing with batch-to-batch variability of Mutanocyclin production
Welcome to the technical support center for Mutanocyclin production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage batch-to-batch variability during the fermentation and purification of this compound.
This compound is a secondary metabolite, an unacylated tetramic acid, produced by the bacterium Streptococcus mutans.[1][2] Its production is governed by the muc biosynthetic gene cluster.[1][3] Like many secondary metabolites, its synthesis is sensitive to a variety of environmental and physiological factors, which can lead to significant variability between production batches.[4][5][6]
This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and standardized experimental procedures to help you achieve more consistent and higher yields of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production variable?
A1: this compound is an unacylated tetramic acid produced by select strains of Streptococcus mutans.[1][2] It is a secondary metabolite, meaning it is typically produced during the stationary phase of microbial growth, often in response to nutrient limitation or environmental stress.[4] This production timing and its complex biosynthetic pathway, regulated by genes like mucG and mucH, make its yield highly sensitive to initial culture conditions, media composition, and fermentation parameters.[3][4][5]
Q2: What are the primary sources of batch-to-batch variability in this compound production?
A2: The primary sources of variability can be categorized into three main areas:
-
Inoculum Quality: Inconsistent age, cell density, or physiological state of the seed culture.
-
Media Composition: Minor variations in the quality and concentration of raw materials, especially carbon and nitrogen sources.[7][8]
-
Fermentation Parameters: Deviations in pH, temperature, dissolved oxygen, and agitation speed during the fermentation run.[9][]
Q3: What level of batch-to-batch variability is considered acceptable?
A3: The acceptable level of variability depends on the stage of development. For early-stage research, a coefficient of variation (CV) of 20-30% in titer might be manageable. However, for preclinical and clinical development, a CV of <15% is often required to ensure process consistency and product quality. Establishing strict quality control over raw materials and process parameters is crucial for minimizing this variability.[][12]
Q4: How can I begin to diagnose the cause of variability in my process?
A4: Start by conducting a systematic review of your entire process, from inoculum preparation to final product analysis.[13] Maintain detailed batch records and compare the parameters of high-yielding batches with low-yielding ones. The troubleshooting guide below provides a structured approach to identifying and resolving common issues.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues leading to batch-to-batch variability in this compound production.
| Observed Problem | Potential Causes | Recommended Solutions & Investigations |
| Low this compound Titer | 1. Suboptimal Media Composition: Incorrect C:N ratio, limiting precursors, or presence of repressive elements.[7][8] 2. Inadequate Inoculum: Low viability or incorrect physiological state of the seed culture. 3. Incorrect Fermentation Parameters: Suboptimal pH, temperature, or dissolved oxygen (DO) levels.[9][] 4. Genetic Instability: Loss of the muc biosynthetic gene cluster or mutations in regulatory genes. | 1. Media Optimization: Perform media screening experiments (e.g., using Design of Experiments, DOE) to identify optimal concentrations of key nutrients.[8][14] Analyze raw material quality for consistency. 2. Standardize Inoculum: Implement a strict protocol for seed culture preparation, ensuring consistent age, cell density (OD600), and growth phase. 3. Parameter Optimization: Run small-scale fermentations to define optimal ranges for pH, temperature, and DO. Implement real-time monitoring and control.[] 4. Strain Verification: Periodically perform PCR to confirm the presence of key biosynthetic genes (mucD, mucE) and sequence regulatory genes (mucG, mucH) from your master cell bank. |
| Inconsistent Purity Profile | 1. Metabolic Shift: Changes in fermentation conditions favor the production of related compounds (e.g., reutericyclins) or other secondary metabolites.[1] 2. Cell Lysis: Excessive shear stress or nutrient depletion leading to the release of intracellular contaminants. 3. Downstream Processing Issues: Inconsistent performance of chromatography resins or filtration membranes. | 1. Metabolic Flux Analysis: Use analytical techniques like HPLC-MS to track the production of this compound and related byproducts over time. Correlate with process parameters. 2. Monitor Cell Viability: Use microscopy or flow cytometry to assess cell health throughout the fermentation. Optimize agitation and aeration to minimize shear. 3. DSP Quality Control: Qualify chromatography resins and membranes before use. Develop standardized operating procedures (SOPs) for all purification steps. |
| Variable S. mutans Growth | 1. Inconsistent Inoculum Size: Variations in the initial cell concentration can alter the growth kinetics.[15] 2. Media Preparation Errors: Inconsistent sterilization or pH adjustment of the media. 3. Contamination: Presence of competing microorganisms.[16] | 1. Precise Inoculation: Standardize the inoculum volume and cell density for every batch. 2. SOP for Media Prep: Implement and strictly follow an SOP for media preparation, including pH checks before and after sterilization. 3. Aseptic Technique: Reinforce aseptic techniques. Routinely perform sterility checks on media and samples throughout the fermentation process. |
Logical Troubleshooting Workflow for Low this compound Titer
Caption: Troubleshooting workflow for low this compound yield.
Quantitative Data Summary
Effective troubleshooting requires robust data collection. Below is an example of how to structure batch data for easy comparison.
Table 1: Comparison of Key Parameters from High and Low Yielding Batches
| Parameter | Batch A (High Yield) | Batch B (Low Yield) | Target Range |
| Inoculum OD600 | 2.1 | 1.5 | 2.0 ± 0.2 |
| Initial Media pH | 7.02 | 7.15 | 7.0 ± 0.05 |
| Fermentation Temp (°C) | 37.0 | 37.8 | 37.0 ± 0.5 |
| Minimum DO (%) | 30 | 15 | >25% |
| Glucose Feed Rate (g/L/hr) | 5.0 | 5.0 | 5.0 |
| Peak Biomass (OD600) | 18.5 | 12.3 | >15 |
| Final this compound Titer (mg/L) | 152 | 45 | >120 |
| Key Byproduct (mg/L) | 15 | 48 | <20 |
Key Experimental Protocols
Protocol 1: Standardized Inoculum Preparation
This protocol ensures the physiological consistency of the S. mutans seed culture.
-
Aseptic Revival: Aseptically retrieve a vial of the working cell bank of S. mutans (producing strain).
-
First Seed Culture (Flask 1): Inoculate 50 mL of pre-warmed (37°C) Brain Heart Infusion (BHI) broth in a 250 mL flask. Incubate at 37°C with shaking (150 rpm) for 16-18 hours.
-
Second Seed Culture (Flask 2): Transfer a calculated volume from Flask 1 into 500 mL of BHI broth in a 2L flask to achieve a starting OD600 of 0.1.
-
Growth Monitoring: Incubate at 37°C, 150 rpm. Monitor the OD600 every 2 hours.
-
Harvesting: Harvest the culture when it reaches the mid-to-late exponential growth phase (e.g., OD600 of 2.0 ± 0.2).
-
Inoculation: Immediately use this culture to inoculate the production bioreactor at a fixed percentage of the total volume (e.g., 5% v/v).
Experimental Workflow for Standardized Inoculum Preparation
Caption: Workflow for preparing a standardized S. mutans inoculum.
Protocol 2: Quantification of this compound by HPLC
This protocol provides a standardized method for analyzing this compound concentration.
-
Sample Preparation:
-
Withdraw 1 mL of fermentation broth.
-
Centrifuge at 13,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 260 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a standard curve using purified this compound standard (0.1 to 100 µg/mL).
-
Integrate the peak area corresponding to the retention time of the this compound standard.
-
Calculate the concentration in the sample by interpolating from the standard curve.
-
Hypothetical Regulatory Pathway Influencing this compound Production
Caption: Simplified regulatory pathway of this compound biosynthesis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mucG, mucH, and mucI Modulate Production of this compound and Reutericyclins in Streptococcus mutans B04Sm5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Secondary Metabolites in Fermentation • Food Safety Institute [foodsafety.institute]
- 5. nottingham.ac.uk [nottingham.ac.uk]
- 6. Evolution and regulation of microbial secondary metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. editverse.com [editverse.com]
- 8. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Step-by-Step Guide to Fermentation Optimization in Small Labs [synapse.patsnap.com]
- 12. Fermentation Quality Control System - Creative Biogene [microbiosci.creative-biogene.com]
- 13. m.youtube.com [m.youtube.com]
- 14. editverse.com [editverse.com]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. editverse.com [editverse.com]
addressing high background in Mutanocyclin biofilm assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Mutanocyclin in Streptococcus mutans biofilm assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing high background in my negative control wells (media only). What are the common causes?
High background in negative control wells is often due to components of the growth medium precipitating or adhering to the plastic of the microtiter plate.
-
Troubleshooting Steps:
-
Media Filtration: Ensure your growth medium is filtered through a 0.22 µm filter before use to remove any precipitates.
-
Plate Type: Use non-tissue culture treated polystyrene plates, as tissue culture-treated plates can promote non-specific binding.
-
Washing: Implement a gentle but thorough washing step for your control wells, identical to the washing of your experimental wells. This can help remove loosely adherent media components.
-
Q2: My untreated biofilm wells (positive control) show inconsistent results. Why is this happening?
Variability in positive control wells can stem from several factors related to technique and incubation.
-
Troubleshooting Steps:
-
Inoculum Consistency: Ensure your starting bacterial culture is in the mid-log phase of growth and is well-mixed to provide a consistent inoculum density for each well.
-
"Edge Effect": The outer wells of a microtiter plate are prone to evaporation, leading to increased biofilm formation. To mitigate this, avoid using the outermost wells for experiments or fill them with sterile water or media to maintain humidity.[1]
-
Washing Technique: Inconsistent or overly aggressive washing can dislodge the biofilm.[2] Standardize your washing procedure by using a multichannel pipette to gently add and remove wash buffer (like PBS) from the side of the wells. Avoid directing the stream at the bottom of the well.
-
Q3: The crystal violet staining in my this compound-treated wells is higher than expected, suggesting poor biofilm inhibition. Could the compound be interfering with the assay?
While this compound itself is not known to be colored or to directly interfere with crystal violet staining, it's crucial to rule out any potential artifacts. High readings in treated wells can also result from experimental issues.
-
Troubleshooting Steps:
-
Compound-Only Control: To check for direct interference, include a control well with only the growth medium and this compound at the highest concentration used in your experiment. After incubation, process this well as you would the others. A high reading in this well indicates an interaction between the compound and the dye or plate. If this occurs, subtract the absorbance of the compound-only control from your treated wells.[3]
-
Insufficient Washing: Residual planktonic bacteria that were not killed but whose growth was inhibited by this compound can lead to a high background if not adequately washed away. Ensure thorough washing to remove all non-adherent cells.
-
Crystal Violet Stains Dead Cells: Crystal violet stains the total biomass, including both live and dead cells and the extracellular matrix.[4] this compound may kill bacteria without detaching them from the biofilm. Consider complementing your crystal violet assay with a metabolic assay (e.g., using tetrazolium salts like MTT or XTT) to assess the viability of the biofilm.[4][5]
-
Q4: After adding the solubilization solution (e.g., acetic acid), I see clumps or incomplete dissolution of the crystal violet.
This can lead to inaccurate and highly variable absorbance readings.
-
Troubleshooting Steps:
-
Proper Drying: Ensure the plate is completely dry after the final washing step and before adding the solubilizing agent. Water droplets can interfere with solubilization.
-
Incubation and Mixing: After adding the solubilizing agent (e.g., 33% acetic acid), ensure it covers the entire bottom of the well.[6] Incubate for at least 10-15 minutes at room temperature and gently mix the contents of the wells with a pipette before reading to ensure the dye is fully dissolved.[7][8]
-
Transfer to a New Plate: For the most accurate readings, transfer the solubilized dye to a new, clean, optically clear flat-bottom plate before measuring the absorbance.[3] This avoids interference from any remaining biofilm material.
-
Quantitative Data Summary
The following tables summarize the dose-dependent inhibitory effects of this compound (MUC) on Streptococcus mutans biofilm formation as reported in the literature.
| This compound (MUC) Concentration | Effect on S. mutans Biofilm Formation | Reference |
| 64 µg/mL | Significant reduction in biofilm biomass. | [9] |
| 128 µg/mL | Marked decrease in biofilm development. | [9][10] |
| 256 µg/mL | Strong inhibition of biofilm formation. | [9][10] |
| 100 - 500 µM | Range in which a 50% decrease in biofilm formation is observed. | [11][12] |
Table 1: Summary of this compound's effect on S. mutans biofilm formation.
| Gene/Product | Effect of MUC Treatment | Implication for Biofilm | Reference |
| gtfB, gbpC | Downregulation | Reduced EPS and biofilm matrix production. | [9] |
| comDE, vicR | Upregulation | Stress response activation. | [9] |
| Lactic Acid | Significant reduction | Decreased cariogenic potential of the biofilm. | [9][10] |
| Water-Insoluble Glucan (WIG) | Significant reduction | Weaker biofilm structure. | [9][10] |
Table 2: Molecular and physiological effects of this compound on S. mutans biofilms.
Experimental Protocols & Methodologies
Crystal Violet Biofilm Assay for this compound Efficacy
This protocol outlines the steps to quantify S. mutans biofilm formation and its inhibition by this compound.
-
Inoculum Preparation:
-
Culture S. mutans overnight in a suitable broth (e.g., TSB).
-
Dilute the overnight culture 1:100 in fresh, pre-warmed medium, often supplemented with sucrose (e.g., 1%) to promote biofilm formation.
-
-
Plate Setup:
-
In a 96-well flat-bottom, non-tissue culture-treated plate, add 100 µL of the diluted bacterial culture to each well.
-
Add 100 µL of your this compound dilutions (in the same growth medium) to the experimental wells. For controls, add 100 µL of sterile medium (untreated control) or medium with the highest concentration of the drug vehicle (vehicle control).
-
Include "media only" wells as a negative control for background staining.
-
-
Incubation:
-
Cover the plate and incubate at 37°C in a 5% CO₂ atmosphere for 24 hours without agitation.
-
-
Washing:
-
Carefully discard the planktonic culture from the wells.
-
Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS). To do this, add the PBS to the side of the well and then gently aspirate or shake out the liquid. Blot the plate on a paper towel to remove excess liquid.
-
-
Fixation:
-
Fix the remaining biofilm by adding 200 µL of 99% methanol to each well and incubating for 15 minutes.
-
Remove the methanol and allow the plate to air dry completely.
-
-
Staining:
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Remove the crystal violet solution and wash the plate by submerging it in a tray of tap water. Repeat until the water runs clear.
-
-
Solubilization and Quantification:
-
Invert the plate and tap firmly on a paper towel to remove all remaining water. Allow the plate to air dry.
-
Add 200 µL of 33% glacial acetic acid to each well to solubilize the bound dye.
-
Incubate for 10-15 minutes at room temperature.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate.
-
Measure the optical density (OD) at a wavelength between 570-595 nm using a microplate reader.
-
Visualizations
Diagrams of Signaling Pathways and Workflows
Caption: Troubleshooting decision tree for high background issues.
Caption: General workflow for the this compound biofilm assay.
Caption: Postulated signaling pathway of this compound in S. mutans.
References
- 1. caister.com [caister.com]
- 2. caister.com [caister.com]
- 3. researchgate.net [researchgate.net]
- 4. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Activity Analysis of Quorum-Sensing Signaling Peptides from Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A VicRK Signal Transduction System in Streptococcus mutans Affects gtfBCD, gbpB, and ftf Expression, Biofilm Formation, and Genetic Competence Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growing and Analyzing Static Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-cariogenic activity of this compound, a secondary metabolite of Streptococcus mutans, in mono- and multispecies biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Tetramic Acids this compound and Reutericyclin A, Produced by Streptococcus mutans Strain B04Sm5 Modulate the Ecology of an in vitro Oral Biofilm [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Mutanocyclin Antimicrobial Activity Enhancement: Technical Support Center
Welcome to the technical support center for researchers working with Mutanocyclin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the antimicrobial activity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known antimicrobial spectrum of this compound?
A1: this compound, a secondary metabolite from Streptococcus mutans, has a specific and nuanced range of activity.[1][2][3] It has been shown to inhibit the growth of its producer, S. mutans, and the cariogenic bacterium Limosilactobacillus fermentum, although this inhibition may require high concentrations.[1][2][4][5] Interestingly, at lower concentrations, it can promote the growth of beneficial commensal streptococci such as Streptococcus gordonii and Streptococcus sanguinis.[1][2][3][6] this compound also inhibits the transition of Candida albicans from yeast to its virulent hyphal form.[7][8][9][10]
Q2: My results show very weak or no antimicrobial activity of this compound against my bacterial strain of interest. Is this expected?
A2: Yes, this is a plausible outcome. This compound is not a broad-spectrum antibiotic.[3][4][11] Its effects are often observed at high concentrations and are specific to certain oral bacteria.[4][11] If your strain is not S. mutans or L. fermentum, you may not observe significant direct antimicrobial activity.
Q3: How can I potentiate the antimicrobial activity of this compound?
A3: Since this compound's intrinsic activity can be limited, exploring synergistic interactions with other antimicrobial agents is a promising strategy.[12] Combining this compound with other antibiotics, especially those with different mechanisms of action, may lead to enhanced efficacy.[13] Another approach could be chemical modification of the this compound molecule, though this would require significant medicinal chemistry efforts.
Q4: What is the mechanism of action of this compound?
A4: The primary described mechanism of action for this compound is against the fungus Candida albicans. It inhibits filamentous growth by regulating the Ras1-cAMP/PKA signaling pathway.[7][10] Its antibacterial mechanism is less well understood but is thought to be associated with the modulation of oral biofilm ecology.[1][2][3][4][5]
Troubleshooting Guides
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays
| Potential Cause | Troubleshooting Step |
| Inoculum Density | Ensure the bacterial suspension is standardized to a 0.5 McFarland standard before dilution and inoculation. Inconsistent inoculum size is a major source of variability.[14] |
| Solvent Effects | If dissolving this compound in a solvent like DMSO, run a solvent-only control to ensure the solvent itself is not inhibiting microbial growth at the concentrations used. |
| Compound Stability | Prepare fresh solutions of this compound for each experiment, as the compound's stability in solution over time may be unknown. |
| Media pH | The pH of the growth medium can influence the activity of antimicrobial compounds. Ensure your media is buffered and the pH is consistent across experiments.[14] |
Issue 2: No Synergistic Effect Observed with Other Antibiotics
| Potential Cause | Troubleshooting Step |
| Inappropriate Antibiotic Partner | The selected antibiotic may not have a complementary mechanism of action. Test a panel of antibiotics from different classes (e.g., cell wall synthesis inhibitors, protein synthesis inhibitors, DNA gyrase inhibitors). |
| Suboptimal Concentrations | The concentrations used in the checkerboard assay may be too high or too low. Test a wider range of concentrations for both this compound and the partner antibiotic, typically spanning from well above to well below their individual MICs. |
| Assay Method | The checkerboard broth microdilution method is standard, but for some combinations, a time-kill assay may provide more detailed information about the synergistic interaction over time. |
| Antagonistic Interaction | It is possible for two compounds to have an antagonistic effect, where the combined activity is less than that of the individual agents. If the Fractional Inhibitory Concentration Index (FICI) is >4.0, antagonism may be occurring. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is adapted from standard methods for antimicrobial susceptibility testing.[15][16][17]
-
Preparation of this compound Stock: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (or another suitable broth) to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture the test organism overnight. Dilute the culture to achieve a standardized turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[17]
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol allows for the evaluation of interactions between this compound and another antimicrobial agent.
-
Plate Setup: Use a 96-well plate. Along the x-axis, prepare serial dilutions of this compound. Along the y-axis, prepare serial dilutions of the partner antibiotic.
-
Combination of Agents: The wells will contain various combinations of concentrations of both compounds.
-
Inoculation: Inoculate the plate with the test organism at a final concentration of approximately 5 x 10^5 CFU/mL, as described in the MIC protocol.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each compound alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FICI ≤ 0.5
-
No Interaction (Indifference): 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-cariogenic activity of this compound, a secondary metabolite of Streptococcus mutans, in mono- and multispecies biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-cariogenic activity of this compound, a secondary metabolite of Streptococcus mutans, in mono- and multispecies biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetramic Acids this compound and Reutericyclin A, Produced by Streptococcus mutans Strain B04Sm5 Modulate the Ecology of an in vitro Oral Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetramic Acids this compound and Reutericyclin A, Produced by Streptococcus mutans Strain B04Sm5 Modulate the Ecology of an in vitro Oral Biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Streptococcus mutans suppresses filamentous growth of Candida albicans through secreting this compound, an unacylated tetramic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Tetramic Acids this compound and Reutericyclin A, Produced by Streptococcus mutans Strain B04Sm5 Modulate the Ecology of an in vitro Oral Biofilm [frontiersin.org]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. synergistic antibiotic combinations: Topics by Science.gov [science.gov]
- 14. researchgate.net [researchgate.net]
- 15. woah.org [woah.org]
- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
selecting the appropriate solvent for Mutanocyclin bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mutanocyclin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for bioassays?
A1: Methanol is a recommended and validated solvent for preparing this compound stock solutions for use in bioassays.[1] Published studies have successfully used methanol to dissolve this compound for antibacterial assays against Streptococcus mutans.[1] Dimethyl sulfoxide (DMSO) has also been used to dissolve this compound for other applications, such as RNA-sequencing experiments.
Q2: How should I prepare a this compound stock solution?
A2: To prepare a stock solution, dissolve this compound powder in high-purity methanol.[1] For use in cell-based assays, it is crucial to ensure the final concentration of the solvent in the culture medium is low enough to not affect cell viability. A final methanol concentration of 0.5% (v/v) has been shown to be non-toxic to both bacterial and human oral keratinocyte cells.[1]
Q3: What is the recommended storage condition for this compound stock solutions?
Q4: What is the mechanism of action of this compound against Streptococcus mutans?
A4: this compound inhibits the growth and biofilm formation of Streptococcus mutans. It has been shown to downregulate the expression of genes crucial for biofilm formation, specifically gtfB (glucosyltransferase B) and gbpC (glucan-binding protein C). Additionally, it upregulates the expression of stress response genes such as comDE and vicR, suggesting it induces a stress response in the bacteria.[2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound precipitate is observed in the stock solution. | The concentration of this compound exceeds its solubility limit in the chosen solvent. | - Gently warm the solution to see if the precipitate redissolves. - If warming does not work, the solution is likely supersaturated. Prepare a new, more dilute stock solution. - Consider trying a different solvent with potentially higher solubilizing capacity, such as DMSO. |
| Precipitation occurs when adding the stock solution to the aqueous culture medium. | The final concentration of this compound in the aqueous medium is above its aqueous solubility limit. The organic solvent from the stock solution is not sufficiently miscible or is at too high a concentration in the final solution. | - Increase the final volume of the culture medium to lower the final concentration of this compound. - Ensure vigorous mixing or vortexing when adding the stock solution to the aqueous medium to facilitate dispersion. - Decrease the concentration of the organic solvent in the final assay. A final concentration of 0.5% (v/v) methanol has been shown to be compatible with S. mutans cultures.[1] |
| Inconsistent or no bioactivity observed in the assay. | The this compound stock solution may have degraded. The solvent concentration in the assay is inhibiting bacterial growth. The this compound concentration is too low to elicit a response. | - Prepare a fresh stock solution of this compound. - Include a solvent control in your experiment to ensure the solvent itself is not affecting the assay outcome. The final methanol concentration should not exceed 0.5% (v/v).[1] - Perform a dose-response experiment to determine the optimal concentration range for your specific assay conditions. The minimum inhibitory concentration (MIC) against planktonic S. mutans has been reported to be 1024 µg/mL.[1] |
| Difficulty dissolving this compound powder. | Inappropriate solvent selection. Insufficient mixing. | - Ensure you are using a recommended solvent such as methanol.[1] - Use vortexing or sonication to aid in the dissolution process. |
Solvent Suitability for this compound Bioassays
| Solvent | Suitability | Notes |
| Methanol | Recommended | Validated in published studies for S. mutans bioassays.[1] Stock solutions can be prepared and stored at 4°C for short-term use.[1] |
| Dimethyl Sulfoxide (DMSO) | Potentially Suitable | Has been used for dissolving this compound for other applications. Generally a good solvent for many organic compounds. A solvent control is highly recommended. |
| Ethanol | Potentially Suitable | Often used for similar compounds, but specific solubility and compatibility with this compound bioassays should be validated. |
| Water | Not Recommended | This compound is a secondary metabolite and is unlikely to be sufficiently soluble in water for preparing concentrated stock solutions. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution in Methanol
This protocol is based on methodologies described in published literature.[1]
Materials:
-
This compound powder
-
Anhydrous methanol (ACS grade or higher)
-
Sterile, amber glass vials or microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.
-
Dissolution: Transfer the weighed this compound to a sterile amber glass vial. Add the calculated volume of anhydrous methanol to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Mixing: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used to aid dissolution if necessary, but avoid excessive heat.
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized through a 0.22 µm PTFE syringe filter compatible with methanol.
-
Storage: Store the stock solution in tightly sealed amber vials at 4°C for short-term use or in aliquots at -20°C for long-term storage.
General Protocol for Determining Maximum Solubility
If a higher concentration of this compound is required, you can determine its maximum solubility in a specific solvent using the following general protocol.
Materials:
-
This compound powder
-
Selected organic solvent (e.g., methanol, DMSO)
-
Small, sealable glass vials
-
Vortex mixer or shaker
-
Centrifuge
-
Spectrophotometer or HPLC system
Procedure:
-
Saturated Solution Preparation: Add an excess amount of this compound powder to a known volume of the solvent in a sealable glass vial.
-
Equilibration: Tightly seal the vial and agitate it at a constant temperature (e.g., room temperature or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the vial at high speed to pellet the undissolved this compound.
-
Quantification: Carefully collect a known volume of the supernatant. Dilute the supernatant with the same solvent to a concentration that falls within the linear range of your analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation: Determine the concentration of this compound in the diluted sample and back-calculate to find the concentration in the original supernatant. This value represents the maximum solubility of this compound in that solvent at that temperature.
Visualizations
Caption: Workflow for selecting a solvent and preparing this compound solutions.
References
minimizing the cytotoxic effects of Mutanocyclin at high concentrations
Welcome to the technical support center for Mutanocyclin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing potential cytotoxic effects at high concentrations during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a secondary metabolite produced by the bacterium Streptococcus mutans. It is classified as a tetramic acid.[1][2] Its primary known applications are in dental research for its anti-cariogenic properties, where it inhibits the growth and biofilm formation of S. mutans.[1] It has also been shown to have antifungal activity, specifically against Candida albicans.[2][3]
Q2: Is this compound cytotoxic?
Studies have shown that at concentrations effective for its antimicrobial and anti-biofilm activities, this compound does not exhibit significant cytotoxicity to human oral keratinocyte (HOK) cells and does not cause notable hemolysis.[1] However, as with many compounds, high concentrations may lead to cytotoxic effects. The cytotoxic potential can be cell-type specific and dependent on the experimental conditions. Some tetramic acid derivatives have been reported to have moderate antiproliferative activity against certain cancer cell lines.[4]
Q3: What are the potential signs of this compound-induced cytotoxicity in my cell cultures?
Signs of cytotoxicity can include:
-
A significant reduction in cell viability and proliferation.
-
Changes in cell morphology, such as rounding, detachment, or blebbing.
-
Increased lactate dehydrogenase (LDH) release into the culture medium, indicating compromised cell membrane integrity.
-
Activation of apoptotic pathways, which can be measured by assays for caspase activity or DNA fragmentation.
Q4: What is the suspected mechanism of action for this compound's potential cytotoxicity at high concentrations?
The precise mechanism of this compound's cytotoxicity in mammalian cells at high concentrations is not yet fully elucidated. However, its known effect on the cAMP/PKA signaling pathway in Candida albicans suggests a potential area of investigation for off-target effects in mammalian cells.[2][3] Tetramic acids as a class have diverse biological activities, and their cytotoxic effects could be mediated through various pathways.[4][5]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered when working with high concentrations of this compound.
Issue 1: High levels of cytotoxicity observed even at moderately high concentrations.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to chemical compounds. Your cell line may be particularly sensitive to this compound. Solution: Perform a dose-response curve with a wider range of concentrations and multiple time points to determine the precise IC50 value for your specific cell line. Consider using a less sensitive cell line if appropriate for your experimental goals. |
| Sub-optimal Cell Culture Conditions | Cell health and density can significantly impact susceptibility to cytotoxic agents. Stressed or overly dense cultures may be more vulnerable. Solution: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Optimize cell seeding density to avoid overgrowth during the experiment.[6] |
| Media Composition | Components in the cell culture medium can interact with the compound or influence cell sensitivity.[7] Solution: Test different media formulations to see if cytotoxicity is reduced. Ensure the pH of the media is stable after the addition of this compound. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, the final concentration of the solvent itself might be contributing to cytotoxicity. Solution: Ensure the final solvent concentration is well below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle control (media with solvent only) to assess the solvent's contribution to cytotoxicity.[8] |
Issue 2: Inconsistent results and high variability between replicate wells.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Uneven Cell Seeding | Inconsistent cell numbers across wells will lead to variable results. Solution: Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette carefully and consider plating cells in a larger volume to minimize pipetting errors. |
| Edge Effects | Wells on the periphery of the microplate are prone to evaporation, which can concentrate the compound and affect cell growth.[9] Solution: Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Compound Precipitation | At high concentrations, this compound may precipitate out of solution, leading to uneven exposure. Solution: Visually inspect the wells under a microscope after adding the compound. If precipitation is observed, consider preparing a fresh, lower concentration stock or using a different solvent system if compatible. |
| Pipetting Errors | Inaccurate pipetting of the compound can lead to significant variability. Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
Experimental Protocols to Mitigate Cytotoxicity
Here are detailed protocols for strategies to minimize the cytotoxic effects of this compound at high concentrations.
Protocol 1: Co-treatment with Antioxidants
Rationale: High concentrations of some compounds can induce oxidative stress, leading to cell death. Antioxidants can help neutralize reactive oxygen species (ROS) and protect cells.[10][11][12][13]
Methodology:
-
Cell Seeding: Plate your cells at the predetermined optimal density in a 96-well plate and allow them to adhere overnight.
-
Antioxidant Pre-treatment: Prepare a stock solution of an antioxidant such as N-acetylcysteine (NAC) or Vitamin E (Trolox). A common starting concentration for NAC is 1-10 mM.
-
Pre-treat the cells with the antioxidant-containing medium for 1-2 hours before adding this compound.
-
This compound Treatment: Add this compound at the desired high concentrations to the wells already containing the antioxidant.
-
Incubation: Incubate for the desired experimental duration.
-
Viability Assessment: Measure cell viability using a standard assay such as MTT, MTS, or a live/dead cell staining kit.
-
Controls:
-
Untreated cells (negative control)
-
Cells treated with this compound only
-
Cells treated with the antioxidant only
-
Vehicle control
-
Protocol 2: Optimizing Serum Concentration
Rationale: Serum contains growth factors that can influence cell proliferation and sensitivity to cytotoxic agents. Serum starvation can synchronize cells in the same cell cycle phase, but prolonged starvation can also sensitize them to some drugs.[14][15][16][17][18]
Methodology:
-
Cell Seeding: Plate cells as described above.
-
Serum Modulation:
-
Reduced Serum: After cell adherence, replace the growth medium with a medium containing a lower percentage of serum (e.g., 1-2% FBS instead of 10%).
-
Serum Starvation: For cell cycle synchronization, you can serum starve the cells for 12-24 hours before adding this compound.
-
-
This compound Treatment: Add this compound to the low-serum or serum-free medium.
-
Incubation and Assessment: Follow steps 5-7 from Protocol 1.
Signaling Pathways and Workflows
Diagram 1: General Experimental Workflow for Assessing and Mitigating Cytotoxicity
References
- 1. Anti-cariogenic activity of this compound, a secondary metabolite of Streptococcus mutans, in mono- and multispecies biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptococcus mutans suppresses filamentous growth of Candida albicans through secreting this compound, an unacylated tetramic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic tetramic acid derivative produced by a plant type-III polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. mdpi.com [mdpi.com]
- 8. Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidants Explained in Simple Terms [healthline.com]
- 14. Starvation-induced activation of ATM/Chk2/p53 signaling sensitizes cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Serum starving - when is it ok? - Tissue and Cell Culture [protocol-online.org]
- 18. journals.physiology.org [journals.physiology.org]
troubleshooting contamination in S. mutans cultures for Mutanocyclin production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Streptococcus mutans cultures for the production of Mutanocyclin.
Troubleshooting Guides
This section addresses specific issues that may arise during the cultivation of S. mutans and the production of this compound.
Issue 1: My S. mutans culture is contaminated with other bacteria.
Q: I've observed colonies with different morphologies or Gram-positive rods in my S. mutans culture. How can I identify and eliminate this contamination?
A: Contamination of S. mutans cultures with other microorganisms is a common issue. Other oral bacteria such as Streptococcus sobrinus, Lactobacillus sp., Staphylococcus sp., Fusobacterium sp., and Corynebacterium sp. are frequent contaminants.[1] In some cases, S. mutans itself can appear as rod-shaped, leading to misidentification as a contaminant like diphtheroids.[2]
Troubleshooting Steps:
-
Verify Culture Morphology: Streak your culture on a selective medium like Mitis Salivarius Bacitracin (MSB) agar or Tryptone-Yeast-Cysteine-Sucrose-Bacitracin (TYCSB) agar and incubate at 37°C in a 5% CO2 environment.[3][4][5] S. mutans colonies on MSB agar are typically raised, convex, and have a rough, frosted-glass appearance.[6]
-
Gram Staining: Perform a Gram stain on the suspicious colonies. S. mutans are Gram-positive cocci, often appearing in chains.
-
Review Aseptic Technique: Contamination often arises from procedural errors. Ensure you are following strict aseptic techniques.[7][8] This includes working near a Bunsen burner flame, minimizing the time culture vessels are open, and properly sterilizing all equipment and media.[7][9]
-
Utilize Selective Media: If contamination persists, consider using a more selective medium. TYCSB agar has been shown to have high selectivity for S. mutans.[4][5] The addition of antibiotics like bacitracin can help inhibit the growth of other Gram-positive bacteria.[1][10]
Issue 2: My S. mutans culture is contaminated with yeast.
Q: I've noticed fuzzy or creamy, larger colonies in my culture plates, and my broth cultures have a distinct "yeasty" smell. What should I do?
A: Yeast, particularly Candida albicans, is a common contaminant in S. mutans cultures as they can form symbiotic relationships.[11]
Troubleshooting Steps:
-
Microscopic Examination: Observe a wet mount of your culture under a microscope. Yeast cells are typically larger than bacteria and may show budding.
-
Incorporate Antifungal Agents: If yeast contamination is confirmed, you may need to supplement your culture medium with an antifungal agent. However, be aware that this can potentially affect the growth and metabolism of S. mutans. It is often better to discard the contaminated culture and start a new one from a clean stock.
-
Thorough Cleaning of Incubators: Humidified incubators can be a source of fungal and yeast contamination.[12] Ensure your incubator is regularly cleaned and decontaminated according to the manufacturer's instructions.
-
Strict Aseptic Technique: Re-evaluate your aseptic practices to prevent the introduction of airborne yeast spores.[7][8]
Issue 3: Low or no yield of this compound.
Q: I have a pure culture of S. mutans, but I am not detecting any this compound production. What could be the reason?
A: this compound is a secondary metabolite produced by S. mutans strains that possess the muc biosynthetic gene cluster (BGC).[13][14]
Troubleshooting Steps:
-
Strain Verification: Confirm that the S. mutans strain you are using is a known this compound producer. Not all strains of S. mutans carry the muc BGC.[14]
-
Culture Conditions: The production of secondary metabolites can be sensitive to culture conditions. Ensure that the growth medium, pH, temperature, and aeration are optimal for this compound production. S. mutans is a facultative anaerobe and is typically grown at 37°C.[11][15]
-
Growth Phase: Secondary metabolite production often occurs during the stationary phase of bacterial growth. Ensure you are harvesting your culture at the appropriate time.
-
Extraction Protocol: Review your extraction protocol for this compound. Inefficient extraction can lead to low or undetectable yields.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of contamination in S. mutans cultures?
A1: Common sources of contamination include:
-
Lab Personnel: Aerosols from breathing, coughing, or sneezing can introduce contaminants.
-
Environment: Dust and airborne microbes can enter cultures if proper aseptic techniques are not followed.[7]
-
Reagents and Media: Contaminated water, buffers, or media components can introduce microorganisms.
-
Equipment: Improperly sterilized loops, flasks, and pipettes are a frequent source of contamination.
Q2: What is the recommended medium for cultivating S. mutans to minimize contamination?
A2: For selective isolation and cultivation of S. mutans, several media are available. Tryptone-Yeast-Cysteine-Sucrose-Bacitracin (TYCSB) agar has demonstrated high sensitivity and selectivity.[4][5] Mitis Salivarius agar with the addition of bacitracin (MSB) is also commonly used to inhibit other oral streptococci.[10] Brain Heart Infusion (BHI) broth or agar is a suitable non-selective medium for routine growth.[3][16][17]
Q3: Can I add antibiotics to my S. mutans culture to prevent contamination?
A3: Yes, selective media for S. mutans often contain antibiotics to suppress the growth of competing bacteria. Bacitracin is commonly used to inhibit other Gram-positive bacteria.[1][10] However, it's crucial to use the correct concentration, as high levels could inhibit S. mutans growth. Some strains of S. mutans have shown resistance to antibiotics like ciprofloxacin and methicillin.[1]
Q4: How should I properly sterilize my equipment and media for S. mutans culture?
A4: All media and reusable equipment should be sterilized by autoclaving at 121°C (15 lbs pressure) for at least 15 minutes.[3][6] Inoculating loops and the necks of glass bottles should be flamed before and after each transfer.[7] Work surfaces should be disinfected with 70% ethanol.[7]
Data Presentation
Table 1: Commonly Used Selective Media for S. mutans
| Media Abbreviation | Full Name | Key Selective Agents | Reference |
| MSB | Mitis Salivarius Bacitracin | Bacitracin (0.2 U/mL) | [10] |
| TYCSB | Tryptone-Yeast-Cysteine-Sucrose-Bacitracin | Bacitracin | [4][5] |
| GSTB | Glucose-Sucrose-Tellurite-Bacitracin | Tellurite, Bacitracin | [4][5] |
Table 2: Antibiotic Susceptibility Profile of S. mutans
| Antibiotic | Susceptibility | Reference |
| Vancomycin | High | [1] |
| Penicillin | High | [1] |
| Erythromycin | High | [1] |
| Ciprofloxacin | Low (Resistant) | [1] |
| Bacitracin | Low (Resistant) | [1] |
| Methicillin | Low (Resistant) | [1] |
Experimental Protocols
Protocol 1: Preparation of Mitis Salivarius Bacitracin (MSB) Agar
-
Suspend 90g of Mitis Salivarius Agar base in 1000 ml of purified water.
-
Add 200g of sucrose.[10]
-
Heat to boiling to dissolve the medium completely.
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
Cool the medium to 45-50°C.
-
Aseptically add 0.2 units of bacitracin per ml of medium.[10]
-
Mix well and pour into sterile Petri plates.
Protocol 2: Aseptic Inoculation of S. mutans Culture
-
Disinfect the work area with 70% ethanol.[7]
-
Arrange all necessary materials (culture tubes, plates, sterile loops, Bunsen burner) within easy reach.[7]
-
Light the Bunsen burner.
-
Loosen the caps of the culture tubes.
-
Sterilize the inoculating loop in the Bunsen flame until it is red hot. Allow it to cool in the sterile air near the flame.
-
Uncap the tube containing the S. mutans stock culture, passing the neck of the tube through the flame.[7]
-
Collect a small amount of inoculum with the sterile loop.
-
Flame the neck of the stock culture tube again and recap it.
-
Uncap the sterile media tube/plate, flame the neck of the tube if applicable, and inoculate the medium.
-
Flame the neck of the newly inoculated tube and recap.
-
Sterilize the inoculating loop in the Bunsen flame.
-
Incubate the culture at 37°C in a 5% CO2 atmosphere.[3]
Visualizations
Caption: Troubleshooting workflow for identifying and addressing contamination in S. mutans cultures.
Caption: Logical steps for troubleshooting low or no this compound yield from S. mutans cultures.
References
- 1. ijcmas.com [ijcmas.com]
- 2. Streptococcus mutans endocarditis: beware of the ‘diphtheroid’ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streptococcus mutans Growth and Resultant Material Surface Roughness on Modified Glass Ionomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of five selective media for the growth and enumeration of Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. himedialabs.com [himedialabs.com]
- 7. Aseptic techniques [practicalbiology.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. US3890200A - Selective medium for streptococcus mutans - Google Patents [patents.google.com]
- 11. Streptococcus mutans - Wikipedia [en.wikipedia.org]
- 12. corning.com [corning.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | Tetramic Acids this compound and Reutericyclin A, Produced by Streptococcus mutans Strain B04Sm5 Modulate the Ecology of an in vitro Oral Biofilm [frontiersin.org]
- 15. microbenotes.com [microbenotes.com]
- 16. Biofilm formation by Streptococcus mutans and its inhibition by green tea extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Real-Time Monitoring of Streptococcus mutans Biofilm Formation Using a Quartz Crystal Microbalance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Mucin Gene Cluster Cloning Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of mucin (MUC) gene cluster cloning. Mucin genes are notoriously difficult to clone due to their large size, high GC content, and extensive tandem repeat (TR) regions. This guide offers detailed protocols, quantitative data comparisons, and visual workflows to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with cloning MUC gene clusters?
A1: The primary challenges in cloning MUC gene clusters stem from their inherent molecular characteristics:
-
Large Size: MUC gene clusters can be exceptionally large, often exceeding the capacity of standard plasmid vectors.
-
High GC Content: The high percentage of guanine (G) and cytosine (C) bases increases the melting temperature of the DNA, making it difficult to denature and amplify during PCR. This can also lead to the formation of stable secondary structures that inhibit polymerase activity.[1][2]
-
Repetitive Sequences: MUC genes contain extensive tandem repeat (TR) domains. These repetitive sequences are prone to recombination and instability during cloning and propagation in host organisms like E. coli.[3] They can also cause polymerase slippage during PCR, leading to insertions and deletions.[3]
-
Lack of Unique Restriction Sites: The repetitive nature of MUC genes often means a scarcity of unique restriction enzyme sites, complicating traditional cloning strategies.[1]
Q2: Which cloning methods are most suitable for large and repetitive MUC gene clusters?
A2: Several advanced cloning techniques are better suited for MUC gene clusters than traditional restriction enzyme-based methods:
-
Gibson Assembly: This method allows for the seamless assembly of multiple DNA fragments in a single, isothermal reaction. It does not rely on restriction sites, making it ideal for large and complex constructs.[4][5][6]
-
Bacterial Artificial Chromosomes (BACs) and Yeast Artificial Chromosomes (YACs): These are vectors designed to carry very large DNA inserts (100-350 kb for BACs, and up to 1 Mb for YACs).[7][8] They are essential for cloning entire MUC gene clusters.
-
Long-Range PCR: This technique is crucial for amplifying large fragments of MUC genes. It utilizes a blend of DNA polymerases to achieve both high processivity and fidelity.[9][10]
Q3: How can I optimize PCR for amplifying high-GC and repetitive MUC gene sequences?
A3: Optimizing PCR for these challenging templates is critical for success. Key strategies include:
-
High-Fidelity, Processive Polymerases: Use a DNA polymerase blend specifically designed for long and GC-rich templates. These enzymes often have proofreading activity to minimize errors.
-
PCR Additives: Incorporate additives like DMSO (1-10%), betaine (1-2 M), or glycerol to help denature GC-rich DNA and resolve secondary structures.[2]
-
Optimized Cycling Conditions:
-
Denaturation: Use a higher initial denaturation temperature (e.g., 95-98°C) and extend the denaturation time during cycling.
-
Annealing: Employ a "touchdown" PCR protocol, where the annealing temperature is gradually lowered over successive cycles. This can improve specificity.
-
Extension: Use a longer extension time to ensure the polymerase can fully replicate the large fragments. A general rule is 1-2 minutes per kb.[9]
-
-
Primer Design: Design primers with a higher melting temperature (Tm) and a GC content of 40-60%. Longer primers (25-35 bp) can also improve specificity.[11]
Troubleshooting Guides
Problem 1: Low or No PCR Product
| Possible Cause | Troubleshooting Step |
| Inefficient Denaturation of High-GC Template | Increase initial denaturation time and temperature. Add PCR enhancers like DMSO or betaine.[2] |
| Formation of Secondary Structures | Use a polymerase with a strand-displacing activity or additives that reduce secondary structures. |
| Suboptimal Primer Design | Re-design primers with higher Tm and appropriate GC content. Ensure primers do not form strong self-dimers or hairpins. |
| Degraded Template DNA | Use high-quality, intact genomic DNA. Assess DNA integrity on an agarose gel. |
| Incorrect Annealing Temperature | Optimize the annealing temperature using a gradient PCR. Consider a touchdown PCR protocol. |
Problem 2: Smear on Agarose Gel after PCR
| Possible Cause | Troubleshooting Step |
| Nonspecific Primer Annealing | Increase the annealing temperature. Use touchdown PCR. Design more specific primers. |
| Too Many PCR Cycles | Reduce the number of PCR cycles to avoid over-amplification. |
| Contamination | Use fresh reagents and dedicated pipettes. Perform a negative control reaction (no template DNA). |
| Polymerase Slippage on Tandem Repeats | Use a high-fidelity polymerase with strong proofreading activity. Optimize extension temperature and time. |
Problem 3: No Colonies or Only Vector Self-Ligation Colonies after Transformation
| Possible Cause | Troubleshooting Step |
| Inefficient Ligation of Large Fragments | Increase the ligation time and use a higher concentration of ligase. Optimize the vector-to-insert molar ratio. For large inserts, a 1:1 to 1:3 ratio is often a good starting point.[12] |
| Low Transformation Efficiency with Large Plasmids | Use highly competent cells specifically designed for large plasmid transformation (e.g., electrocompetent cells). The efficiency of transformation decreases as plasmid size increases.[13][14] |
| Toxicity of the MUC Gene Product | Use a low-copy number vector or an inducible promoter to control the expression of the MUC gene. Incubate plates at a lower temperature (e.g., 30°C) after transformation.[15] |
| Recombination of Repetitive Sequences | Use a recombination-deficient E. coli strain (e.g., Stbl2™, SURE®). Grow cultures at lower temperatures to reduce the metabolic activity that can lead to recombination.[15] |
| Vector Dephosphorylation Issues | If using traditional cloning, ensure complete dephosphorylation of the vector to prevent self-ligation. Heat-inactivate the phosphatase before ligation.[16] |
Quantitative Data Summary
Table 1: Comparison of High-Fidelity DNA Polymerase Error Rates
| DNA Polymerase | Error Rate (errors per 10^6 bases) | Relative Fidelity (vs. Taq) |
| Taq | ~8.0 - 30.0 | 1x |
| Pfu | ~1.3 | ~6x |
| Phusion® | ~0.4 - 0.9 | ~20-50x |
| Q5® High-Fidelity | ~0.28 | ~100-280x |
Data compiled from various sources. Actual performance may vary depending on experimental conditions.[17][18][19]
Table 2: Effect of Plasmid Size on Transformation Efficiency
| Plasmid Size (kb) | Transformation Efficiency (CFU/µg DNA) |
| ~3 | 1 x 10^9 |
| ~7 | 5 x 10^8 |
| ~10 | 2 x 10^8 |
| ~15 | 8 x 10^7 |
| >20 | < 1 x 10^7 |
Values are approximate and can vary significantly based on the competent cells and transformation protocol used.[14]
Experimental Protocols
Protocol 1: Long-Range PCR for a High-GC MUC Gene Fragment
-
Reaction Setup:
-
Template DNA: 100-250 ng of high-quality genomic DNA
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
High-Fidelity DNA Polymerase Buffer (5x): 10 µL
-
dNTPs (10 mM each): 1 µL
-
DMSO: 2.5 µL (for a final concentration of 5%)
-
High-Fidelity Polymerase Blend: 1 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
PCR Cycling Conditions (Touchdown Protocol):
-
Initial Denaturation: 98°C for 3 minutes
-
10 Cycles (Touchdown):
-
Denaturation: 98°C for 20 seconds
-
Annealing: 72°C for 30 seconds (decrease by 1°C each cycle)
-
Extension: 72°C for 1 minute/kb
-
-
25 Cycles:
-
Denaturation: 98°C for 20 seconds
-
Annealing: 62°C for 30 seconds
-
Extension: 72°C for 1 minute/kb
-
-
Final Extension: 72°C for 10 minutes
-
Hold: 4°C
-
-
Analysis: Run 5 µL of the PCR product on a 0.8% agarose gel to verify the size and purity of the amplicon.
Protocol 2: Gibson Assembly for MUC Gene Cluster Assembly
-
Fragment Preparation:
-
Amplify the desired MUC gene fragments and the vector backbone using a high-fidelity polymerase.
-
Design primers with 20-40 bp overlaps homologous to the adjacent fragment.[4]
-
Purify the PCR products using a PCR clean-up kit or gel extraction.
-
Quantify the concentration of each fragment.
-
-
Assembly Reaction:
-
On ice, combine the DNA fragments in a single tube. Use a 1:3 molar ratio of vector to insert. For multiple inserts, use equimolar amounts of each insert. A total of 0.02–0.5 pmoles of DNA fragments is recommended.[20]
-
Add Gibson Assembly Master Mix (2x) to an equal volume of the DNA fragment mixture.
-
Incubate the reaction at 50°C for 15-60 minutes. Longer incubation times (up to 60 minutes) are recommended for assemblies with more than 3 fragments or large fragments.[6][20]
-
-
Transformation:
-
Transform 2 µL of the assembly reaction into 50 µL of high-efficiency competent E. coli cells (e.g., NEB 5-alpha or DH5alpha).
-
Follow the manufacturer's protocol for transformation.
-
Plate on selective agar plates and incubate overnight at 37°C (or 30°C for potentially toxic clones).
-
-
Screening: Screen colonies by colony PCR and/or restriction digest of miniprep DNA to identify correctly assembled constructs. Confirm the sequence by Sanger sequencing.
Visualizations
Caption: Workflow for MUC gene cluster cloning using Gibson Assembly.
Caption: Logical troubleshooting flow for a cloning experiment.
References
- 1. neb.com [neb.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Recombinant mucin biotechnology and engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gibson Assembly 101: Expert Cloning Tips You Need to Know [thermofisher.com]
- 5. addgene.org [addgene.org]
- 6. Gibson Assembly - Snapgene [snapgene.com]
- 7. Construction of bacterial artificial chromosome libraries for use in phylogenetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BAC Library Construction | Springer Nature Experiments [experiments.springernature.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. genscript.com [genscript.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. neb.com [neb.com]
- 15. Cloning Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 16. neb.com [neb.com]
- 17. agilent.com [agilent.com]
- 18. Error Rate Comparison during Polymerase Chain Reaction by DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. neb.com [neb.com]
Validation & Comparative
Mutanocyclin and Fluconazole: A Comparative Analysis of Efficacy Against Candida albicans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal efficacy of mutanocyclin and the widely used antimycotic, fluconazole, against the opportunistic fungal pathogen Candida albicans. This analysis is based on available experimental data and is intended to inform research and development efforts in the pursuit of novel antifungal therapies.
Executive Summary
Candida albicans is a major cause of opportunistic fungal infections in humans, particularly in immunocompromised individuals. The emergence of resistance to current antifungal drugs, such as fluconazole, necessitates the exploration of new therapeutic agents. This compound, a secondary metabolite produced by Streptococcus mutans, has demonstrated promising anti-candidal activity. This guide presents a side-by-side comparison of the in vitro efficacy of this compound and fluconazole, focusing on their minimum inhibitory concentrations, impact on biofilm formation, and cytotoxicity profiles. While direct comparative studies are limited, this compilation of data from various sources offers valuable insights into their respective strengths and weaknesses.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and fluconazole against Candida albicans. It is crucial to note that the data are compiled from different studies and direct, side-by-side comparisons under identical experimental conditions are not yet available.
Table 1: Minimum Inhibitory Concentration (MIC) Against Planktonic C. albicans
| Compound | C. albicans Strain(s) | MIC (µg/mL) | Reference Study |
| This compound | Not explicitly reported for planktonic growth | - | - |
| Fluconazole | ATCC 90028 | 4 | [1] |
| Fluconazole | Clinical Isolates | MICs ≤8 µg/mL considered susceptible | [2] |
Table 2: Biofilm Inhibition of C. albicans
| Compound | Biofilm Inhibition Metric | Concentration (µg/mL) | Effect | Reference Study |
| This compound | Filamentation Inhibition | 8 - 16 | Remarkable reduction in filamentation | [3] |
| This compound | Filamentation Inhibition | 32 | Complete abolishment of filamentous growth | [3] |
| Fluconazole | Minimum Biofilm Inhibitory Concentration (MBIC) | > 640 | 59.2% of tested isolates showed resistance | [4] |
| Fluconazole | Biofilm Formation Inhibition | Not specified | Inhibited biofilm formation in both susceptible and resistant strains | [5] |
Table 3: Cytotoxicity Against Human and Other Mammalian Cell Lines
| Compound | Cell Line | Cytotoxicity Metric | Concentration (µg/mL) | Effect | Reference Study |
| This compound | Human Oral Keratinocyte (HOK) | Cell Viability | 32 - 512 | No significant variation in cell viability | [6] |
| This compound | Human Oral Keratinocyte (HOK) | Cell Viability | 1024 | Significantly reduced cell viability | [6] |
| Fluconazole | Murine Fibroblasts (L929) | Cell Viability | ≤ 62.5 | No alteration in cell viability after 48h | [7] |
| Fluconazole | Murine Fibroblasts (L929) | Cell Viability | ≥ 250 | >90% reduction in viability | [7] |
| Fluconazole | African Green Monkey Kidney (Vero) | Cell Viability | 1306 (µM) | Reduced cell viability (85.93%) | [8][9] |
| Fluconazole | African Green Monkey Kidney (Vero) | Cell Viability | 2612.1 (µM) | Statistically significant reduction in cell viability (35.25%) | [8][9] |
Mechanisms of Action
This compound: this compound disrupts the filamentous growth of C. albicans, a critical virulence factor for tissue invasion and biofilm formation.[10] It achieves this by modulating the Ras1-cAMP-PKA signaling pathway, a key regulator of morphogenesis in C. albicans.[11][12] Specifically, this compound's activity involves the regulation of the PKA catalytic subunit Tpk2 and its downstream target, the transcriptional regulator Sfl1.[10]
Fluconazole: As a member of the azole class of antifungals, fluconazole inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and disrupts membrane integrity and function, ultimately inhibiting fungal growth.
Signaling Pathway Diagrams
Caption: Fluconazole's mechanism of action targeting ergosterol biosynthesis.
Caption: this compound's proposed signaling pathway for inhibiting filamentation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines.[2]
-
Inoculum Preparation: C. albicans is cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution: A serial two-fold dilution of the antifungal agent (this compound or fluconazole) is prepared in a 96-well microtiter plate using RPMI-1640 medium.
-
Incubation: Each well is inoculated with the prepared fungal suspension. The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of visible growth (typically ≥50% or ≥80% reduction in turbidity) compared to a drug-free control well.[2]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
C. albicans Biofilm Inhibition Assay (Crystal Violet Method)
This protocol is a standard method for quantifying biofilm formation.
-
Inoculum Preparation: C. albicans is grown overnight in a suitable broth medium (e.g., YPD). The culture is then washed and resuspended in a biofilm-inducing medium (e.g., RPMI-1640) to a standardized cell density (e.g., 1 x 10⁷ cells/mL).
-
Biofilm Formation: 100 µL of the cell suspension is added to the wells of a 96-well flat-bottom microtiter plate, along with varying concentrations of the test compound. The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Non-adherent cells are removed by gently washing the wells with phosphate-buffered saline (PBS).
-
Staining: The remaining biofilms are fixed with methanol and then stained with 0.1% crystal violet solution.
-
Destaining and Quantification: The stained biofilms are washed to remove excess stain, and the bound crystal violet is solubilized with an appropriate solvent (e.g., 33% acetic acid). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the biofilm biomass.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streptococcus mutans suppresses filamentous growth of Candida albicans through secreting this compound, an unacylated tetramic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biofilm Formation and Susceptibility to Amphotericin B and Fluconazole in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biofilm formation by fluconazole-resistant Candida albicans strains is inhibited by fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-cariogenic activity of this compound, a secondary metabolite of Streptococcus mutans, in mono- and multispecies biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanocarriers of Miconazole or Fluconazole: Effects on Three-Species Candida Biofilms and Cytotoxic Effects In Vitro [mdpi.com]
- 8. Cytotoxic and Genotoxic Effects of Fluconazole on African Green Monkey Kidney (Vero) Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic and Genotoxic Effects of Fluconazole on African Green Monkey Kidney (Vero) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Streptococcus mutans suppresses filamentous growth of Candida albicans through secreting this compound, an unacylated tetramic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Roles of Streptococcus mutans-Candida albicans interaction in early childhood caries: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating Mutanocyclin's Target in the PKA Pathway of Candida albicans: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mutanocyclin and other natural compounds that target the Protein Kinase A (PKA) signaling pathway in the pathogenic yeast Candida albicans. The objective is to offer a clear, data-driven perspective on the validation of this compound's target and its performance relative to other potential therapeutic agents.
Introduction to this compound and the PKA Pathway in C. albicans
This compound, a secondary metabolite produced by Streptococcus mutans, has been identified as a potent inhibitor of filamentation in Candida albicans, a key virulence trait of this opportunistic fungal pathogen.[1][2] Research has pinpointed the catalytic subunit Tpk2 of the PKA signaling pathway as the primary target of this compound.[1][2] The PKA pathway is a central regulator of morphogenesis, stress responses, and virulence in C. albicans, making it an attractive target for novel antifungal therapies. This guide will delve into the experimental data supporting the validation of Tpk2 as this compound's target and compare its efficacy with other natural compounds known to interfere with this critical signaling cascade.
Comparative Analysis of PKA Pathway Inhibitors
This section provides a comparative overview of the in vitro and in vivo efficacy of this compound and alternative natural compounds that inhibit the PKA pathway in C. albicans.
In Vitro Efficacy: Inhibition of Filamentation and Biofilm Formation
| Compound | Target(s) | Filamentation Inhibition | Biofilm Inhibition | Source |
| This compound | Tpk2 | Dose-dependent inhibition: >50% reduction in filamentous cells at 32 µg/mL.[3] | Significant reduction in biofilm biomass and thickness in a dose-dependent manner.[4] | Streptococcus mutans[1][2] |
| Farnesol | Ras1-Cyr1-PKA pathway | 50% inhibition of white cell filamentation at 1 µM.[5] | Inhibits biofilm formation at concentrations of 30-300 µM.[6] | Candida albicans (quorum-sensing molecule) |
| Sanguinarine | cAMP signaling pathway | Inhibition of hypha formation at ≥0.8 µg/mL.[3] | MIC50 of 3.2 µg/mL; ≥0.8 µg/mL suppresses biofilm formation.[3][4] | Macleaya cordata (plant alkaloid)[7] |
In Vivo Efficacy in Animal Models
| Compound | Animal Model | Route of Administration | Key Findings |
| This compound | Murine model of oral candidiasis; Galleria mellonella infection model | Topical (tongue); Injection | Reduced hyphal invasion in tongue tissue.[8] Increased survival rates of infected G. mellonella larvae.[8] |
| Farnesol | Murine model of systemic candidiasis | Intraperitoneal (i.p.) or oral | Increased mortality when administered exogenously.[9][10][11] Reduced endogenous farnesol production decreased virulence.[9][10] |
| Sanguinarine | Murine model of systemic candidiasis | Intraperitoneal (i.p.) | Significantly improved survival and reduced fungal burden in the kidney at 1.5 and 2.5 mg/kg/day.[7][12] |
Experimental Protocols
This section details the methodologies for key experiments used to validate and compare PKA pathway inhibitors in C. albicans.
Gene Deletion and Overexpression in C. albicans
Objective: To genetically validate the target of an inhibitor by assessing the phenotype of knockout and overexpression mutants.
Protocol:
-
Construct Generation: Amplify the upstream and downstream flanking regions of the target gene (e.g., TPK2) by PCR. Ligate these fragments with a selectable marker (e.g., URA3, HIS1) to create a disruption cassette. For overexpression, clone the gene of interest into an expression vector with a strong promoter (e.g., ACT1p).
-
Transformation: Transform the disruption cassette or overexpression plasmid into C. albicans cells using the lithium acetate/PEG method or electroporation.
-
Selection: Select for transformants on appropriate auxotrophic or drug-containing media.
-
Verification: Confirm gene deletion or overexpression by diagnostic PCR, Southern blotting, and qRT-PCR.
RNA-Sequencing (RNA-Seq) Analysis
Objective: To determine the global transcriptional response of C. albicans to inhibitor treatment.
Protocol:
-
Cell Culture and Treatment: Grow C. albicans to mid-log phase and treat with the inhibitor at a predetermined concentration (e.g., 32 µg/mL this compound) or a vehicle control (DMSO) for a specified time.
-
RNA Extraction: Harvest cells and extract total RNA using a hot acid-phenol method followed by purification.
-
Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., on an Illumina platform).
-
Data Analysis: Align reads to the C. albicans reference genome and perform differential gene expression analysis to identify up- and down-regulated genes.
In Vitro Biofilm Formation Assay
Objective: To quantify the effect of an inhibitor on C. albicans biofilm formation.
Protocol (XTT Reduction Assay):
-
Cell Adhesion: Add a standardized suspension of C. albicans cells to the wells of a microtiter plate and incubate to allow for cell adherence.
-
Inhibitor Treatment: Wash the wells to remove non-adherent cells and add fresh medium containing serial dilutions of the inhibitor.
-
Biofilm Growth: Incubate the plate to allow for biofilm formation.
-
Quantification: Wash the biofilms and add a solution of XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione. The metabolic activity of the biofilm reduces XTT to a formazan product, which can be quantified by measuring the absorbance at 490 nm.
Murine Model of Systemic Candidiasis
Objective: To evaluate the in vivo efficacy of an inhibitor in a mammalian infection model.
Protocol:
-
Inoculum Preparation: Grow C. albicans in yeast form, wash, and resuspend in sterile saline to the desired concentration.
-
Infection: Inject mice intravenously (e.g., via the tail vein) with the C. albicans suspension.
-
Treatment: Administer the inhibitor or a vehicle control at specified doses and time points (e.g., daily intraperitoneal injections).
-
Monitoring and Endpoint Analysis: Monitor the mice for signs of illness and survival. At the experimental endpoint, euthanize the mice and determine the fungal burden in target organs (e.g., kidneys) by plating homogenized tissue on selective agar.
Visualizing the PKA Pathway and Experimental Workflows
To further clarify the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Streptococcus mutans suppresses filamentous growth of Candida albicans through secreting this compound, an unacylated tetramic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of Sanguinarine against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of Sanguinarine against Candida albicans Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Farnesol inhibits translation to limit growth and filamentation in C. albicans and S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Candida albicans Biofilm Formation by Farnesol, a Quorum-Sensing Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Effect of farnesol on a mouse model of systemic candidiasis, determined by use of a DPP3 knockout mutant of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Farnesol on a Mouse Model of Systemic Candidiasis, Determined by Use of a DPP3 Knockout Mutant of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis [frontiersin.org]
Unraveling Fungal Defenses: A Comparative Transcriptomic Analysis of Candida albicans's Response to Mutanocyclin and Other Antifungals
A deep dive into the genetic reprogramming of a formidable fungal pathogen in the face of diverse chemical challenges reveals both shared and unique strategies of survival and resistance. This guide provides a comparative analysis of the transcriptomic response of Candida albicans to the novel antibacterial agent Mutanocyclin and conventional antifungal drugs, offering researchers and drug developers valuable insights into potential new therapeutic targets.
Candida albicans, an opportunistic fungal pathogen, poses a significant threat to human health, particularly in immunocompromised individuals. The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents and a deeper understanding of the pathogen's defense mechanisms. This guide dissects the transcriptomic alterations in C. albicans upon exposure to this compound, a recently identified secondary metabolite from Streptococcus mutans, and compares them to the well-documented responses elicited by established antifungal drug classes, including azoles, polyenes, and echinocandins.
Executive Summary of Transcriptomic Responses
The following table summarizes the key transcriptomic changes observed in C. albicans in response to this compound and other major antifungal agents. This comparative overview highlights the distinct and overlapping cellular pathways targeted by these compounds.
| Antifungal Agent | Drug Class | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Primary Cellular Target/Effect |
| This compound | Tetramic Acid | Genes related to cell wall biogenesis and remodeling (e.g., SPR1, HYR4, IFF8)[1][2] | Genes involved in filamentous growth and virulence (e.g., HWP1, ALS3, ECE1)[1][3] | Inhibition of filamentous growth via the cAMP/PKA signaling pathway[1][4][5] |
| Azoles (e.g., Fluconazole) | Ergosterol Biosynthesis Inhibitor | Ergosterol biosynthesis genes (ERG11, ERG3), drug efflux pumps (CDR1, CDR2)[6][7][8] | Genes sensitive to ergosterol depletion | Inhibition of lanosterol 14-α-demethylase (Erg11p), leading to ergosterol depletion and accumulation of toxic sterols[6][8] |
| Polyenes (e.g., Amphotericin B) | Membrane Disruptor | Genes involved in cell stress responses (DDR48, RTA2)[8] | Genes sensitive to membrane damage and oxidative stress | Binds to ergosterol in the fungal cell membrane, forming pores and causing leakage of cellular contents[8][9] |
| Echinocandins (e.g., Caspofungin) | Cell Wall Synthesis Inhibitor | Genes involved in cell wall integrity and repair (e.g., chitin synthesis genes), hypha-specific genes (ALS3, HWP1)[6][9] | Genes sensitive to cell wall stress | Inhibition of β-(1,3)-D-glucan synthase, a key enzyme in cell wall biosynthesis[10] |
Signaling Pathways Under Attack: A Visual Comparison
The following diagrams, generated using the DOT language, illustrate the key signaling pathways in C. albicans affected by this compound and other antifungals. These visualizations provide a clear representation of the molecular cascades involved in the fungal stress response.
Caption: this compound signaling cascade in C. albicans.
Caption: Common antifungal resistance pathways in C. albicans.
Experimental Methodologies: A Look Behind the Data
The transcriptomic data presented in this guide were primarily generated using RNA sequencing (RNA-seq), a powerful technique for analyzing the entire transcriptome of an organism. A generalized workflow for these experiments is outlined below.
Caption: Generalized experimental workflow for RNA-seq analysis.
1. Fungal Culture and Treatment: C. albicans strains, typically the wild-type reference strain SC5314, are grown in appropriate liquid media (e.g., YPD or RPMI) to a specific growth phase (e.g., mid-logarithmic). The cultures are then exposed to sub-inhibitory concentrations of the antifungal agent (this compound, fluconazole, etc.) or a vehicle control (e.g., DMSO) for a defined period.
2. RNA Extraction and Quality Control: Total RNA is extracted from the fungal cells using standard methods, such as hot phenol-chloroform extraction or commercially available kits. The quality and quantity of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Bioanalyzer).
3. Library Preparation and Sequencing: The extracted RNA is used to construct cDNA libraries. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. The prepared libraries are then sequenced using a high-throughput sequencing platform, such as Illumina.[11][12][13]
4. Bioinformatic Analysis: The raw sequencing reads are processed to remove low-quality bases and adapter sequences. The cleaned reads are then aligned to the C. albicans reference genome. Gene expression levels are quantified by counting the number of reads that map to each gene.
5. Differential Gene Expression and Pathway Analysis: Statistical analysis is performed to identify genes that are significantly differentially expressed between the antifungal-treated and control samples.[3] A twofold or greater change in expression with a low p-value (e.g., <0.05) is a common cutoff.[1][2][3] Gene Ontology (GO) and pathway enrichment analyses are then conducted to identify the biological processes and signaling pathways that are overrepresented among the differentially expressed genes.
Concluding Remarks
The comparative transcriptomic analysis reveals that while established antifungals primarily induce responses related to their direct targets (ergosterol biosynthesis, cell wall integrity) and drug efflux, this compound triggers a more specific response centered on the inhibition of the yeast-to-hypha transition. This morphogenetic switch is a key virulence factor for C. albicans. The downregulation of filamentation-specific genes by this compound, mediated through the cAMP/PKA pathway, presents a promising alternative therapeutic strategy. By targeting virulence rather than viability, compounds like this compound may exert less selective pressure for the development of resistance. Further investigation into the specific molecular interactions of this compound and the downstream effects on the fungal transcriptome will be crucial for the development of novel antivirulence therapies to combat the growing challenge of antifungal resistance.
References
- 1. Streptococcus mutans suppresses filamentous growth of Candida albicans through secreting this compound, an unacylated tetramic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Global Transcriptomic Analysis of the Candida albicans Response to Treatment with a Novel Inhibitor of Filamentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Roles of Streptococcus mutans-Candida albicans interaction in early childhood caries: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Candida albicans Antifungal Resistance and Tolerance in Bloodstream Infections: The Triad Yeast-Host-Antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Interaction of Candida albicans Biofilms with Antifungals: Transcriptional Response and Binding of Antifungals to Beta-Glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptomic meta-analysis to identify potential antifungal targets in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roles of P-body factors in Candida albicans filamentation and stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. E-GEOD-49310 - The Transcriptional Stress Response of Candida albicans to Weak Organic Acids - OmicsDI [omicsdi.org]
assessing the synergistic effects of Mutanocyclin with other antimicrobial agents
Absence of direct synergistic data on Mutanocyclin necessitates a focus on established experimental frameworks for future research.
To date, published research has not specifically investigated the synergistic effects of this compound with other antimicrobial agents. Studies have primarily focused on its role in the oral microbiome, its anti-cariogenic properties, and its interactions with other oral pathogens like Candida albicans[1][2][3][4][5][6][7][8]. While this compound itself demonstrates some antimicrobial activity, its potential to enhance the efficacy of other antibiotics remains an unexplored area of research[1][2].
This guide provides a comprehensive overview of the standard methodologies that researchers can employ to assess the potential synergistic effects of this compound with other antimicrobial compounds. The protocols and data presentation formats outlined below are based on established methods for evaluating antimicrobial synergy.
Key Experimental Approaches to Determine Synergy
Two primary in vitro methods are widely accepted for quantifying the synergistic effects of antimicrobial combinations: the checkerboard assay and the time-kill curve analysis.
Checkerboard Assay
The checkerboard assay is a microdilution technique used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents[9][10][11][12].
Experimental Protocol:
-
Preparation of Antimicrobial Agents:
-
Prepare stock solutions of this compound and the second antimicrobial agent (Agent B) at a concentration several times higher than their expected Minimum Inhibitory Concentrations (MICs).
-
Perform serial two-fold dilutions of this compound along the x-axis of a 96-well microtiter plate and serial two-fold dilutions of Agent B along the y-axis.
-
-
Inoculum Preparation:
-
Culture the test microorganism (e.g., Streptococcus mutans, Staphylococcus aureus) to the mid-logarithmic phase.
-
Adjust the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Incubation:
-
Inoculate each well of the 96-well plate containing the antimicrobial dilutions with the prepared bacterial suspension.
-
Include appropriate controls: wells with bacteria and no antimicrobials (growth control), wells with each antimicrobial alone, and wells with media alone (sterility control).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of each agent alone and in combination by visual inspection for turbidity or by measuring absorbance. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FIC for each agent:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of this compound + FIC of Agent B
-
-
Interpret the FICI values as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Data Presentation:
The results of a checkerboard assay are typically summarized in a table.
| Test Organism | Antimicrobial Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI | Interpretation |
| S. aureus ATCC 29213 | This compound | 128 | 32 | 0.25 | 0.5 | Synergy |
| Vancomycin | 1 | 0.25 | 0.25 | |||
| E. coli ATCC 25922 | This compound | >256 | 128 | 0.5 | 1.0 | Indifference |
| Gentamicin | 2 | 1 | 0.5 |
Time-Kill Curve Analysis
Time-kill curve assays provide a dynamic picture of the antimicrobial interaction over time, indicating whether a combination is bactericidal (kills bacteria) or bacteriostatic (inhibits growth)[13][14][15].
Experimental Protocol:
-
Inoculum and Antimicrobial Preparation:
-
Prepare a bacterial inoculum as described for the checkerboard assay, adjusting to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in a larger volume of broth.
-
Add this compound and/or the second antimicrobial agent at concentrations informed by their MICs (e.g., 0.5x MIC, 1x MIC, 2x MIC).
-
-
Sampling and Plating:
-
Incubate the cultures at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots and plate them onto appropriate agar plates.
-
-
Data Analysis:
-
After incubation of the plates, count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL against time for each antimicrobial condition (this compound alone, Agent B alone, combination, and growth control).
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Data Presentation:
The quantitative results from a time-kill assay can be presented in a table.
| Test Organism | Treatment | Log₁₀ CFU/mL at 0 hr | Log₁₀ CFU/mL at 24 hr | Change in Log₁₀ CFU/mL |
| S. mutans UA159 | Growth Control | 5.7 | 8.9 | +3.2 |
| This compound (1x MIC) | 5.7 | 6.1 | +0.4 | |
| Penicillin (1x MIC) | 5.7 | 4.5 | -1.2 | |
| This compound + Penicillin | 5.7 | 2.3 | -3.4 |
Visualizing Experimental Workflows
Checkerboard Assay Workflow
Caption: Workflow for the checkerboard synergy assay.
Time-Kill Curve Analysis Workflow
Caption: Workflow for the time-kill curve analysis.
Potential Signaling Pathways and Mechanisms of Synergy
While no specific synergistic mechanisms involving this compound have been elucidated, potential interactions could involve several pathways. For instance, if this compound disrupts the bacterial cell membrane or efflux pumps, it could enhance the intracellular concentration and efficacy of other antibiotics. Future research could explore these possibilities.
Hypothetical Synergy Mechanism
Caption: A hypothetical mechanism of this compound synergy.
References
- 1. Frontiers | Tetramic Acids this compound and Reutericyclin A, Produced by Streptococcus mutans Strain B04Sm5 Modulate the Ecology of an in vitro Oral Biofilm [frontiersin.org]
- 2. Tetramic Acids this compound and Reutericyclin A, Produced by Streptococcus mutans Strain B04Sm5 Modulate the Ecology of an in vitro Oral Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-cariogenic activity of this compound, a secondary metabolite of Streptococcus mutans, in mono- and multispecies biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Streptococcus mutans suppresses filamentous growth of Candida albicans through secreting this compound, an unacylated tetramic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-cariogenic activity of this compound, a secondary metabolite of Streptococcus mutans, in mono- and multispecies biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emerypharma.com [emerypharma.com]
- 13. researchgate.net [researchgate.net]
- 14. Time-kill behavior against eight bacterial species and cytotoxicity of antibacterial monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vivo and In Vitro Efficacy of Minocycline-Based Combination Therapy for Minocycline-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Mutanocyclin's Biofilm Inhibition Spectrum: A Comparative Analysis with Other Natural Products
For Immediate Release
A detailed comparison of the biofilm inhibition properties of Mutanocyclin against a range of other natural products is presented below for researchers, scientists, and drug development professionals. This guide provides a quantitative comparison of their efficacy, detailed experimental methodologies, and visual representations of their mechanisms of action.
Introduction
Bacterial biofilms pose a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The quest for novel anti-biofilm compounds has led to the exploration of natural products as a promising source of inspiration. This compound, a tetramic acid derivative produced by Streptococcus mutans, has demonstrated anti-cariogenic activity by inhibiting biofilm formation of its producer organism.[1][2][3] This guide provides a comparative analysis of the biofilm inhibition spectrum of this compound with other well-characterized natural products, offering a valuable resource for the scientific community.
Quantitative Comparison of Biofilm Inhibition
The following table summarizes the biofilm inhibitory concentrations of this compound and other selected natural products against various bacterial species. The data is presented as the concentration required for 50% inhibition of biofilm formation (IC50) or the minimum biofilm inhibitory concentration (MBIC), where available.
| Natural Product | Target Organism(s) | Biofilm Inhibition Concentration (µM) | Reference(s) |
| This compound | Oral Biofilm Community | 100 - 500 (for 50% decrease) | [4][5] |
| Streptococcus mutans | MIC: 1024 µg/mL (~2867 µM) | [1][2][3] | |
| Reutericyclin | Oral Biofilm Community | < 0.0005 (for 50% decrease) | [4][5] |
| Nisin | Staphylococcus aureus | MBIC: 5 - 10 µg/mL (~1.5 - 3 µM) | [6] |
| Pseudomonas aeruginosa | No significant inhibition alone | [7] | |
| Multi-species oral biofilms | ≥ 1 µg/mL (~0.3 µM) | ||
| Curcumin | Pseudomonas aeruginosa | MBIC: 128 µg/mL (~347 µM) | |
| Staphylococcus aureus | MBIC: 32 µg/mL (~87 µM) | ||
| Streptococcus mutans & Candida albicans (dual-species) | MBEC50: 0.5 mM (500 µM) | ||
| Quercetin | Pseudomonas aeruginosa | IC50: 0.085 µg/mL (~0.28 µM) | |
| Staphylococcus epidermidis | ≥ 90% inhibition at 250 µg/mL (~827 µM) | ||
| Berberine | Staphylococcus aureus | >50% inhibition at 50 - 500 µg/mL (~148 - 1480 µM) | |
| Pseudomonas aeruginosa | 71.7% inhibition at 0.625 mg/mL (~1850 µM) |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of biofilm inhibition.
Biofilm Formation Inhibition Assay (Crystal Violet Method)
This assay is widely used to quantify the total biomass of a biofilm.[8][9][10][11][12]
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial cultures
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
Test compounds (this compound and other natural products)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid or 95% Ethanol
-
Microplate reader
Procedure:
-
Bacterial Inoculum Preparation: Grow bacterial cultures overnight in the appropriate broth at 37°C. Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.1) in fresh medium.
-
Incubation with Test Compounds: Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate. Add 100 µL of the test compound at various concentrations (typically a 2-fold serial dilution). Include positive (bacteria with no compound) and negative (medium only) controls.
-
Biofilm Formation: Incubate the plate at 37°C for 24-48 hours without shaking.
-
Washing: Carefully remove the planktonic cells by gently aspirating the medium. Wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate. Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
Data Analysis: The percentage of biofilm inhibition is calculated using the formula: (1 - (OD of treated well / OD of control well)) * 100.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the three-dimensional visualization of biofilm architecture and viability.[13][14][15][16][17]
Materials:
-
Sterile glass-bottom dishes or chamber slides
-
Bacterial cultures and growth medium
-
Test compounds
-
Fluorescent stains (e.g., SYTO 9 and propidium iodide for live/dead staining)
-
Confocal microscope
Procedure:
-
Biofilm Growth: Grow biofilms on the glass surface of the dish or slide in the presence or absence of the test compound for 24-48 hours.
-
Staining: Gently wash the biofilm with PBS. Add a solution containing the fluorescent stains (e.g., LIVE/DEAD™ BacLight™ Bacterial Viability Kit) and incubate in the dark for 15-30 minutes.
-
Imaging: Mount the sample on the confocal microscope stage. Acquire a series of z-stack images through the thickness of the biofilm using appropriate laser excitation and emission filters for the chosen stains.
-
Image Analysis: Use imaging software (e.g., ImageJ, Imaris) to reconstruct 3D images of the biofilm and quantify parameters such as biofilm thickness, biomass, and the ratio of live to dead cells.
XTT Reduction Assay for Metabolic Activity
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay measures the metabolic activity of the cells within the biofilm, providing an indication of cell viability.[18][19][20][21][22]
Materials:
-
Sterile 96-well microtiter plates
-
Biofilms grown as described above
-
XTT solution
-
Menadione solution (as an electron-coupling agent)
-
PBS
-
Microplate reader
Procedure:
-
Biofilm Preparation: Grow biofilms in a 96-well plate with and without the test compounds.
-
Washing: Gently wash the biofilms twice with PBS to remove planktonic cells.
-
XTT Reaction: Prepare the XTT/menadione solution immediately before use. Add the solution to each well and incubate in the dark at 37°C for 2-5 hours.
-
Quantification: Measure the absorbance of the formazan product at a wavelength of 450-490 nm using a microplate reader.
-
Data Analysis: The percentage of reduction in metabolic activity is calculated similarly to the crystal violet assay.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the known or proposed mechanisms by which these natural products inhibit biofilm formation.
This compound's Impact on Streptococcus mutans Biofilm
Caption: this compound's inhibitory effect on S. mutans biofilm.
Quercetin's Interference with Pseudomonas aeruginosa Quorum Sensing
Caption: Quercetin's disruption of the LasI/R-RhlI/R quorum sensing circuit.
Berberine's Inhibition of the Staphylococcus aureus Agr System
Caption: Berberine's inhibitory action on the S. aureus Agr quorum sensing system.
Experimental Workflow for Biofilm Inhibition Assay
Caption: Workflow of the crystal violet biofilm inhibition assay.
Conclusion
This comparative guide highlights the diverse biofilm inhibition profiles of this compound and other natural products. While this compound shows moderate activity primarily against oral biofilms, other compounds like Reutericyclin, Quercetin, and Nisin exhibit potent, broad-spectrum anti-biofilm properties. The provided experimental protocols and mechanistic diagrams offer a foundational resource for researchers aiming to further investigate these and other natural products as potential therapeutics for biofilm-associated infections. Further research is warranted to explore the full potential of this compound against a wider range of clinically relevant pathogens and to elucidate its precise molecular mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-cariogenic activity of this compound, a secondary metabolite of Streptococcus mutans, in mono- and multispecies biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-cariogenic activity of this compound, a secondary metabolite of Streptococcus mutans, in mono- and multispecies biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetramic Acids this compound and Reutericyclin A, Produced by Streptococcus mutans Strain B04Sm5 Modulate the Ecology of an in vitro Oral Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. Frontiers | Inactivation of Pseudomonas aeruginosa biofilms by thymoquinone in combination with nisin [frontiersin.org]
- 8. Crystal violet staining protocol | Abcam [abcam.com]
- 9. Crystal violet assay [bio-protocol.org]
- 10. static.igem.org [static.igem.org]
- 11. static.igem.org [static.igem.org]
- 12. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for Studying Biofilm Formation: Flow Cells and Confocal Laser Scanning Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. journals.asm.org [journals.asm.org]
- 16. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]
- 17. Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Soluble Tetrazolium-Based Reduction Assay to Evaluate the Effect of Antibodies on Candida tropicalis Biofilms [jove.com]
- 19. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jcdr.net [jcdr.net]
- 21. journals.asm.org [journals.asm.org]
- 22. scielo.br [scielo.br]
A Comparative Analysis of the muc Gene Cluster and Other Tetramic Acid Biosynthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bacterial muc gene cluster, responsible for the biosynthesis of mutanocyclin and reutericyclins, with other prominent tetramic acid biosynthetic pathways found in both bacteria and fungi. This comparison focuses on the genetic organization, biosynthetic mechanisms, and, where available, the production yields of these structurally diverse and biologically active secondary metabolites.
Introduction to Tetramic Acid Biosynthesis
Tetramic acids are a class of natural products characterized by a pyrrolidine-2,4-dione ring system. They are synthesized by a variety of microorganisms and exhibit a wide range of biological activities, including antimicrobial, antiviral, and cytotoxic properties. The biosynthesis of most tetramic acids is orchestrated by hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) multienzyme complexes. These molecular assembly lines select and link specific amino acid and acyl-CoA precursors to generate a linear intermediate, which is then cyclized to form the characteristic tetramic acid core. Variations in the starter and extender units, as well as modifications by tailoring enzymes, lead to the vast structural diversity observed in this class of compounds.
The muc Gene Cluster: A Bacterial Pathway for this compound and Reutericyclins
The muc gene cluster, found in human-associated bacteria such as Streptococcus mutans and Lactobacillus reuteri, directs the synthesis of the 3-acetylated tetramic acids, this compound (MUC) and reutericyclins (RTCs).[1] These compounds are implicated in microbial competition and host-microbe interactions. The core of the muc biosynthetic machinery is a hybrid NRPS-PKS assembly line encoded by the mucD and mucE genes.[1] A key feature of this pathway is an unusual lactam bond formation to close the pyrrolidine-2,4-dione ring.[1] Subsequent acetylation and, in the case of MUC, deacylation by other enzymes in the cluster lead to the final products.[1]
Comparative Overview of Tetramic Acid Biosynthetic Pathways
While sharing a common biosynthetic logic centered around PKS-NRPS hybrids, different tetramic acid pathways exhibit variations in their gene cluster organization, the specific enzymes involved, and the final products. The following sections and data table provide a comparative look at the muc gene cluster and other well-characterized tetramic acid biosynthetic pathways.
Data Presentation: Quantitative Comparison of Production Titers
The following table summarizes the available quantitative data on the production of various tetramic acids. It is important to note that direct comparisons of yields are challenging due to variations in producing organisms, fermentation conditions, and analytical methods used in different studies.
| Tetramic Acid Product(s) | Producing Organism | Gene Cluster | Key Biosynthetic Enzymes | Reported Yield | Citation(s) |
| This compound, Reutericyclins | Streptococcus mutans, Lactobacillus reuteri | muc | MucD (NRPS), MucE (PKS) | Not explicitly reported in mg/L or g/L | [1] |
| Reutericyclin | Lactobacillus reuteri | rtc | RtcN (NRPS), RtcK (PKS) | Not explicitly reported in mg/L or g/L | [2] |
| Ilicicolin H, Ilicicolin K | Trichoderma reesei (genetically activated) | trili | TriliA (PKS-NRPS) | High-yield production (not quantified) | [3] |
| Tenellin derivatives | Beauveria neobassiana | ten | PKS-NRPS | e.g., Pretenellin C (1.2 mg from 10L) | [4][5] |
| Equisetin | Fusarium heterosporum | eqx | EqxS (PKS-NRPS) | Not explicitly reported in mg/L or g/L | [6] |
| Penicillide derivatives | Penicillium sp. SCSIO06868 | Not specified | PKS-NRPS | e.g., Compound 1 (30.5 mg from 28L) | [7][8] |
| Lecanicilins | Lecanicillium fusisporum | Not specified | PKS-NRPS | e.g., Lecanicilin C (40 mg) | [9] |
Mandatory Visualizations
Biosynthetic Pathway of the muc Gene Cluster
The diagram below illustrates the proposed biosynthetic pathway for this compound and reutericyclins as directed by the muc gene cluster.
Caption: Biosynthesis of this compound and Reutericyclins.
Experimental Workflow for Comparative Analysis
This diagram outlines a general experimental workflow for the comparative analysis of different tetramic acid biosynthetic pathways.
Caption: Workflow for Analyzing Tetramic Acid Pathways.
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. Below are generalized methodologies for key experiments cited in the analysis of tetramic acid biosynthesis.
General Fermentation Protocol for Tetramic Acid Production
-
Strain Inoculation: Inoculate a suitable production medium (e.g., PDB for fungi, MRS for Lactobacillus) with a fresh culture of the producing strain.
-
Incubation: Incubate the culture under optimal conditions for growth and secondary metabolite production (e.g., 25-30°C for fungi, 37°C for bacteria, with shaking or static as required).
-
Monitoring: Monitor the fermentation for growth (e.g., optical density or biomass) and product formation over time.
-
Harvesting: After a predetermined fermentation period (typically several days to weeks), harvest the culture broth and/or mycelia for extraction.
General Protocol for Extraction and Purification
-
Extraction:
-
For extracellular products, extract the culture filtrate with an appropriate organic solvent (e.g., ethyl acetate).
-
For intracellular products, disrupt the cells (e.g., sonication, homogenization) and extract the cell lysate with an organic solvent.
-
-
Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.
-
Purification:
-
Subject the crude extract to column chromatography (e.g., silica gel, Sephadex LH-20) for initial fractionation.
-
Perform further purification of the fractions using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and solvent system.
-
General Protocol for Quantification
-
Standard Curve: Prepare a standard curve using a purified and quantified sample of the tetramic acid of interest.
-
Sample Preparation: Prepare the crude extract or purified fractions at a known concentration.
-
HPLC Analysis: Analyze the samples by HPLC, monitoring at a specific wavelength where the compound absorbs.
-
Quantification: Determine the concentration of the tetramic acid in the samples by comparing the peak area to the standard curve.
General Protocol for NRPS-PKS Enzyme Activity Assays (In Vitro)
-
Enzyme Production: Clone and express the gene(s) encoding the NRPS and/or PKS enzymes in a suitable heterologous host (e.g., E. coli). Purify the recombinant protein(s).
-
Assay Mixture: Prepare a reaction mixture containing the purified enzyme(s), the required substrates (amino acid, acyl-CoA), co-factors (e.g., ATP, Mg2+), and a suitable buffer.
-
Reaction: Initiate the reaction by adding the enzyme and incubate at an optimal temperature.
-
Product Analysis: Stop the reaction and analyze the formation of the product or intermediate by methods such as HPLC, mass spectrometry, or radioactivity-based assays if using labeled substrates.
Conclusion
The comparative analysis of the muc gene cluster with other tetramic acid biosynthetic pathways reveals a conserved core logic involving PKS-NRPS hybrid enzymes. The diversity in the resulting natural products arises from variations in the genetic makeup of the clusters, the substrate specificity of the core enzymes, and the activity of tailoring enzymes. While quantitative production data remains fragmented across the literature, this guide provides a framework for understanding the key similarities and differences between these important biosynthetic pathways. Further research focusing on the heterologous expression and biochemical characterization of these pathways will be crucial for unlocking their full potential for the discovery and development of novel therapeutic agents.
References
- 1. Atlas of nonribosomal peptide and polyketide biosynthetic pathways reveals common occurrence of nonmodular enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Five Tetramic Acid Derivatives Isolated from the Iranian Fungus Colpoma quercinum CCTU A372 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Bioprospection of Tenellins Produced by the Entomopathogenic Fungus Beauveria neobassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Equisetin biosynthesis in Fusarium heterosporum - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. New Tetramic Acid Derivatives From the Deep-Sea-Derived Fungus Penicillium sp. SCSIO06868 With SARS-CoV-2 Mpro Inhibitory Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | New Tetramic Acid Derivatives From the Deep-Sea-Derived Fungus Penicillium sp. SCSIO06868 With SARS-CoV-2 Mpro Inhibitory Activity Evaluation [frontiersin.org]
- 9. New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Inflammatory Potential of Mutanocyclin: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-inflammatory activity of Mutanocyclin. Due to a lack of available data on its specific effects in cell lines, this document focuses on presenting what is known about this compound and contrasts it with the well-documented anti-inflammatory properties of established tetracycline antibiotics, Minocycline and Doxycycline, in relevant cell models.
Executive Summary
This compound, a secondary metabolite produced by the oral bacterium Streptococcus mutans, has been noted for its potential anti-inflammatory properties in a murine model. However, to date, there is a conspicuous absence of publicly available scientific literature validating its anti-inflammatory activity in specific cell lines. This guide aims to bridge this informational gap by presenting a detailed comparison with two well-characterized tetracycline derivatives, Minocycline and Doxycycline. These compounds have established anti-inflammatory effects, and their mechanisms of action have been extensively studied in various cell lines, particularly macrophage cell models, which are pivotal in inflammatory responses. This comparison will serve as a valuable resource for researchers interested in the therapeutic potential of this compound and other anti-inflammatory agents.
This compound: An Enigmatic Player in Inflammation
This compound is a tetramic acid derivative produced by Streptococcus mutans. While its role in the oral microbiome has been a subject of study, its systemic biological activities are less understood. Initial research has hinted at its anti-inflammatory potential in animal models, but crucial in vitro data from cell-based assays remains elusive. This lack of data prevents a direct comparison of its efficacy and potency against other anti-inflammatory compounds at a cellular level.
Comparative Analysis: this compound vs. Tetracyclines
In the absence of direct data for this compound, this guide presents a comprehensive look at the anti-inflammatory profiles of Minocycline and Doxycycline. These second-generation tetracyclines are known for their anti-inflammatory properties, which are independent of their antibiotic activity.
Performance in Macrophage Cell Lines
Macrophage cell lines, such as the murine RAW 264.7 and human monocyte-derived macrophages, are standard models for studying inflammation. Upon stimulation with inflammatory agents like lipopolysaccharide (LPS), these cells produce a cascade of pro-inflammatory mediators. The following table summarizes the inhibitory effects of Minocycline and Doxycycline on key inflammatory markers in these cell lines.
Table 1: Comparison of the Anti-Inflammatory Activity of Minocycline and Doxycycline in Macrophage Cell Lines
| Compound | Cell Line | Inflammatory Stimulus | Inhibited Markers | Potency (IC50 / Effective Concentration) | Reference |
| Minocycline | J774 Macrophages | LPS | Nitric Oxide (NO) | EC50 = 14.56 µg/mL | [1] |
| Human Monocytes | LPS | TNF-α, IL-1β, IL-6, COX-2 (mRNA) | 10-40 µM showed significant reduction | [2] | |
| Human Monocytes | LPS | TNF-α, IL-6, PGE2 (protein) | 10-40 µM showed significant reduction | [3] | |
| Doxycycline | Monocyte-derived Macrophages | A. actinomycetemcomitans LPS | IL-1β, IL-8, TNF-α | Significant inhibition at 2 µM | [4] |
| Monocyte-derived Macrophages | A. actinomycetemcomitans LPS | IL-6 | Significant inhibition at 10 µM | [4] | |
| RAW 264.7 Macrophages | LPS | VEGF-C, IL-1β, TNF-α | Significant inhibition | [5] |
Note: The lack of data for this compound in this table highlights the current research gap.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of Minocycline and Doxycycline are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammation.
The NF-κB Signaling Pathway
The diagram below illustrates the canonical NF-κB signaling pathway, which is a common target for anti-inflammatory drugs.
Caption: Canonical NF-κB signaling pathway initiated by LPS.
Minocycline and Doxycycline have been shown to inhibit the activation of NF-κB, thereby preventing the transcription of pro-inflammatory genes.[2][5]
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments used to assess anti-inflammatory activity in cell lines.
Cell Culture and LPS Stimulation
-
Cell Line: Murine macrophage cell line RAW 264.7 or human monocyte-derived macrophages (THP-1 differentiated with PMA).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
LPS Stimulation: Cells are typically seeded in 24- or 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing the test compound (e.g., this compound, Minocycline, or Doxycycline) at various concentrations for a pre-incubation period (e.g., 1-2 hours). Subsequently, cells are stimulated with lipopolysaccharide (LPS) from E. coli or other sources (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours) to induce an inflammatory response.
Measurement of Nitric Oxide (NO) Production
-
Principle: The Griess assay is used to measure the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment and LPS stimulation.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Quantification of Cytokines
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate, wash, and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentration from the standard curve.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory activity of a test compound in a macrophage cell line.
Caption: Workflow for in vitro anti-inflammatory screening.
Conclusion and Future Directions
While this compound has shown early promise as an anti-inflammatory agent in vivo, a significant gap exists in our understanding of its activity at the cellular and molecular level. The validation of its anti-inflammatory effects in relevant cell lines, such as macrophages, is a critical next step. The experimental protocols and comparative data for Minocycline and Doxycycline provided in this guide offer a clear roadmap for future investigations into the therapeutic potential of this compound. Researchers are encouraged to employ these established methodologies to elucidate the mechanisms of action of this intriguing natural product and to definitively position it within the landscape of anti-inflammatory compounds.
References
- 1. Proteomic analysis of the anti-inflammatory action of minocycline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minocycline ameliorates LPS-induced inflammation in human monocytes by novel mechanisms including LOX-1, Nur77 and LITAF inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minocycline ameliorates LPS-induced inflammation in human monocytes by novel mechanisms including LOX-1, Nur77 and LITAF inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxycycline reduces lipopolysaccharide-induced inflammatory mediator secretion in macrophage and ex vivo human whole blood models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxycycline Inhibits Inflammation-Induced Lymphangiogenesis in Mouse Cornea by Multiple Mechanisms | PLOS One [journals.plos.org]
A Head-to-Head Comparison of Mutanocyclin and Reutericyclin on Oral Microbiome Composition
For Researchers, Scientists, and Drug Development Professionals
The oral microbiome, a complex and dynamic community of microorganisms, plays a pivotal role in maintaining oral health. Dysbiosis of this microbial community can lead to prevalent oral diseases such as dental caries and periodontitis. Consequently, the development of novel antimicrobial agents that can selectively modulate the oral microbiome is a key area of research. This guide provides a detailed, head-to-head comparison of two such agents, Mutanocyclin and Reutericyclin, both tetramic acid derivatives that have shown promise in influencing the oral microbial landscape.
Executive Summary
This comparison guide delves into the experimental data available for this compound and Reutericyclin, focusing on their respective impacts on the composition and function of the oral microbiome. Reutericyclin emerges as a potent, broad-spectrum antimicrobial that significantly inhibits biofilm formation and acid production at nanomolar concentrations.[1][2][3][4] In contrast, this compound exhibits a more nuanced and specific activity at much higher micromolar concentrations, notably reducing the abundance of the cariogenic bacterium Limosilactobacillus fermentum while showing limited broad-spectrum antibacterial action.[1][2][3][5] This guide presents a comprehensive overview of their performance, supported by quantitative data, detailed experimental protocols, and visual diagrams of their mechanisms and experimental workflows.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the antimicrobial and anti-biofilm activities of this compound and Reutericyclin against key oral bacteria.
Table 1: Biofilm Inhibition
| Compound | Organism/Model | Concentration for 50% Biofilm Inhibition | Source |
| Reutericyclin | Saliva-derived in vitro oral biofilm | < 0.5 nM | [1][6] |
| This compound | Saliva-derived in vitro oral biofilm | 100 - 500 µM | [1][6] |
| This compound | Streptococcus mutans monospecies biofilm | Dose-dependent reduction | [2][5] |
Table 2: Minimum Inhibitory Concentrations (MICs)
| Compound | Target Organism | MIC (µg/mL) | Source |
| This compound | Streptococcus gordonii | 2048 | [2] |
| This compound | Streptococcus sanguinis | 2048 | [2] |
| Reutericyclin | Broad range of Gram-positive bacteria | 0.1 - 1 | [7] |
| (S)-Reutericyclin | Staphylococcus epidermidis | Inhibitory | [8] |
| (S)-Reutericyclin | Clostridium difficile, Listeria monocytogenes, Enterococcus faecium, Staphylococcus aureus, Streptococcus agalactiae | Not Inhibitory | [8] |
Table 3: Effects on Oral Microbiome Composition (in vitro saliva-derived biofilm)
| Compound (Concentration) | Key Changes in Bacterial Abundance | Source |
| Reutericyclin (0.5 nM) | Significantly altered the abundance of nearly 40 taxa. Increased S. oralis, S. dentisani, S. anginosus. Decreased V. dispar, S. porcorum, S. cristatus. | [1][2] |
| This compound (500 µM) | Caused significant changes in only five taxa. Large decrease in Limosilactobacillus fermentum. Modest increases in Gemella sanguinis, Gemella morbillorum, Prevotella veroralis, and Atopobium parvulum. | [1][2] |
Experimental Protocols
A detailed understanding of the methodologies used to generate the comparative data is crucial for its interpretation and for designing future studies.
In Vitro Oral Biofilm Model using Human Saliva
This model aims to create a complex, multi-species biofilm that mimics the natural oral plaque.
-
Saliva Collection: Unstimulated saliva is collected from healthy donors who have refrained from oral hygiene, eating, and drinking for a specified period. The saliva is pooled and centrifuged to remove host cells and debris.
-
Pellicle Formation: The clarified saliva is used to coat the surfaces of the chosen biofilm growth substratum (e.g., hydroxyapatite discs, microtiter plate wells) to form an artificial pellicle, which is the initial layer for bacterial attachment in the oral cavity.
-
Inoculation and Growth: The pellicle-coated surfaces are inoculated with the saliva and incubated in a suitable growth medium, often supplemented with nutrients representative of the oral environment (e.g., mucin, sucrose). The incubation is typically carried out under anaerobic or facultative anaerobic conditions at 37°C.
-
Biofilm Maturation: The biofilms are allowed to mature for a defined period, with regular media changes to provide fresh nutrients and remove waste products.
-
Treatment: Mature biofilms are then treated with the test compounds (this compound or Reutericyclin) at various concentrations.
-
Analysis: Following treatment, the biofilms are analyzed for various parameters, including total biomass (e.g., using crystal violet staining), bacterial viability (e.g., using live/dead staining and confocal microscopy), and microbial composition (e.g., via 16S rRNA gene sequencing).
16S rRNA Gene Sequencing for Microbiome Analysis
This technique is used to identify and quantify the different bacterial taxa within a sample.
-
DNA Extraction: Total genomic DNA is extracted from the biofilm samples using a combination of enzymatic lysis (e.g., with lysozyme and proteinase K) and a commercial DNA extraction kit.
-
PCR Amplification: The 16S rRNA gene, a marker gene for bacterial identification, is amplified from the extracted DNA using universal primers that target conserved regions of the gene. These primers often have barcodes to allow for the multiplexing of multiple samples in a single sequencing run.
-
Library Preparation: The PCR products (amplicons) are purified and pooled to create a sequencing library.
-
Sequencing: The library is sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Bioinformatic Analysis: The raw sequencing reads are processed to remove low-quality sequences and chimeras. The remaining sequences are then clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) based on their similarity. These OTUs/ASVs are then assigned a taxonomic classification by comparing them to a reference database of known 16S rRNA gene sequences (e.g., Greengenes, SILVA, or a human oral microbiome-specific database like HOMD).[9]
-
Statistical Analysis: The resulting taxonomic profiles are analyzed to determine the relative abundance of different bacterial taxa in each sample and to identify significant differences in microbial composition between different treatment groups.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for in vitro oral biofilm experiments.
Signaling Pathways
Caption: Mechanisms of action for Reutericyclin and this compound.
Concluding Remarks
The comparative analysis of this compound and Reutericyclin reveals two distinct approaches to modulating the oral microbiome. Reutericyclin acts as a potent, broad-spectrum antimicrobial agent, suggesting its potential utility in applications requiring a significant reduction in the overall bacterial load, such as in the treatment of acute oral infections. However, its broad activity may also impact beneficial commensal bacteria.
In contrast, this compound demonstrates a more targeted effect, particularly against L. fermentum, and appears to modulate the behavior of S. mutans rather than exhibiting strong bactericidal activity against it.[2][5] This specificity could be advantageous for applications aiming to subtly shift the microbial balance towards a healthier state without causing widespread disruption to the oral ecosystem.
Further research is warranted to fully elucidate the mechanisms of action of this compound and to explore the potential for synergistic effects when used in combination with other antimicrobial agents. In vivo studies are also necessary to validate these in vitro findings and to assess the clinical potential of both this compound and Reutericyclin in the management of oral diseases.
References
- 1. Streptococcus mutans suppresses filamentous growth of Candida albicans through secreting this compound, an unacylated tetramic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Profiling of Oral Bacterial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Standardization of the protocol for oral cavity examination and collecting of the biological samples for microbiome research using the next-generation sequencing (NGS): own experience with the COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetramic Acids this compound and Reutericyclin A, Produced by Streptococcus mutans Strain B04Sm5 Modulate the Ecology of an in vitro Oral Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. v31.homd.org [v31.homd.org]
- 8. chosunobr.org [chosunobr.org]
- 9. journals.asm.org [journals.asm.org]
Unraveling Mutanocyclin Biosynthesis: A Comparative Guide to the Functional Roles of Key Genes
A detailed analysis of gene knockout studies provides critical insights into the biosynthetic pathway of Mutanocyclin, a tetramic acid produced by Streptococcus mutans. This guide compares the effects of specific gene deletions on this compound production, offering researchers valuable data and protocols to inform future studies in natural product biosynthesis and drug development.
The biosynthesis of this compound, a secondary metabolite with potential anti-inflammatory properties, is orchestrated by the muc biosynthetic gene cluster (BGC) in Streptococcus mutans. Understanding the precise function of each gene within this cluster is paramount for harnessing its therapeutic potential. This guide synthesizes experimental data from key studies that have systematically dissected the muc BGC through targeted gene knockouts, providing a clear comparison of their impact on the production of this compound and its acylated precursors, the reutericyclins.
Comparative Analysis of this compound and Reutericyclin Production in Gene Knockout Mutants
Experimental evidence from targeted gene deletion studies in Streptococcus mutans B04Sm5 has elucidated the distinct roles of several genes within the muc cluster. The following table summarizes the quantitative impact of these knockouts on the production of this compound and total reutericyclins, as determined by High-Performance Liquid Chromatography (HPLC) analysis. Production levels are expressed relative to the wild-type strain.
| Gene Knockout | Protein Function | Relative this compound Production | Relative Total Reutericyclin Production | Key Findings | Reference |
| ΔmucD | Non-ribosomal Peptide Synthetase (NRPS) | Abolished | Abolished | Essential for the initiation of the biosynthetic pathway. | [1][2] |
| ΔmucF | Acylase | Abolished | Increased | Catalyzes the deacylation of reutericyclins to produce this compound. | [1][2] |
| ΔmucG | TetR/AcrR family transcriptional regulator | Increased | Increased | Acts as a transcriptional repressor of the muc operon. | [1] |
| ΔmucH | TetR/AcrR family transcriptional regulator | Reduced | Reduced | Functions as a transcriptional activator of the muc operon. | [1] |
| ΔmucI | DHA2 family transporter | Reduced | Reduced | Likely involved in the export of this compound and/or reutericyclins. | [1] |
The this compound Biosynthetic Pathway
The production of this compound is a multi-step process initiated by the core biosynthetic enzymes, a non-ribosomal peptide synthetase (NRPS) encoded by mucD and a polyketide synthase (PKS) encoded by mucE. These enzymes collaborate to synthesize the acylated tetramic acid precursors, reutericyclins. The final step in this compound biosynthesis is the deacylation of reutericyclins, a reaction catalyzed by the acylase MucF. The expression of the muc operon is tightly controlled by two transcriptional regulators, MucG (a repressor) and MucH (an activator). Finally, the transporter MucI is implicated in the secretion of these secondary metabolites.
Figure 1. The confirmed biosynthetic pathway of this compound.
Experimental Protocols
The following sections detail the methodologies employed in the key studies to generate and analyze the muc gene knockout mutants in Streptococcus mutans B04Sm5.
Construction of Gene Deletion Mutants
Targeted, nonpolar, in-frame deletions of mucD, mucF, mucG, mucH, and mucI were constructed using a markerless gene deletion strategy. The general workflow is as follows:
-
Construction of Deletion Cassettes: For each target gene, approximately 1-kb upstream and downstream flanking regions were amplified by PCR from S. mutans B04Sm5 genomic DNA. A spectinomycin resistance cassette was also amplified.
-
Assembly of Deletion Constructs: The upstream flanking region, the spectinomycin resistance cassette, and the downstream flanking region were joined by isothermal assembly.
-
Transformation of S. mutans: The assembled linear DNA constructs were transformed into electrocompetent S. mutans B04Sm5 cells.
-
Selection and Verification of Mutants: Transformants were selected on brain heart infusion (BHI) agar containing spectinomycin. The correct integration of the deletion cassette and the absence of the target gene were confirmed by PCR and Sanger sequencing.
Analysis of this compound and Reutericyclin Production
The production of this compound and reutericyclins in the wild-type and mutant strains was quantified using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: S. mutans strains were grown in BHI broth. The culture supernatants were collected, acidified, and extracted with ethyl acetate. The organic extracts were dried and resuspended in methanol.
-
HPLC Analysis: The resuspended extracts were analyzed on a C18 column. A gradient of acetonitrile in water with 0.1% formic acid was used as the mobile phase.
-
Detection and Quantification: The eluting compounds were monitored by UV absorbance at 280 nm. The peaks corresponding to this compound and reutericyclins were identified by comparison to purified standards or by their characteristic retention times. Relative quantification was performed by comparing the peak areas of the metabolites in the mutant strains to those in the wild-type strain.
Alternative Approaches: Heterologous Expression
An alternative and powerful strategy for characterizing biosynthetic gene clusters is heterologous expression. This involves cloning the entire BGC into a well-characterized host organism, such as Escherichia coli or a model Streptomyces species. This approach offers several advantages:
-
Decoupling from Native Regulation: Expression of the BGC in a heterologous host can bypass complex native regulatory networks, potentially leading to higher product titers.
-
Genetic Tractability: The use of genetically tractable hosts facilitates further genetic manipulation of the BGC, such as promoter engineering or gene replacement, to optimize production or generate novel analogs.
-
Improved Product Profile: In some cases, a heterologous host may provide a "cleaner" metabolic background, simplifying the purification and identification of the target natural product.
While gene knockout studies in the native producer provide direct evidence of a gene's function in its natural context, heterologous expression offers a complementary and often more scalable platform for the production and engineering of natural products like this compound.
This comparative guide provides researchers with a solid foundation for understanding the genetic basis of this compound biosynthesis. The presented data and protocols can aid in the design of new experiments aimed at further elucidating the regulatory and enzymatic intricacies of this pathway, ultimately paving the way for the rational engineering of strains with enhanced this compound production for potential therapeutic applications.
References
- 1. mucG, mucH, and mucI Modulate Production of this compound and Reutericyclins in Streptococcus mutans B04Sm5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetramic Acids this compound and Reutericyclin A, Produced by Streptococcus mutans Strain B04Sm5 Modulate the Ecology of an in vitro Oral Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Clinical Relevance of Mutanocyclin's Activity Using Ex Vivo Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mutanocyclin, a secondary metabolite produced by the oral bacterium Streptococcus mutans, has emerged as a molecule of interest for its potential to modulate microbial communities.[1][2] This guide provides an objective comparison of this compound's performance with other alternatives, supported by available experimental data, and outlines detailed methodologies for key experiments to facilitate further research and validation of its clinical relevance using ex vivo models.
Comparative Analysis of this compound Activity
This compound's primary described activity is the inhibition of filamentous growth in the opportunistic fungal pathogen Candida albicans.[3][4] This is a crucial aspect of C. albicans' virulence, as the transition from yeast to hyphal form is associated with tissue invasion and damage.[3] In the context of the oral microbiome, this compound also demonstrates a nuanced role in modulating bacterial biofilms.[1][5]
A direct comparison can be drawn with Reutericyclin, another tetramic acid produced by some S. mutans strains.[6][7] While both are secondary metabolites from the same bacterial species, their activities differ significantly in potency and spectrum.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies, offering a side-by-side comparison of this compound and Reutericyclin.
Table 1: Comparative Efficacy against in vitro Oral Biofilm [6][8]
| Compound | 50% Biofilm Inhibition Concentration | Effect on Acid Production |
| This compound | 100 - 500 µM | No significant inhibition |
| Reutericyclin | < 0.5 nM | Significant inhibition |
Table 2: Effect of this compound on S. mutans and Commensal Streptococci [5]
| Organism | Effect of this compound (at lower concentrations) |
| Streptococcus mutans | Inhibition of planktonic growth and biofilm formation |
| Streptococcus gordonii | Stimulation of growth |
| Streptococcus sanguinis | Stimulation of growth |
Mechanism of Action: The cAMP/PKA Signaling Pathway
This compound exerts its inhibitory effect on C. albicans filamentation by targeting the Ras1-cAMP/PKA signaling pathway.[3][9][10] This pathway is a central regulator of morphogenesis and virulence in C. albicans. This compound's activity leads to the downregulation of genes associated with cell wall remodeling and adhesion.[3][11]
Signaling Pathway Diagram
Caption: this compound's inhibitory effect on the Ras1-cAMP/PKA pathway in C. albicans.
Experimental Protocols for Ex Vivo Validation
To bridge the gap between in vitro findings and clinical relevance, ex vivo models are invaluable. These models utilize living tissue outside of an organism, providing a more complex and physiologically relevant environment than traditional cell cultures.
Porcine Skin Wound Infection Model
This model is well-suited for evaluating the efficacy of topical antimicrobial formulations.[12]
Protocol:
-
Tissue Preparation: Obtain fresh porcine skin and prepare full-thickness explants. Create standardized wounds using a biopsy punch or a controlled burn method.
-
Infection: Inoculate the wounds with a clinically relevant strain of C. albicans or a mixed biofilm of C. albicans and S. mutans. Allow a 2-hour incubation period for the infection to establish.
-
Treatment: Apply this compound at various concentrations to the infected wounds. Include a vehicle control and a positive control (e.g., a known antifungal agent).
-
Analysis: After a defined treatment period (e.g., 4 or 24 hours), quantify the microbial load by determining colony-forming units (CFU). Visualize the biofilm structure and tissue penetration using fluorescence microscopy or scanning electron microscopy.[12][13]
Experimental Workflow Diagram
Caption: Workflow for the ex vivo porcine skin wound infection model.
Saliva-Derived Oral Biofilm Model
This model mimics the complex microbial environment of the oral cavity.[6]
Protocol:
-
Saliva Collection: Collect stimulated human saliva from healthy donors.
-
Biofilm Formation: Use the collected saliva as an inoculum to grow a multi-species biofilm on a suitable substrate (e.g., hydroxyapatite discs) in a continuous flow system.
-
This compound Introduction: Introduce this compound into the system at physiologically relevant concentrations.
-
Analysis: After a set period, analyze the biofilm composition using 16S rRNA gene sequencing to determine changes in the relative abundance of key species.[6] Quantify the production of lactic acid and extracellular polysaccharides (EPS) to assess the cariogenic potential of the biofilm.[1]
Logical Relationship Diagram
Caption: The logical progression from in vitro discoveries to ex vivo validation for establishing clinical relevance.
Conclusion
The available data indicates that this compound has a specific and nuanced activity profile, particularly in its interaction with C. albicans and its role within the oral microbiome. Its mechanism of action via the cAMP/PKA signaling pathway is a key area for further investigation. While in vitro studies have provided a solid foundation, the use of robust ex vivo models, such as the porcine skin and saliva-derived biofilm models, is crucial for validating its clinical relevance. The provided protocols and comparative data serve as a guide for researchers to design and execute experiments that will further elucidate the therapeutic potential of this compound.
References
- 1. Anti-cariogenic activity of this compound, a secondary metabolite of Streptococcus mutans, in mono- and multispecies biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Streptococcus mutans suppresses filamentous growth of Candida albicans through secreting this compound, an unacylated tetramic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Streptococcus mutans suppresses filamentous growth of Candida albicans through secreting this compound, an unacylated tetramic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-cariogenic activity of this compound, a secondary metabolite of Streptococcus mutans, in mono- and multispecies biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetramic Acids this compound and Reutericyclin A, Produced by Streptococcus mutans Strain B04Sm5 Modulate the Ecology of an in vitro Oral Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetramic Acids this compound and Reutericyclin A, Produced by Streptococcus mutans Strain B04Sm5 Modulate the Ecology of an in vitro Oral Biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Tetramic Acids this compound and Reutericyclin A, Produced by Streptococcus mutans Strain B04Sm5 Modulate the Ecology of an in vitro Oral Biofilm [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Characterization of the in vitro, ex vivo, and in vivo Efficacy of the Antimicrobial Peptide DPK-060 Used for Topical Treatment [frontiersin.org]
Unveiling the Metabolic Footprint of the muc Gene Cluster in Streptococcus mutans: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic profiles of Streptococcus mutans strains with and without the muc biosynthetic gene cluster. The presence of this gene cluster equips S. mutans with the ability to produce the secondary metabolites mutanocyclin and reutericyclins, which play a role in its competitiveness within the oral microbiome.
This guide synthesizes available research to present a detailed look at the metabolic consequences of the muc gene cluster's activity. While a direct, comprehensive comparative metabolomics study is not yet available in the published literature, this guide constructs a scientifically informed comparison based on the known functions of the muc gene products and established metabolomics protocols for S. mutans.
Comparative Metabolomic Analysis: S. mutans Wild-Type (muc+) vs. Δmuc Mutant
The primary metabolic distinction between S. mutans strains harboring the muc gene cluster and those without it lies in the production of specific secondary metabolites. The muc cluster, comprising genes mucA through mucJ, directs the synthesis of this compound and reutericyclins, which are acylated tetramic acids.[1][2] The biosynthesis of these molecules involves a nonribosomal peptide synthetase (NRPS) encoded by mucD and a polyketide synthase (PKS) encoded by mucE.[1][2]
The following tables summarize the expected quantitative differences in key metabolites between a wild-type S. mutans strain (e.g., B04Sm5) and a corresponding Δmuc deletion mutant.
Table 1: Key Secondary Metabolites
| Metabolite | Chemical Class | Wild-Type (muc+) | Δmuc Mutant | Rationale for Difference |
| This compound | Acylated Tetramic Acid | Present | Absent | Direct product of the muc biosynthetic gene cluster.[3][4] |
| Reutericyclins | Acylated Tetramic Acids | Present | Absent | Direct products of the muc biosynthetic gene cluster.[3][4] |
Table 2: Hypothetical Changes in Precursor Metabolites
| Metabolite | Metabolic Pathway | Wild-Type (muc+) | Δmuc Mutant | Rationale for Hypothesized Difference |
| Acyl-CoAs (various) | Fatty Acid Metabolism | Lower | Higher | Acyl chains are incorporated into the final products of the muc cluster; thus, their precursors may be consumed in the wild-type. |
| Amino Acid Precursors | Amino Acid Metabolism | Lower | Higher | NRPS modules, like MucD, utilize specific amino acids as building blocks for secondary metabolite synthesis. |
| Malonyl-CoA | Fatty Acid Synthesis | Lower | Higher | PKS modules, such as MucE, utilize malonyl-CoA as an extender unit for polyketide chain synthesis. |
Experimental Protocols
Detailed methodologies are crucial for reproducible comparative metabolomics. The following protocols are based on established methods for S. mutans and other bacteria.
Bacterial Strains and Culture Conditions
-
Strains: S. mutans wild-type strain (e.g., B04Sm5) and a constructed Δmuc mutant.
-
Growth Medium: Strains are to be cultured in a chemically defined medium (CDM) to ensure metabolic consistency and avoid interference from complex media components.[5]
-
Culture Inoculation and Growth: Single colonies are inoculated into the CDM and grown at 37°C in an anaerobic or microaerophilic environment to the desired growth phase (e.g., mid-logarithmic or stationary).
Metabolite Extraction
-
Quenching: Bacterial cultures are rapidly cooled to halt metabolic activity. This can be achieved by mixing the culture with a cold quenching solution, such as 60% methanol at -48°C.
-
Cell Lysis and Extraction: The cell pellet is resuspended in a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water). Cell lysis is performed through methods like bead beating or freeze-thaw cycles to ensure the release of intracellular metabolites.
-
Separation: The mixture is centrifuged at high speed to pellet cell debris. The supernatant containing the metabolites is carefully collected for analysis.
LC-MS/MS Analysis
-
Chromatography: Metabolites are separated using liquid chromatography (LC), typically with a C18 reverse-phase column. A gradient of solvents, such as water with 0.1% formic acid (solvent A) and acetonitrile with 0.1% formic acid (solvent B), is used to elute the metabolites.
-
Mass Spectrometry: The eluate from the LC is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Data is acquired in both positive and negative ion modes to detect a wide range of metabolites.
-
Data Analysis: The raw data is processed using software such as MassHunter or MS-DIAL.[5] This involves peak picking, alignment, and annotation of metabolites by comparing their mass-to-charge ratio (m/z) and retention times to metabolite databases like KEGG or HMDB. Statistical analysis, such as principal component analysis (PCA) and volcano plots, are used to identify significantly different metabolites between the two groups.
Visualizing Metabolic and Regulatory Pathways
Regulation of the muc Gene Cluster
The expression of the muc gene cluster is modulated by internal regulators. The genes mucH and mucG encode transcriptional regulators that influence the production of this compound and reutericyclins.[2][3] mucH acts as a transcriptional activator, while mucG appears to have a more complex regulatory role.[2][3] The gene mucI encodes a transporter involved in the process.[2][3]
Caption: Regulation of the muc gene cluster in S. mutans.
Experimental Workflow for Comparative Metabolomics
The process of comparing the metabolomes of the wild-type and Δmuc mutant strains follows a structured workflow from sample preparation to data analysis.
Caption: Workflow for comparative metabolomics of S. mutans.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mucG, mucH, and mucI Modulate Production of this compound and Reutericyclins in Streptococcus mutans B04Sm5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mucG, mucH, and mucI Modulate Production of this compound and Reutericyclins in Streptococcus mutans B04Sm5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Synergistic action of specialized metabolites from divergent biosynthesis in the human oral microbiome - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Mutanocyclin: A Guide for Laboratory Professionals
For researchers and drug development professionals, the proper handling and disposal of novel compounds like Mutanocyclin are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the operational and disposal plans for this compound, a potent antifungal agent known to inhibit the filamentous growth of Candida albicans.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes general best practices for the disposal of similar research-grade chemical compounds.
Understanding this compound's Activity
This compound is a tetramic acid compound that has demonstrated significant biological activity.[1] Its primary mechanism of action involves the inhibition of the Ras1-cAMP/PKA signaling pathway in Candida albicans, which is crucial for the fungus's transition between yeast and hyphal growth forms.[1] This inhibitory action makes it a compound of interest in antifungal research.
Quantitative Data on this compound's Biological Activity
The following table summarizes key quantitative data regarding the biological effects of this compound, derived from cited research.
| Parameter | Organism | Concentration | Effect | Source |
| Filamentation Inhibition | Candida albicans | 8 µg/mL | Remarkable reduction in filamentation | |
| Filamentation Inhibition | Candida albicans | 16 µg/mL | Remarkable reduction in filamentation | |
| Filamentation Inhibition | Candida albicans | 32 µg/mL | Complete abolishment of filamentous growth | |
| Minimum Inhibitory Concentration (MIC) | Streptococcus mutans | 1024 µg/mL | Inhibition of planktonic cell growth | [2] |
| Antibacterial Activity | Streptococcus mutans | 64-256 µg/mL | Dose-dependent reduction in viable bacteria | [3] |
Experimental Protocols
The referenced studies on this compound utilize a variety of standard molecular and microbiological techniques. Detailed methodologies for key experiments are outlined in the primary research articles. For instance, the assessment of C. albicans filamentation inhibition by this compound typically involves incubating the fungal cells in a suitable growth medium in the presence of varying concentrations of the compound and observing the morphology under a microscope. Gene expression analysis to confirm the impact on the Ras1-cAMP/PKA pathway is often conducted using real-time reverse-transcription polymerase chain reaction (RT-PCR).
This compound Disposal Procedures
Disclaimer: The following procedures are general guidelines for the disposal of research-grade chemical waste. A specific Safety Data Sheet (SDS) for this compound is not currently available. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations.
Step 1: Waste Identification and Segregation
Proper disposal begins with accurate identification. This compound waste should be classified as chemical waste. It is crucial to segregate this compound waste from other waste streams, such as regular trash, biohazardous waste (unless cross-contaminated), and radioactive waste.
Step 2: Containerization and Labeling
-
Solid Waste: Collect solid this compound waste (e.g., contaminated personal protective equipment (PPE), weigh boats, and consumables) in a designated, leak-proof container.
-
Liquid Waste: Collect liquid waste containing this compound (e.g., unused stock solutions, treated media) in a separate, sealed, and chemically resistant container. Do not mix with other chemical wastes unless explicitly permitted by your EHS department.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the concentration, and the date of accumulation.
Step 3: Storage
Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.
Step 4: Disposal Request and Pickup
Once the waste container is full or has reached the designated accumulation time limit set by your institution, submit a hazardous waste pickup request to your EHS department. Trained personnel will then collect the waste for final disposal, which is typically incineration for organic compounds.
Visualizing Key Processes
To further clarify the information presented, the following diagrams illustrate the signaling pathway affected by this compound and a general workflow for its proper disposal.
References
Personal protective equipment for handling Mutanocyclin
Topic: Personal Protective Equipment for Handling Mutanocyclin Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. As a recently discovered secondary metabolite of Streptococcus mutans, specific safety data for this compound is not yet widely available.[1] Therefore, this document synthesizes general laboratory safety protocols for handling bioactive microbial metabolites with information derived from research on this compound and its source organism.
Immediate Safety and Personal Protective Equipment (PPE)
Given the absence of a specific Material Safety Data Sheet (MSDS) for this compound, a cautious approach based on handling potentially hazardous biological and chemical compounds is required. The following PPE is recommended to minimize exposure.
Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn to prevent dermal contact.[2] Change gloves immediately if contaminated. |
| Eye and Face Protection | Safety glasses with side shields or Goggles | To protect against splashes or aerosols.[2][3] A face shield may be necessary for procedures with a higher risk of splashing.[3] |
| Body Protection | Laboratory coat | A dedicated lab coat should be worn to protect skin and clothing.[2][4][5] |
| Respiratory Protection | Not generally required | Work should be conducted in a well-ventilated area.[4] If aerosolization is likely, a fume hood or biological safety cabinet should be used. |
Operational Plans: Safe Handling and Storage
Safe handling practices are crucial to minimize risk. Adherence to standard laboratory operating procedures for bioactive compounds is essential.
-
Engineering Controls : All work involving solid or concentrated forms of this compound should be conducted in a chemical fume hood or a biological safety cabinet to prevent inhalation of any dust or aerosols.[6]
-
Hygiene Practices : Avoid eating, drinking, or smoking in areas where this compound is handled.[4] Wash hands thoroughly after handling the compound.[4]
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
Below is a general workflow for the safe handling of this compound in a research laboratory.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and potential health risks.
-
Chemical Waste : Solutions containing this compound should be treated as chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste : Solid this compound and contaminated materials (e.g., gloves, pipette tips) should be collected in a designated hazardous waste container.
-
Decontamination : All work surfaces and equipment should be decontaminated with an appropriate disinfectant or cleaning agent after use.
Experimental Protocols and Data
This compound has been studied for its anti-cariogenic properties and its effects on microbial biofilms.[1]
Experimental Concentrations of this compound
The following table summarizes concentrations of this compound used in a study on multispecies biofilms.[7]
| Application | Concentration Range |
| Treatment of Multispecies Biofilms | 64 µg/mL - 128 µg/mL |
Biofilm Inhibition Assay Protocol
This protocol is a general guideline for assessing the effect of this compound on S. mutans biofilm formation.
-
Prepare S. mutans Culture : Inoculate S. mutans in a suitable broth and incubate to reach the logarithmic growth phase.
-
Prepare this compound Solutions : Prepare stock solutions of this compound in an appropriate solvent and then dilute to final experimental concentrations (e.g., 64 µg/mL and 128 µg/mL) in the growth medium.[7]
-
Biofilm Formation : Add the S. mutans culture and the this compound solutions to the wells of a microtiter plate. Include a control group with no this compound.
-
Incubation : Incubate the plate under conditions suitable for S. mutans biofilm formation (e.g., 24 hours at 37°C).
-
Quantification : After incubation, remove the planktonic bacteria and wash the wells. The remaining biofilm can be quantified using methods such as crystal violet staining.
Known Biological Interactions
Research has indicated that this compound can modulate the microbial composition of oral biofilms.[1] It has been shown to inhibit the growth of S. mutans while at lower concentrations, it can stimulate the growth of beneficial oral bacteria like Streptococcus gordonii and Streptococcus sanguinis.[1] This is partly achieved by enhancing the production of hydrogen peroxide (H₂O₂) by these beneficial bacteria, which in turn suppresses S. mutans.[7]
In studies involving the fungus Candida albicans, this compound has been found to repress its filamentous growth by targeting the PKA signaling pathway.[8]
Disclaimer: This document is intended as a guide and is not a substitute for a formal risk assessment. Researchers should always consult their institution's safety office and follow all applicable regulations.
References
- 1. Anti-cariogenic activity of this compound, a secondary metabolite of Streptococcus mutans, in mono- and multispecies biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.uci.edu [research.uci.edu]
- 3. bvl.bund.de [bvl.bund.de]
- 4. proteogenix.science [proteogenix.science]
- 5. web-resources-prod.zeptometrix.com [web-resources-prod.zeptometrix.com]
- 6. Safe Handling of Infectious Agents - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Anti-cariogenic activity of this compound, a secondary metabolite of Streptococcus mutans, in mono- and multispecies biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Streptococcus mutans suppresses filamentous growth of Candida albicans through secreting this compound, an unacylated tetramic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
